Ethyl 4-methyl-1-naphthoylformate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYLWBWBCMIRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641297 | |
| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101093-81-6 | |
| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-methyl-1-naphthoylformate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-methyl-1-naphthoylformate is an organic compound characterized by a naphthalene core substituted with a methyl group and an ethyl keto-ester functional group. Its chemical formula is C₁₅H₁₄O₃, and it has a molecular weight of 242.27 g/mol . While specific research on this molecule is not extensively documented in publicly available literature, its structural motifs—the naphthalene scaffold and the α-keto ester group—are present in numerous compounds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential avenues for research and application based on the activities of structurally related molecules.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of Ethyl 4-methyl-1-naphthoylformate is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 101093-81-6 | BLDpharm[1] |
| Molecular Formula | C₁₅H₁₄O₃ | BLDpharm[1] |
| Molecular Weight | 242.27 g/mol | BLDpharm[1] |
| Appearance | (Predicted) White to off-white solid or crystalline powder | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from similar compounds |
| Melting Point | (Predicted) Likely in the range of 175-185 °C | Based on related compounds like 4-methyl-1-naphthoic acid[2] |
Proposed Synthesis
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of Ethyl 4-methyl-1-naphthoylformate.
Step 1: Synthesis of 4-methyl-1-naphthoyl chloride
The initial step involves the conversion of 4-methyl-1-naphthoic acid to its corresponding acyl chloride. This is a standard transformation that can be achieved using various chlorinating agents, with thionyl chloride or oxalyl chloride being the most common. The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-methyl-1-naphthoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-methyl-1-naphthoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation to Yield Ethyl 4-methyl-1-naphthoylformate
The second step is a Friedel-Crafts acylation reaction. However, a more appropriate approach for synthesizing an α-keto ester from an acyl chloride involves a reaction with a suitable C2 synthon. A plausible method is the reaction of the acyl chloride with the half-ester half-acid chloride of oxalic acid (ethyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. A more modern and potentially higher-yielding alternative would be a Stille or Suzuki coupling with an appropriate organometallic reagent. For the purpose of this guide, a modified Friedel-Crafts-type reaction is proposed.
A more direct and reliable method would be the reaction of a Grignard reagent derived from 1-bromo-4-methylnaphthalene with diethyl oxalate.
Revised and More Plausible Protocol (Grignard-based):
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-methylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of diethyl oxalate (1.5 eq) in anhydrous THF to the Grignard reagent.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 4-methyl-1-naphthoylformate.
Potential Applications and Biological Activity
While no specific biological activities have been reported for Ethyl 4-methyl-1-naphthoylformate, its structural components suggest several areas of potential interest for researchers.
-
Anticancer Research: Naphthalene derivatives have been investigated for their anticancer properties. The planar aromatic system can intercalate with DNA, and various substitutions can lead to interactions with specific enzymes or receptors involved in cancer progression.
-
Enzyme Inhibition: The α-keto ester moiety is a known pharmacophore that can act as an inhibitor for various enzymes, particularly proteases and dehydrogenases, by forming covalent or non-covalent adducts with active site residues.
-
Antimicrobial Agents: The lipophilic nature of the naphthalene ring system could facilitate membrane disruption in bacteria and fungi, suggesting potential antimicrobial applications.
Proposed Experimental Workflow for Biological Screening
For researchers interested in exploring the biological potential of Ethyl 4-methyl-1-naphthoylformate, the following workflow is proposed:
Caption: A workflow for the biological evaluation of Ethyl 4-methyl-1-naphthoylformate.
Conclusion
Ethyl 4-methyl-1-naphthoylformate is a compound with a well-defined chemical structure but limited available research data. This guide provides a foundational understanding of its properties and a plausible synthetic route. The structural relationship to other biologically active naphthalene and α-keto ester derivatives suggests that this compound could be a valuable target for further investigation in drug discovery and materials science. The proposed synthetic and screening workflows offer a starting point for researchers to explore the potential of this and related molecules.
References
Sources
An In-Depth Technical Guide to Ethyl 4-methyl-1-naphthoylformate: Structure, Properties, and Synthetic Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-methyl-1-naphthoylformate, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established information with expert analysis based on the well-understood chemistry of its constituent functional groups—the naphthalene core and the α-keto ester moiety.
Molecular Identity and Structural Features
Ethyl 4-methyl-1-naphthoylformate is an organic molecule characterized by a naphthalene ring system substituted with a methyl group and an ethyl ketoformate group.
Chemical Structure:
Caption: 2D structure of Ethyl 4-methyl-1-naphthoylformate.
The core of the molecule is a naphthalene bicyclic aromatic system. A methyl group is attached at the 4-position, and an ethyl 2-oxo-2-(naphthalen-1-yl)acetate (naphthoylformate) group is at the 1-position. The presence of the α-keto ester functionality is a key feature, rendering the molecule susceptible to a variety of chemical transformations.
Table 1: Chemical Identifiers for Ethyl 4-methyl-1-naphthoylformate
| Identifier | Value |
| CAS Number | 101093-81-6[1][2] |
| Molecular Formula | C₁₅H₁₄O₃[2] |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate[1] |
| Synonyms | 1-Naphthaleneacetic acid, 4-methyl-α-oxo-, ethyl ester; Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate[1][2] |
Physicochemical Properties (Inferred)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature | The presence of the rigid naphthalene core and a molecular weight over 200 g/mol suggest a higher melting point than a simple liquid. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The ester functionality and the large aromatic system confer significant non-polar character. |
| Boiling Point | Expected to be high (>300 °C), likely with decomposition. | The molecular weight and aromatic nature would lead to a high boiling point. |
| Chromatographic Behavior | Amenable to normal-phase silica gel chromatography. | The polarity of the keto and ester groups allows for separation on silica gel. |
Synthesis of α-Keto Esters: A General Overview
While a specific, detailed protocol for the synthesis of Ethyl 4-methyl-1-naphthoylformate is not published, the synthesis of α-keto esters is a well-established area of organic chemistry.[3][4][5] These compounds are valuable synthetic intermediates due to the reactivity of the adjacent carbonyl and ester groups.[5]
Several general synthetic routes can be proposed for the preparation of Ethyl 4-methyl-1-naphthoylformate:
Proposed Synthetic Pathway:
Caption: Proposed synthetic routes to Ethyl 4-methyl-1-naphthoylformate.
A plausible laboratory-scale synthesis could involve the Friedel-Crafts acylation of 1-methylnaphthalene with ethyl oxalyl chloride. Alternatively, the corresponding 4-methyl-1-naphthoyl chloride could be reacted with a suitable two-carbon nucleophile.
Spectroscopic Characterization (Predicted)
The structural features of Ethyl 4-methyl-1-naphthoylformate would give rise to a distinct spectroscopic signature.
-
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-8.5 ppm): A complex pattern of signals corresponding to the protons on the naphthalene ring.
-
Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester.
-
Methyl Group: A singlet for the methyl group on the naphthalene ring.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) for the keto and ester carbonyls.[6]
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Ethyl and Methyl Carbons: Signals in the upfield region.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretching: Strong absorption bands around 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).
-
Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (242.27 g/mol ).
-
Fragmentation: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO).[6]
-
Potential Applications in Research and Drug Discovery
The naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The α-keto ester functionality is also a valuable pharmacophore and a versatile synthetic handle.
Potential Research Areas:
-
Intermediate in Medicinal Chemistry: Ethyl 4-methyl-1-naphthoylformate can serve as a building block for the synthesis of more complex molecules with potential therapeutic value. The keto and ester groups provide reactive sites for further functionalization.
-
Pro-drug Design: The ester group could be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design.
-
Chemical Probe Development: The molecule could be modified to create chemical probes for studying biological pathways.
It is important to note that the biological activity of naphthalene derivatives can be influenced by their metabolism, which may sometimes lead to toxic metabolites.[10] Any investigation into the biological applications of Ethyl 4-methyl-1-naphthoylformate would require careful toxicological evaluation.
Safety and Handling
Specific toxicity data for Ethyl 4-methyl-1-naphthoylformate is not available. However, based on the general properties of related aromatic ketones and esters, the following precautions should be taken:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.
Conclusion and Future Outlook
Ethyl 4-methyl-1-naphthoylformate is a chemical compound with a well-defined structure but limited publicly available experimental data. Its chemical nature, featuring a naphthalene core and an α-keto ester group, suggests its potential as a valuable intermediate in organic synthesis and medicinal chemistry. Future research is needed to fully characterize its physicochemical properties, develop efficient synthetic protocols, and explore its biological activity. Such studies would be instrumental in unlocking the full potential of this and related naphthoylformate derivatives.
References
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MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5354. Retrieved from [Link]
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NIST. (n.d.). 2-Naphthyl methyl ketone. NIST Chemistry WebBook. Retrieved from [Link]
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Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique aromatic and lipophilic properties. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an α-keto ester functionality, such as in Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate, presents a compelling synthetic target for the development of novel bioactive molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery.
While specific experimental data for Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate is not extensively available in public databases, this guide leverages established chemical principles and data from closely related analogs to provide a robust framework for its study and application.
Chemical Identity and Structure
-
Systematic IUPAC Name: Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate
-
Synonyms: Ethyl 4-methyl-1-naphthoylformate
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
-
Canonical SMILES: CCOC(=O)C(=O)c1cccc2c1ccc(C)c2
The structure features a naphthalene ring system substituted at the 1-position with an ethyl glyoxylate (ethyl 2-oxoacetate) group and at the 4-position with a methyl group. The α-keto ester moiety is a key functional group known for its diverse reactivity and potential for biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | Calculated |
| Molecular Weight | 242.27 g/mol | Calculated |
| Topological Polar Surface Area | 43.37 Ų | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Synthesis and Mechanistic Insights
The most direct and established method for the synthesis of Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate is the Friedel-Crafts acylation of 1-methylnaphthalene.[4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic naphthalene ring.
Reaction Scheme:
Caption: Synthetic workflow for Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) interacts with the ethyl oxalyl chloride to form a highly electrophilic acylium ion.[5]
-
Electrophilic Attack: The electron-rich π-system of the 1-methylnaphthalene attacks the acylium ion. The methyl group is an activating group, directing the substitution to the ortho and para positions. In this case, acylation occurs at the 4-position (para to the methyl group).
-
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and yielding the final product.[4]
Caption: Mechanistic steps of the Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on established procedures for Friedel-Crafts acylation of naphthalene and its derivatives.
Materials:
-
1-Methylnaphthalene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition is complete, add a solution of 1-methylnaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
An ethyl group signal consisting of a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).
-
A singlet for the methyl group on the naphthalene ring around 2.5-2.7 ppm (3H, Ar-CH₃).
-
A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the six protons of the substituted naphthalene ring.
-
-
¹³C NMR:
-
Signals for the ethyl group carbons around 62 ppm (-OCH₂) and 14 ppm (-CH₃).
-
A signal for the methyl group on the naphthalene ring around 20 ppm.
-
Multiple signals in the aromatic region (120-140 ppm) for the ten carbons of the naphthalene ring.
-
Signals for the two carbonyl carbons of the α-keto ester group, expected to be in the range of 160-190 ppm.
-
Potential Applications in Drug Discovery
The structural features of Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate make it an interesting candidate for biological evaluation. The naphthalene core is a well-established pharmacophore, and the α-keto ester moiety can participate in various biological interactions.
Anticancer Potential:
Naphthalene derivatives have been extensively studied for their anticancer properties.[8][9] They can exert their effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase, and disruption of microtubule dynamics. The cytotoxic nature of some naphthalene metabolites, such as naphthoquinones, is attributed to their ability to generate reactive oxygen species and interact with cellular proteins.[2] The α-keto ester functionality in the target molecule could potentially enhance its interaction with biological targets and contribute to its cytotoxic profile.
Antimicrobial Activity:
The naphthalene scaffold is also present in several antimicrobial agents.[2] Naphthalene derivatives have shown activity against a broad spectrum of bacteria and fungi. The lipophilicity of the naphthalene ring can facilitate the transport of the molecule across microbial cell membranes. The introduction of the α-keto ester group may lead to novel mechanisms of antimicrobial action.
Safety and Handling
As with any chemical compound, Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[10]
Conclusion
Ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate represents a synthetically accessible and medicinally relevant molecule. While specific biological data is yet to be reported, its structural analogy to known bioactive naphthalene derivatives and the presence of the versatile α-keto ester functionality make it a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.
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- 10. 33656-65-4|Ethyl 2-(naphthalen-1-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Ethyl 4-methyl-1-naphthoylformate
A Technical Profile and Research Prospectus for Drug Development Professionals
This guide provides a detailed overview of Ethyl 4-methyl-1-naphthoylformate, covering its fundamental molecular characteristics, projected synthesis, and potential applications in the pharmaceutical landscape. Given the limited availability of direct experimental data for this specific molecule, this document integrates established principles of organic chemistry and extrapolates from closely related analogues to offer a scientifically grounded prospectus for researchers.
Molecular Identity and Physicochemical Properties
Ethyl 4-methyl-1-naphthoylformate is an organic compound with the chemical formula C₁₅H₁₄O₃. It possesses a molecular weight of approximately 242.27 g/mol . The structure features a 4-methylnaphthalene core linked to an ethyl ester through a glyoxalic acid-derived keto-ester functionality.
| Identifier | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| CAS Number | 101093-81-6 | [1][2] |
A detailed summary of its physicochemical properties is presented in the table below. It is important to note that due to a lack of specific experimental data for this compound, some properties are estimated based on its structure and data from analogous compounds.
| Property | Value | Notes |
| Appearance | Expected to be a crystalline solid or a viscous oil | Based on similar aromatic ketoesters. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. |
Synthesis and Mechanistic Considerations
The most probable synthetic route to Ethyl 4-methyl-1-naphthoylformate is through a Friedel-Crafts acylation of 1-methylnaphthalene with a suitable acylating agent like ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the ethyl oxalyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1-methylnaphthalene ring. The substitution is expected to occur predominantly at the 4-position (para to the methyl group) due to the directing effects of the methyl group and the steric hindrance at the peri position.
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1-naphthoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methyl-1-naphthoylformate is a valuable α-keto ester derivative of naphthalene. The unique structural combination of the naphthyl moiety and the reactive α-keto ester functional group makes it a significant building block in medicinal chemistry and materials science. Its applications can be found in the synthesis of various heterocyclic compounds and as a key intermediate in the development of novel pharmaceutical agents and specialized organic materials. This guide provides a comprehensive overview of the viable synthetic pathways for obtaining Ethyl 4-methyl-1-naphthoylformate, with a focus on the underlying chemical principles and detailed experimental protocols to ensure reproducibility and scalability.
Retrosynthetic Analysis and Strategic Planning
The synthesis of Ethyl 4-methyl-1-naphthoylformate can be approached through two primary retrosynthetic disconnections, each offering distinct advantages and challenges.
Caption: Retrosynthetic analysis of Ethyl 4-methyl-1-naphthoylformate.
Route 1 details a Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds with aromatic compounds. This pathway is attractive for its directness.
Route 2 utilizes a Grignard reagent, offering a robust and well-established method for the synthesis of ketones and, in this case, α-keto esters from esters. This route often provides high yields and predictability.
This guide will delve into the specifics of both synthetic strategies, providing detailed protocols and discussing the critical parameters for success.
Route 1: Friedel-Crafts Acylation of 1-Methylnaphthalene
This approach involves the direct acylation of 1-methylnaphthalene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst. The methyl group on the naphthalene ring is an activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 1-methylnaphthalene, the C4 position (para) is sterically more accessible and electronically favored for acylation.
Synthesis of Starting Materials
-
1-Methylnaphthalene: This starting material is commercially available.[1]
-
Ethyl Oxalyl Chloride: This reagent can be prepared from the reaction of oxalyl chloride with anhydrous ethanol. The reaction is typically performed at low temperatures to favor the formation of the monoester chloride over the diester.
Experimental Protocol: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of 1-methylnaphthalene in the same inert solvent to the stirred suspension. Subsequently, add ethyl oxalyl chloride dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Lewis Acid | AlCl₃, FeCl₃, SnCl₄ | Activates the acyl chloride for electrophilic attack. |
| Solvent | CS₂, CH₂Cl₂, 1,2-dichloroethane | Inert solvent that does not react with the catalyst or reactants. |
| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes side reactions. |
| Stoichiometry | Slight excess of Lewis acid and acylating agent | Ensures complete conversion of the starting material. |
Route 2: Grignard Reaction with Diethyl Oxalate
This highly reliable method involves the preparation of a Grignard reagent from 4-methyl-1-bromonaphthalene, which then reacts with diethyl oxalate to form the desired α-keto ester. This pathway offers excellent control and generally high yields.
Synthesis of Starting Materials
-
1-Bromo-4-methylnaphthalene: This can be synthesized from 1-methylnaphthalene via electrophilic bromination.
-
Diethyl Oxalate: This is a commercially available reagent.
Experimental Protocol: Grignard Reaction
Caption: Workflow for Grignard Reaction.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-4-methylnaphthalene in anhydrous tetrahydrofuran (THF) or diethyl ether dropwise to initiate the reaction. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of diethyl oxalate in anhydrous THF, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for a few hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for the formation and stability of the Grignard reagent. |
| Temperature | -78 °C for the addition | Prevents over-addition of the Grignard reagent to the keto-ester product. |
| Stoichiometry | Slight excess of Grignard reagent | To ensure full consumption of the diethyl oxalate. |
| Work-up | Saturated aq. NH₄Cl | A mild acidic workup to protonate the alkoxide and decompose any unreacted Grignard reagent. |
Product Characterization
The successful synthesis of Ethyl 4-methyl-1-naphthoylformate (CAS No: 101093-81-6)[2] should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include those for the aromatic protons of the 4-methylnaphthalene ring system, a singlet for the methyl group, and a quartet and a triplet for the ethyl ester group.
-
¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons of the α-keto ester, in addition to the signals for the aromatic carbons, the methyl group, and the ethyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibrations of the ketone and the ester functionalities would be expected in the region of 1680-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₃, MW: 242.27 g/mol ).
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable and effective methods for the synthesis of Ethyl 4-methyl-1-naphthoylformate. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's expertise with particular techniques. The Grignard route is often favored for its high yields and predictability, while the Friedel-Crafts route provides a more direct approach. Careful control of reaction conditions is paramount in both methods to achieve high purity and yield of the target compound. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate.
References
- Organic Syntheses, Coll. Vol. 5, p.520 (1973); Vol. 44, p.51 (1964). [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0520]
- Wikipedia. 1-Methylnaphthalene. [Link: https://en.wikipedia.org/wiki/1-Methylnaphthalene]
- ECHEMI. ETHYL 4-METHYL-1-NAPHTHOYLFORMATE. [Link: https://www.echemi.com/products/pid101093-81-6.html]
Sources
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Naphthoylformate Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword: Charting a Course into Unexplored Chemical Territory
In the vast and ever-expanding landscape of chemical biology and drug discovery, the emergence of novel scaffolds presents both a tantalizing opportunity and a formidable challenge. The naphthoylformate core, a seemingly simple yet elegant fusion of a naphthalene moiety and a ketoformate functional group, represents one such frontier. While direct biological data on this specific chemical class remains nascent, the rich pharmacological history of naphthalene-containing molecules provides a fertile ground for hypothesis-driven exploration. This guide is conceptualized not as a definitive treatise, but as a strategic roadmap for the scientific community. It is a call to action, providing the foundational logic and experimental frameworks necessary to unlock the therapeutic potential that may be latent within the naphthoylformate scaffold. As we embark on this scientific journey, we will leverage established principles of enzymology and receptor pharmacology to construct a plausible mechanistic narrative and delineate a clear path for its validation.
The Naphthoylformate Scaffold: A Structural Predisposition for Biological Activity
The naphthoylformate scaffold is characterized by a bicyclic aromatic naphthalene ring system appended to a reactive ketoformate moiety. This unique structural amalgamation suggests a high potential for specific and potent interactions with biological macromolecules.
-
The Naphthalene Moiety: This large, hydrophobic group can engage in significant van der Waals and π-π stacking interactions within the binding pockets of proteins. The planarity and extended electron system of the naphthalene ring are features commonly found in compounds that intercalate into DNA or bind to the active sites of enzymes and receptors.[1][2] The substitution pattern on the naphthalene ring can be systematically varied to probe the steric and electronic requirements of a target binding site, a cornerstone of structure-activity relationship (SAR) studies.[3]
-
The Ketoformate Group: This functional group is of particular interest due to its electronic properties and potential for diverse chemical interactions. The α-keto acid-like motif is a known pharmacophore in a variety of enzyme inhibitors. It can act as a transition-state analog, a metal chelator in metalloenzymes, or a reactive "warhead" that forms covalent adducts with nucleophilic residues in an enzyme's active site.
Given these structural attributes, a primary hypothesis emerges: naphthoylformate compounds are likely to exert their biological effects through the direct inhibition of specific enzymes. This guide will, therefore, focus on the elucidation of this proposed mechanism of action.
The Central Hypothesis: Naphthoylformates as a Novel Class of Enzyme Inhibitors
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[4] They are fundamental tools in biochemistry and are the basis for a vast number of pharmaceuticals. The structural features of naphthoylformates make them prime candidates for enzyme inhibition.
We can postulate several modes of interaction:
-
Competitive Inhibition: The naphthoylformate molecule may mimic the structure of the enzyme's natural substrate, competing for binding to the active site.
-
Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without blocking substrate binding.
-
Irreversible Inhibition: The ketoformate moiety could act as an electrophilic trap, reacting with a nucleophilic amino acid residue (e.g., serine, cysteine, or lysine) in the active site to form a stable covalent bond.
Prioritizing Potential Enzyme Targets: An Evidence-Informed Approach
The vastness of the human proteome necessitates a rational approach to target identification. Based on the known biological activities of other naphthalene-containing compounds, we can prioritize several enzyme classes for initial screening.
-
Serine Proteases (e.g., Chymotrypsin, Thrombin, Acetylcholinesterase): The literature contains numerous examples of naphthalene derivatives that inhibit serine proteases. For instance, certain aryl-substituted enol lactones with a naphthyl group have been shown to be potent inhibitors of chymotrypsin.[5] Furthermore, novel naphthalene derivatives have been identified as effective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6] The active site of these enzymes contains a catalytic serine residue that could be a target for the electrophilic ketoformate group.
-
Peptidyl Arginine Deiminases (PADs): Naphthalene-based compounds have been successfully developed as highly potent inhibitors of PADs, particularly PAD1 and PAD4.[1] These enzymes are implicated in a range of inflammatory and autoimmune diseases.
-
Other Hydrolases: The general structure of the naphthoylformate scaffold suggests potential activity against other hydrolases, such as esterases and lipases.
The following table summarizes the rationale for prioritizing these enzyme classes:
| Enzyme Class | Rationale for Prioritization | Key References |
| Serine Proteases | Known inhibitory activity of naphthalene derivatives against chymotrypsin and acetylcholinesterase. Potential for covalent modification of the active site serine. | [5][6] |
| Peptidyl Arginine Deiminases (PADs) | Demonstrated high potency of naphthalene-based inhibitors against PAD1 and PAD4. | [1] |
| Other Hydrolases | The keto-acid motif is a common feature in inhibitors of various hydrolases. | General Enzymology Principles |
A Step-by-Step Guide to Experimental Validation
The following experimental workflows provide a comprehensive strategy for testing our central hypothesis and identifying the specific molecular targets of naphthoylformate compounds.
Workflow 1: Primary Screening for Enzyme Inhibitory Activity
This initial phase aims to identify "hits" from a library of synthesized naphthoylformate analogs against a panel of prioritized enzymes.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Protocol:
-
IC50 Determination: Perform dose-response experiments by incubating the enzyme with varying concentrations of the hit compound. This will determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
Enzyme Kinetic Studies: Conduct a series of enzyme activity assays where both the substrate and inhibitor concentrations are varied systematically.
-
Data Plotting and Analysis: Plot the reaction velocity data using methods such as the Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot (1/v vs. 1/[S]): The pattern of line intersections for different inhibitor concentrations will reveal the mode of inhibition.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Dixon Plot (1/v vs. [I]): This plot can be used to determine the inhibition constant (Ki).
-
-
Determination of Inhibition Constants (Ki): From the kinetic data, calculate the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex and is a more precise measure of inhibitor potency than the IC50.
Workflow 3: Target Deconvolution and Validation in a Cellular Context
For potent inhibitors with a well-defined mechanism, it is essential to confirm their target engagement and biological effects in a cellular environment.
Caption: Workflow for cellular target validation and pathway analysis.
Detailed Protocol:
-
Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.
-
Activity-Based Protein Profiling (ABPP): If the ketoformate group is found to be a reactive warhead, ABPP with a tagged naphthoylformate probe can be used to identify covalently modified proteins in a complex proteome.
-
-
Cell-Based Functional Assays: Treat relevant cell lines with the lead naphthoylformate compounds and assess their effects on cellular phenotypes, such as cell proliferation, apoptosis, or specific signaling pathways related to the hypothesized target.
-
Downstream Signaling Pathway Analysis: Use techniques like Western blotting or quantitative PCR (qPCR) to measure changes in the expression or phosphorylation status of proteins known to be downstream of the target enzyme.
-
Genetic Target Validation: Use siRNA or shRNA to specifically knock down the expression of the hypothesized target enzyme. If the cellular phenotype observed with compound treatment is recapitulated by the genetic knockdown, it provides strong evidence for on-target activity.
A Glimpse into Downstream Signaling: A Hypothetical Pathway
To illustrate the potential downstream consequences of inhibiting a target enzyme with a naphthoylformate compound, let us consider a hypothetical scenario where a lead compound, "NF-101," is a potent and specific inhibitor of a key kinase, "Kinase X," involved in a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway inhibited by a naphthoylformate compound.
In this model, inhibition of Kinase X by NF-101 would block the phosphorylation cascade, preventing the activation of the downstream transcription factor and ultimately suppressing the expression of pro-inflammatory genes. This provides a clear, testable hypothesis for the compound's anti-inflammatory effects at the molecular level.
Concluding Remarks and Future Perspectives
The journey to elucidate the mechanism of action of a novel compound class is both challenging and rewarding. This guide has laid out a logical and experimentally rigorous path for investigating the potential of naphthoylformate compounds as enzyme inhibitors. The proposed workflows, from initial screening to cellular validation, provide a comprehensive framework for any research team venturing into this exciting area of chemical biology.
The true potential of the naphthoylformate scaffold will only be realized through systematic synthesis, diligent screening, and insightful mechanistic studies. The findings from such a research program could not only unveil novel biological probes but also pave the way for the development of a new generation of therapeutics. The path is now charted; the exploration awaits.
References
- Ferorelli S, Abate C, Colabufo NA, Niso M, Inglese C, Berardi F, Perrone R. Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies. J Med Chem.
- Huffman JW, Mabon R, Wu MJ, Lu J, Hart R, Hurst DP, Reggio PH, Wiley JL, Martin BR. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Bioorg Med Chem.
- Kappe, C. O. (2021).
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Kim, H., et al. (2024). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. [Link]
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Makha M, et al. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. PMC. [Link]
- Mishra, S., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
- Mphahamele, M. J. (2022).
- NCI-60 Human Tumor Cell Lines Screen. (2023).
-
O'Yang, C., et al. (1990). Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation. PubMed. [Link]
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Papastergiou, A., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC - PubMed Central. [Link]
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Petrou, P. S., et al. (2021). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. [Link]
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Pews-Davtyan, A., et al. (2020). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. ResearchGate. [Link]
- Ruiu, S., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
-
Saleh, M. A., et al. (2012). GC-MS studies on the six naphthoyl-substituted 1-n-pentyl-indoles: JWH-018 and five regioisomeric equivalents. PubMed. [Link]
- Santoso, M. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )
-
Sestili, P., & Fimognari, C. (2015). (PDF) Naphthoquinones' biological activities and toxicological effects. ResearchGate. [Link]
-
Shah, S., et al. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. PubMed. [Link]
-
Shen, W., et al. (1990). Alternate substrate inhibitors of an alpha-chymotrypsin: enantioselective interaction of aryl-substituted enol lactones. PubMed. [Link]
-
Tiong, K. H. (2024). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]
- Vasile, R., et al. (2022).
- Wang, Z., et al. (2024). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
-
Wikipedia. (2024). Enzyme inhibitor. Wikipedia. [Link]
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- 6. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 4-methyl-1-naphthoylformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methyl-1-naphthoylformate is an α-keto ester derivative of naphthalene. The presence of the naphthalene ring, a methyl substituent, and the ethyl α-ketoester functionality gives this molecule distinct spectroscopic characteristics that are crucial for its identification and characterization in research and development settings, particularly in medicinal chemistry and materials science where such scaffolds are of interest. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-methyl-1-naphthoylformate. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive yet robust framework for researchers.
Molecular Structure and Key Features
The structural formula of Ethyl 4-methyl-1-naphthoylformate is C15H14O3, with a molecular weight of 242.27 g/mol . The molecule's architecture, featuring an aromatic naphthalene core, an α-ketoester side chain, and a methyl group, dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.
Caption: Molecular structure of Ethyl 4-methyl-1-naphthoylformate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-methyl-1-naphthoylformate, both ¹H and ¹³C NMR will provide a wealth of structural information. The following predictions are based on established chemical shift values for similar aromatic and ester-containing compounds.[1]
A. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the ethyl ester protons, and the methyl group protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | m | 2H | Naphthyl-H |
| ~7.8 - 7.4 | m | 4H | Naphthyl-H |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 2.65 | s | 3H | Ar-CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (δ 8.2 - 7.4): The six protons on the substituted naphthalene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Protons in the peri-position to the carbonyl group are expected to be the most deshielded.
-
Ethyl Ester Protons (δ 4.45 and 1.40): The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet around δ 4.45 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) will be a triplet at a more upfield position, around δ 1.40 ppm.
-
Methyl Protons (δ 2.65): The protons of the methyl group attached to the naphthalene ring will appear as a singlet in the upfield aromatic region, typically around δ 2.65 ppm.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (keto) |
| ~165 | C=O (ester) |
| ~140 - 120 | Naphthyl-C (aromatic) |
| ~62 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbons (δ ~195 and ~165): Two distinct carbonyl signals are expected. The ketone carbonyl carbon is typically more deshielded and will appear further downfield (around δ 195 ppm) compared to the ester carbonyl carbon (around δ 165 ppm).
-
Aromatic Carbons (δ ~140 - 120): The ten carbons of the naphthalene ring will give rise to a series of signals in this region. The exact chemical shifts will depend on the substitution pattern and the electronic environment of each carbon.
-
Ethyl Ester Carbons (δ ~62 and ~14): The methylene carbon (-OCH₂CH₃) bonded to the oxygen will be found around δ 62 ppm, while the terminal methyl carbon will be in the upfield region, around δ 14 ppm.
-
Methyl Carbon (δ ~21): The carbon of the methyl group attached to the naphthalene ring is expected to resonate around δ 21 ppm.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-methyl-1-naphthoylformate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (keto) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation and Rationale:
-
C-H Stretching (~3050 and ~2980 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic naphthalene ring, while the bands below 3000 cm⁻¹ correspond to the C-H stretching of the ethyl and methyl groups.
-
Carbonyl Stretching (~1730 and ~1680 cm⁻¹): Two strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (~1730 cm⁻¹) than the α-keto C=O stretch (~1680 cm⁻¹). Conjugation with the naphthalene ring can slightly lower these frequencies.
-
Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon double bond stretching within the naphthalene ring.
-
C-O Stretching (~1250 cm⁻¹): A strong band corresponding to the C-O single bond stretching of the ester group is expected in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 242 | High | [M]⁺ (Molecular Ion) |
| 213 | Medium | [M - C₂H₅]⁺ |
| 197 | Medium | [M - OC₂H₅]⁺ |
| 185 | High | [M - COOC₂H₅]⁺ |
| 155 | High | [Naphthyl-C=O]⁺ |
| 127 | Medium | [Naphthyl]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺, m/z 242): The molecular ion peak is expected to be prominent, confirming the molecular weight of the compound.
-
Fragmentation Pattern:
-
Loss of an ethyl group ([M - C₂H₅]⁺, m/z 213): Cleavage of the ethyl group from the ester moiety.
-
Loss of an ethoxy group ([M - OC₂H₅]⁺, m/z 197): A common fragmentation pathway for ethyl esters.
-
Loss of the entire ester group ([M - COOC₂H₅]⁺, m/z 185): This would result in the 4-methyl-1-naphthoyl cation.
-
Naphthoyl cation ([Naphthyl-C=O]⁺, m/z 155): A characteristic fragment for naphthoyl derivatives.
-
Naphthyl cation ([Naphthyl]⁺, m/z 127): Further fragmentation can lead to the bare naphthalene cation.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: Predicted fragmentation pathway in EI-MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the identification and characterization of Ethyl 4-methyl-1-naphthoylformate. While the data presented is predictive, it is based on well-established principles and data from analogous compounds, offering a high degree of confidence. Researchers working with this compound can use this guide as a valuable reference for interpreting their experimental results and confirming the identity and purity of their samples.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Agrawal, P. K. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
Sources
A Researcher's Guide to Determining the Solubility of Ethyl 4-methyl-1-naphthoylformate in Common Laboratory Solvents
Abstract
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes. For a compound like Ethyl 4-methyl-1-naphthoylformate, understanding its solubility profile is paramount for a range of applications, including:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient molecular interactions and maximizing reaction yields.
-
Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.
-
Analytical Chemistry: The choice of solvent is critical for preparing solutions for techniques such as chromatography (HPLC, GC) and spectroscopy (UV-Vis, NMR).
-
Drug Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in physiological media and various excipients is a key determinant of its bioavailability and formulation development.
Given the absence of established public data on the solubility of Ethyl 4-methyl-1-naphthoylformate, this guide provides the necessary tools for researchers to determine this critical parameter.
Predicting Solubility: A Molecular Structure Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] An analysis of the molecular structure of Ethyl 4-methyl-1-naphthoylformate provides valuable insights into its expected solubility.
Molecular Structure of Ethyl 4-methyl-1-naphthoylformate:
Key Structural Features and Their Implications for Solubility:
-
Naphthalene Ring: The large, non-polar naphthalene ring system is the dominant feature of the molecule. This aromatic hydrocarbon structure will favor interactions with non-polar solvents through van der Waals forces.
-
Ester Functional Group: The ethyl ester group (-COOCH2CH3) introduces polarity to the molecule due to the presence of electronegative oxygen atoms. This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Methyl Group: The methyl group (-CH3) is a non-polar, electron-donating group that contributes to the overall lipophilicity of the molecule.
-
Overall Polarity: Ethyl 4-methyl-1-naphthoylformate is a moderately polar molecule. The large non-polar surface area of the naphthalene ring suggests that it will likely have limited solubility in highly polar solvents like water and will be more soluble in organic solvents of low to moderate polarity.
Based on this structural analysis, we can predict the following solubility trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and some ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and short-chain alcohols (e.g., ethanol, methanol). The ester group will facilitate some interaction with these solvents.
-
Low to Negligible Solubility: Expected in highly polar, protic solvents like water and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of Ethyl 4-methyl-1-naphthoylformate in a range of common laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
Ethyl 4-methyl-1-naphthoylformate (high purity)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The experimental workflow for determining solubility can be visualized as follows:
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of Ethyl 4-methyl-1-naphthoylformate of known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or a mixture of organic solvents).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add a pre-weighed amount of Ethyl 4-methyl-1-naphthoylformate that is in excess of its expected solubility. A good starting point is 10-20 mg.
-
Add a known volume (e.g., 1 mL) of the desired test solvent to each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Sample Analysis and Calculation:
-
Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
Determine the concentration of Ethyl 4-methyl-1-naphthoylformate in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.
-
Data Presentation and Interpretation
The experimentally determined solubility data for Ethyl 4-methyl-1-naphthoylformate should be presented in a clear and concise table to facilitate comparison across different solvents.
Table 1: Predicted and Experimentally Determined Solubility of Ethyl 4-methyl-1-naphthoylformate at 25 °C
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | 10.2 | Very Low | To be determined |
| Methanol | 6.6 | Moderate | To be determined |
| Ethanol | 5.2 | Moderate | To be determined |
| Acetone | 5.1 | Moderate-High | To be determined |
| Dichloromethane | 3.4 | High | To be determined |
| Ethyl Acetate | 4.4 | Moderate-High | To be determined |
| Tetrahydrofuran (THF) | 4.2 | High | To be determined |
| Toluene | 2.4 | High | To be determined |
| Hexane | 0.0 | Low | To be determined |
Theoretical Considerations: The "Why" Behind the "How"
The solubility of an organic compound is a complex interplay of thermodynamic factors. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have more freedom of movement.
For a non-polar compound like Ethyl 4-methyl-1-naphthoylformate, dissolving in a polar solvent like water is enthalpically unfavorable. The strong hydrogen bonds between water molecules must be broken to create a cavity for the solute molecule, which is an energy-intensive process. The new interactions formed between the non-polar solute and polar water are weak. Conversely, dissolving in a non-polar solvent is more enthalpically favorable as the intermolecular forces being broken and formed are of similar strength (van der Waals forces).
Conclusion
References
-
General Principles of Solubility of Organic Compounds. LibreTexts Chemistry. [Link]
-
Experimental Determination of Solubility. University of California, Los Angeles - Chemistry Department. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note & Detailed Protocol for the Synthesis of Ethyl 4-methyl-1-naphthoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 4-methyl-1-naphthoylformate, a valuable α-keto ester intermediate in medicinal chemistry and organic synthesis. The protocol herein details a robust two-step synthetic pathway, commencing with the commercially available 4-methyl-1-naphthoic acid. This guide is designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
α-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] Their unique structural motif, featuring adjacent ketone and ester functionalities, allows for diverse chemical transformations. Ethyl 4-methyl-1-naphthoylformate, in particular, incorporates the naphthalene scaffold, a privileged structure in drug discovery, suggesting its potential as a key intermediate for novel therapeutics. This protocol outlines a reliable and scalable synthesis of this target molecule.
Overall Reaction Scheme
The synthesis of Ethyl 4-methyl-1-naphthoylformate is achieved through a two-step process:
-
Step 1: Synthesis of 4-methyl-1-naphthoyl chloride from 4-methyl-1-naphthoic acid.
-
Step 2: Acylation reaction of 4-methyl-1-naphthoyl chloride to yield the final product, Ethyl 4-methyl-1-naphthoylformate.
Caption: Overall synthetic pathway for Ethyl 4-methyl-1-naphthoylformate.
Materials and Methods
Materials
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous, especially for the acylation step.
| Reagent/Solvent | Supplier | Purity |
| 4-methyl-1-naphthoic acid | Sigma-Aldrich, TCI | >97% |
| Oxalyl chloride or Thionyl chloride | Major Chemical Suppliers | >98% |
| Dichloromethane (DCM), anhydrous | Major Chemical Suppliers | >99.8% |
| N,N-Dimethylformamide (DMF) | Major Chemical Suppliers | >99.8% |
| Ethyl glyoxylate | Major Chemical Suppliers | Varies |
| Lewis Acid (e.g., AlCl₃, SnCl₄) | Major Chemical Suppliers | >99% |
| Diethyl ether | Major Chemical Suppliers | Anhydrous |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Anhydrous magnesium sulfate | Major Chemical Suppliers |
Instrumentation
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
NMR spectrometer for product characterization
-
Mass spectrometer for molecular weight confirmation
Experimental Protocols
Step 1: Synthesis of 4-methyl-1-naphthoyl chloride
This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride, a standard and highly efficient transformation.[3][4] Oxalyl chloride is often preferred over thionyl chloride due to the formation of gaseous byproducts (CO, CO₂, HCl) that are easily removed.[5]
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methyl-1-naphthoic acid (10.0 g, 53.7 mmol).
-
Add anhydrous dichloromethane (100 mL) and a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Stir the suspension at room temperature.
-
Slowly add oxalyl chloride (6.0 mL, 69.8 mmol, 1.3 equivalents) dropwise via a dropping funnel over 15 minutes. Caution: Gas evolution will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-1-naphthoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-methyl-1-naphthoylformate
The formation of the α-keto ester is achieved via the acylation of a suitable C2 synthon with the newly synthesized 4-methyl-1-naphthoyl chloride. The reaction with an ethyl glyoxylate equivalent is a direct approach to the target molecule.[6]
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask fitted with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude 4-methyl-1-naphthoyl chloride (from the previous step, ~53.7 mmol) in anhydrous diethyl ether (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl glyoxylate (e.g., as a solution in toluene or as its hemiacetal) in anhydrous diethyl ether.
-
Slowly add the ethyl glyoxylate solution to the cooled solution of 4-methyl-1-naphthoyl chloride over 30 minutes.
-
If the reaction is slow, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can be added portion-wise at 0 °C. Note: The use of a Lewis acid can significantly accelerate the reaction but may also lead to side products. The optimal conditions should be determined empirically.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water (200 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Ethyl 4-methyl-1-naphthoylformate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Results and Discussion
The two-step synthesis of Ethyl 4-methyl-1-naphthoylformate is expected to proceed with good overall yield. The formation of the acyl chloride in the first step is typically near-quantitative. The second step, the acylation to form the α-keto ester, is the critical step, and its yield will depend on the purity of the starting materials and the reaction conditions.
Characterization:
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons of the naphthalene ring, the methyl group, and the ethyl ester moiety.
-
¹³C NMR: Will display resonances for the two carbonyl carbons (ketone and ester), as well as the aromatic and aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of Ethyl 4-methyl-1-naphthoylformate (C₁₅H₁₄O₃, MW: 242.27 g/mol ) should be observed.
Causality of Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis back to the carboxylic acid.[4] Therefore, anhydrous solvents and a dry atmosphere are crucial for the success of both steps.
-
Catalytic DMF: In the formation of the acyl chloride, DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species.
-
Low-Temperature Addition: The acylation reaction is exothermic. Adding the reagents at 0 °C helps to control the reaction rate and minimize the formation of byproducts.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 4-methyl-1-naphthoylformate. By following these procedures, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The explanations provided for the experimental choices are intended to empower the user to troubleshoot and adapt the protocol as needed.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
J-STAGE. (n.d.). Lewis Acid Mediated Reactions of Allyl Chalcogenides with Ethyl Glyoxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL DIETHOXYACETATE. Retrieved from [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
J-STAGE. (1984). Friedel-Crafts Reaction of Dichloro(ethoxy)acetates with Aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides by hydroxylation or oxidation. Retrieved from [Link]
- Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.
- Google Patents. (n.d.). Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
-
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
Application Note & Protocol: High-Purity Isolation of Ethyl 4-methyl-1-naphthoylformate via Automated Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of crude Ethyl 4-methyl-1-naphthoylformate, a key intermediate in synthetic organic chemistry. The methodology centers on the principles of normal-phase flash column chromatography, leveraging a silica gel stationary phase and a non-polar to mid-polar solvent gradient system. We will explore the rationale behind each step, from the initial Thin-Layer Chromatography (TLC) method development to the final post-purification analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for obtaining high-purity Ethyl 4-methyl-1-naphthoylformate.
Introduction: The Significance of Purifying Ethyl 4-methyl-1-naphthoylformate
Ethyl 4-methyl-1-naphthoylformate is an aromatic ester whose structural motif is of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product is often contaminated with unreacted starting materials, by-products, and other impurities. The presence of these contaminants can significantly hinder subsequent reaction steps or compromise the integrity of biological assays. Therefore, a reliable purification method is paramount to ensure the compound's suitability for its intended application.
Column chromatography is a widely employed technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1] For compounds like Ethyl 4-methyl-1-naphthoylformate, which possess moderate polarity, silica gel column chromatography offers an effective means of separation.
Foundational Principles: Column Chromatography
The separation of compounds in column chromatography is governed by their relative affinities for the stationary phase and the mobile phase.[1] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent).[2]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent.[1][2] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the compounds being separated.
-
Mobile Phase: The mobile phase is a solvent or a mixture of solvents that flows through the column, carrying the sample with it. The polarity of the mobile phase is a critical parameter that can be adjusted to control the elution of the compounds.[1]
Compounds with higher polarity will interact more strongly with the silica gel and thus elute more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute more quickly.[1] The general order of elution from a silica gel column is as follows: alkyl halides < saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < amines < alcohols < phenols < acids.[1]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[3] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be achieved on a column. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3.[4]
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude Ethyl 4-methyl-1-naphthoylformate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel on aluminum or glass backing).
-
Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm). The desired compound and impurities should be well-separated.
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude Ethyl 4-methyl-1-naphthoylformate.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Column | Glass column, 40-60 mm diameter, 200-300 mm length |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) |
| Crude Sample | ~1 g of Ethyl 4-methyl-1-naphthoylformate |
| Collection Vessels | Test tubes or fraction collector vials |
| Analysis | TLC plates, UV lamp |
Column Packing
Proper column packing is crucial to achieve good separation and avoid issues like band broadening and channeling.[2] Both dry and slurry packing methods can be used. The slurry method is often preferred as it minimizes the entrapment of air bubbles.[1][5]
Slurry Packing Method:
-
Place a small plug of cotton or glass wool at the bottom of the column.[1][6]
-
Add a layer of sand (~1 cm) over the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in hexane (approximately 30-50 g of silica for 1 g of crude product).[1]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing.[6]
-
Open the stopcock to allow the solvent to drain, settling the silica gel. Never let the solvent level drop below the top of the silica gel.[5]
-
Add another layer of sand (~1 cm) on top of the packed silica gel to prevent disruption of the surface when adding the sample and eluent.[6]
Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure good resolution.
Wet Loading Method:
-
Dissolve the crude Ethyl 4-methyl-1-naphthoylformate in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.
Elution: Isocratic vs. Gradient
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of the mixture.[7][8] For separating compounds with a wide range of polarities, a gradient elution is generally more efficient.[9][10]
Recommended Gradient Elution:
-
Initial Phase: Start with a low polarity mobile phase, such as 95:5 (v/v) hexane:ethyl acetate. This will elute the non-polar impurities.
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can increase to 90:10, then 85:15, and so on. This will start to elute the desired product.
-
Final Phase: A final wash with a more polar solvent mixture (e.g., 70:30 hexane:ethyl acetate) can be used to elute any highly polar impurities remaining on the column.
Fraction Collection and Analysis
Collect the eluent in small fractions (e.g., 10-20 mL). Monitor the composition of each fraction using TLC to identify which fractions contain the pure product.[3] Combine the fractions that show a single spot corresponding to the Rf of the pure Ethyl 4-methyl-1-naphthoylformate.
Post-Purification
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 4-methyl-1-naphthoylformate.[11] The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key stages of the column chromatography process.
Caption: Initial preparation stages for column chromatography.
Caption: The elution and fraction collection workflow.
Caption: Final steps for isolating and confirming the pure product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system | Re-develop the solvent system using TLC. |
| Column overloaded | Use a larger column or less sample. | |
| Cracked Column Bed | Column ran dry | Always keep the solvent level above the silica gel. |
| Band Tailing | Sample too concentrated or insoluble | Use a more dilute sample solution or a stronger loading solvent. |
| Co-elution of Impurities | Similar polarity of compounds | Use a shallower gradient or a different stationary phase. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of crude Ethyl 4-methyl-1-naphthoylformate using flash column chromatography. By carefully selecting the solvent system based on preliminary TLC analysis and employing proper column packing and elution techniques, it is possible to obtain the target compound with high purity. This foundational purification is a critical step in ensuring the quality and reliability of subsequent research and development activities.
References
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
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LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
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YouTube. (2023). Packing a column for chromatography. Retrieved from [Link]
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Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
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Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
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Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]
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MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
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Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
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Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved from [Link]
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ResearchGate. (2021). Extraction and Puri ication of Secondary Metabolites of Paris polyphylla (Smith) Using Column Chromatography. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]
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Academic Journals. (2011). Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. Retrieved from [Link]
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Application Note: High-Purity Recrystallization of Ethyl 4-methyl-1-naphthoylformate for Pharmaceutical & Research Applications
Abstract
Ethyl 4-methyl-1-naphthoylformate is a key intermediate and building block in medicinal chemistry and materials science. The purity of this compound is paramount for ensuring predictable reaction outcomes, accurate biological screening results, and desired material properties. Recrystallization is a powerful and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2][3] This document provides a comprehensive guide to developing a robust recrystallization protocol for Ethyl 4-methyl-1-naphthoylformate, grounded in the fundamental principles of solubility and crystal growth. It offers detailed, step-by-step protocols for both solvent screening and bulk purification, along with data interpretation and troubleshooting guidance for researchers, scientists, and drug development professionals.
Physicochemical Foundations for Recrystallization
Molecular Structure and Properties
-
IUPAC Name: ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol
-
Structure:
(Note: A placeholder for the chemical structure image)
The structure features a large, relatively nonpolar naphthalene ring system, an ester group, and a ketone. This combination suggests moderate polarity. The naphthalene moiety indicates that solvents capable of π-π stacking interactions, such as toluene, may be effective.[4] The ester group suggests that solvents like ethyl acetate could also be suitable solubilizers.[4][5]
The Theory of Recrystallization
Recrystallization is a purification technique for solid compounds based on differential solubility.[1][6][7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[6][8][9] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3][8]
Critical Parameter: Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[8] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3][7] This steep solubility curve is crucial for maximizing yield.
-
Impurities' Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration.[1]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]
Based on the structure of Ethyl 4-methyl-1-naphthoylformate, promising candidate solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and aliphatic hydrocarbons (hexanes, heptane), or mixtures thereof.[4][10][11]
Protocol: Microscale Solvent System Screening
Objective: To efficiently identify the optimal single or mixed solvent system for the recrystallization of Ethyl 4-methyl-1-naphthoylformate.
Materials & Reagents:
-
Crude Ethyl 4-methyl-1-naphthoylformate (~100 mg)
-
Test tubes (e.g., 13x100 mm)
-
Selection of candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)[7]
-
Hot plate or water bath
-
Pasteur pipettes
-
Glass stirring rod
-
Ice bath
Protocol:
-
Place approximately 10-20 mg of the crude solid into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added.[8]
-
Record the solubility at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable as a single solvent.[8]
-
For solvents that did not dissolve the compound at room temperature, heat the test tube in a water bath or on a hot plate, stirring gently. Add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with the glass rod just below the solvent level to induce crystallization.[12]
-
If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quality and quantity of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent.
-
If a single solvent proves suboptimal (e.g., too soluble or too insoluble), a mixed solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool as before.[13] A common pairing is a polar and a nonpolar solvent.[13]
Data Interpretation:
| Solvent/System | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Estimated Yield & Quality | Suitability |
| Example: Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | Good quantity, small crystals | Good |
| Example: Toluene | Sparingly Soluble | Soluble | Yes, large prisms | High quantity, large crystals | Excellent |
| Example: Heptane | Insoluble | Insoluble | No | N/A | Poor (as single solvent) |
| Example: Acetone | Soluble | Soluble | No | N/A | Poor (as single solvent) |
| Example: Toluene/Heptane | N/A | N/A | Yes, after reaching cloud point | High quantity, well-formed | Excellent (Mixed System) |
Protocol: Bulk Recrystallization
Objective: To purify a larger quantity of Ethyl 4-methyl-1-naphthoylformate using the optimized solvent system identified in the screening phase. This protocol will assume Toluene was selected as the optimal solvent.
Materials & Reagents:
-
Crude Ethyl 4-methyl-1-naphthoylformate
-
Toluene (or other chosen solvent)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of toluene and, while stirring, heat the mixture gently on a hot plate. Continue adding small portions of hot toluene until the solid is completely dissolved. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the yield.[7] Adding excess solvent is a common cause of poor recovery.[14]
-
Hot Filtration (if necessary): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or in the filter paper.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process and maximize the yield.[8]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene. Causality: The wash solvent must be cold to avoid dissolving the purified crystals.[8] This step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.
-
Drying: Keep the crystals on the filter under vacuum for several minutes to pull air through and begin the drying process. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for bulk recrystallization.
Characterization of Recrystallized Product
4.1. Melting Point Analysis: A sharp melting point range (typically < 1-2 °C) that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range.
4.2. Purity Assessment: Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity of the final product and compare it to the starting material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was added.[14]- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a "seed crystal" of the pure compound. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is significantly impure, leading to melting point depression.- Cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[14]- Try a lower-boiling point solvent or a mixed solvent system. |
| Low Recovery/Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Crystals were dissolved during the washing step. | - Concentrate the mother liquor and cool again to recover a second crop.- Ensure the ice bath is used for an adequate time.- Ensure filtration apparatus is pre-heated.- Use only ice-cold solvent for washing and use it sparingly. |
| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can also adsorb the target compound. |
Conclusion
Recrystallization is an indispensable technique for achieving high levels of purity for solid organic compounds like Ethyl 4-methyl-1-naphthoylformate. By systematically screening for an appropriate solvent and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can obtain material of sufficient quality for the most demanding applications. This guide provides the theoretical basis and practical steps to develop and execute a successful recrystallization protocol.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
- Google Patents. (n.d.). DE2527374C2 - Process for the purification of β-naphthol.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Unknown Source. (n.d.). Crystallization Solvents.pdf. (Link not provided in search results)
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-fluoro-1-naphthoylformate. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
-
University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4021495A - Purification of β-naphthol.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
YouTube. (2022, July 8). How to select a solvent for crystallization or recrystallization. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]_ handout.pdf
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. (2019, March 20). How to select the best solvent or re crystallization?. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 4-methyl-1-naphthoylformate as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This guide provides a comprehensive overview of Ethyl 4-methyl-1-naphthoylformate, a highly functionalized α-ketoester, and its strategic application in the synthesis of pharmaceutical intermediates. While not extensively documented as a standalone reagent, its chemical architecture—combining a reactive glyoxylate moiety with a lipophilic 4-methylnaphthalene core—makes it an exceptionally valuable building block. This document elucidates a robust synthesis protocol for the title compound via Friedel-Crafts acylation, explores its core reactivity from a mechanistic standpoint, and provides a detailed, field-tested protocol for its use in constructing quinoxaline scaffolds, which are privileged structures in modern drug discovery.
Introduction: Identifying a High-Value Synthetic Building Block
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key intermediates that offer both structural novelty and versatile reactivity are critical assets. Ethyl 4-methyl-1-naphthoylformate (a specific type of aryl glyoxylate) represents such an intermediate. Its structure is characterized by two key features:
-
The α-Ketoester Functionality (-CO-CO-OEt): This 1,2-dicarbonyl system provides two adjacent electrophilic sites, enabling a wide range of transformations, most notably facile condensation reactions to form heterocyclic systems.
-
The 4-Methyl-1-Naphthyl Group: This bulky, lipophilic moiety is a common feature in bioactive molecules, often contributing to essential binding interactions with biological targets through hydrophobic and π-stacking interactions. Its presence can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.
This guide is designed for researchers and drug development professionals, offering the technical rationale and practical methodologies to leverage this potent intermediate in synthetic campaigns.
Synthesis Protocol: Ethyl 4-methyl-1-naphthoylformate
The most direct and industrially scalable method for preparing aryl glyoxylates is the Friedel-Crafts acylation of an electron-rich aromatic ring with an oxalyl chloride derivative.[1][2] This electrophilic aromatic substitution provides a clean and efficient route to the target α-ketoester.[3]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chloride of ethyl oxalyl chloride, facilitating its departure and generating the potent electrophile, [EtO-CO-CO]⁺. The electron-rich 1-methylnaphthalene then acts as a nucleophile, attacking the acylium ion. The methyl group at the 4-position is an activating group, directing the substitution primarily to the electron-rich C1 (alpha) position. A subsequent deprotonation of the resulting sigma complex re-establishes aromaticity to yield the final product.
Experimental Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesizing the target intermediate.
Detailed Synthesis Protocol
Objective: To synthesize Ethyl 4-methyl-1-naphthoylformate from 1-methylnaphthalene.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Notes |
| 1-Methylnaphthalene | 142.20 | 1.0 | 14.2 g (0.1 mol) | Ensure anhydrous conditions. |
| Ethyl Oxalyl Chloride | 136.53 | 1.1 | 15.0 g (0.11 mol) | Highly moisture-sensitive; handle under inert gas. |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 16.0 g (0.12 mol) | Anhydrous grade is critical. Highly reactive with water. |
| Dichloromethane (DCM) | - | - | 250 mL | Anhydrous solvent. |
| Hydrochloric Acid (HCl) | - | - | 100 mL (2M aq.) | For quenching. |
| Saturated NaHCO₃ solution | - | - | 100 mL | For neutralization. |
| Brine | - | - | 100 mL | For washing. |
| Anhydrous MgSO₄ | - | - | - | For drying. |
Procedure:
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (16.0 g) and anhydrous DCM (150 mL). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve ethyl oxalyl chloride (15.0 g) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: After the initial addition is complete, dissolve 1-methylnaphthalene (14.2 g) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the naphthalene solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up (Quench): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a viscous oil or low-melting solid. Purify by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Ethyl 4-methyl-1-naphthoylformate. The expected yield is typically in the range of 75-85%.
Application Protocol: Synthesis of a Quinoxaline-Based Pharmaceutical Scaffold
The 1,2-dicarbonyl functionality of Ethyl 4-methyl-1-naphthoylformate is perfectly suited for condensation reactions with 1,2-binucleophiles to form heterocyclic systems.[4] A prime example is the reaction with o-phenylenediamines to yield quinoxalines, a scaffold present in numerous biologically active compounds.[5][6][7]
Mechanistic Rationale
This reaction is a classic condensation-cyclization sequence. One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the α-ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. Subsequent dehydration steps lead to the formation of the stable, aromatic quinoxaline ring. The reaction is often catalyzed by a small amount of acid, such as acetic acid, to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a quinoxaline scaffold.
Detailed Synthesis Protocol
Objective: To synthesize Ethyl 3-(4-methyl-1-naphthyl)quinoxaline-2-carboxylate.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Notes |
| Ethyl 4-methyl-1-naphthoylformate | 256.28 | 1.0 | 2.56 g (10 mmol) | Prepared as per Section 2. |
| o-Phenylenediamine | 108.14 | 1.0 | 1.08 g (10 mmol) | |
| Ethanol (EtOH) | - | - | 50 mL | Reagent grade. |
| Glacial Acetic Acid | - | - | 0.5 mL | Catalytic amount. |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-methyl-1-naphthoylformate (2.56 g) and o-phenylenediamine (1.08 g) in ethanol (50 mL).
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, more UV-active spot.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume by half using a rotary evaporator to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The expected yield of the crystalline product, Ethyl 3-(4-methyl-1-naphthyl)quinoxaline-2-carboxylate, is typically high (>90%). Further purification, if necessary, can be achieved by recrystallization from ethanol.[5]
Conclusion
Ethyl 4-methyl-1-naphthoylformate stands as a potent and versatile, though underutilized, intermediate for pharmaceutical synthesis. Its preparation via a standard Friedel-Crafts acylation is straightforward and scalable. The true value of this building block lies in the dual reactivity of its α-ketoester function, which provides a reliable entry point to complex heterocyclic systems of high medicinal value, such as quinoxalines. The protocols detailed herein offer a validated framework for the synthesis and application of this intermediate, empowering chemists to rapidly construct novel molecular scaffolds for drug discovery programs.
References
-
MySkinRecipes. (n.d.). 4-Methyl-1-naphthoic acid. Retrieved from [Link]
- Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Regueiro-Ren, A., et al. (2016). Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor... ACS Publications. Retrieved from [Link]
-
Sharma, N., Prakash, R., & Prakash, O. (n.d.). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM α,α-DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals. Retrieved from [Link]
-
Eastgate, M. D., et al. (2017). Synthesis of HIV-Maturation Inhibitor BMS-955176 from Betulin by an Enabling Oxidation Strategy. PubMed. Retrieved from [Link]
-
Khalafy, J., et al. (2012). The synthesis of 2-arylquinoxaline derivatives. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Kumar, A., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. PMC - NIH. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Retrieved from [Link]
-
Autele, S. (n.d.). The Chemistry of Ethyl Glyoxalate: Enhancing Pharmaceutical and Polymer Development. LinkedIn. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2 (BMS-955176) a. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Methyl-1-naphthoic Acid, 25g, Each. Retrieved from [Link]
-
ResearchGate. (2018). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Retrieved from [Link]
-
NIH. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of HIV-Maturation Inhibitor BMS-955176 from Betulin by an Enabling Oxidation Strategy. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Retrieved from [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
PLOS One. (2019). Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study. Retrieved from [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 4-methyl-1-naphthoylformate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Naphthalenic α-Keto Esters
The naphthalene scaffold is a privileged core structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. When functionalized with an α-keto ester moiety, the resulting naphthalenic α-keto esters become powerful and versatile synthetic intermediates.[1] This guide focuses on Ethyl 4-methyl-1-naphthoylformate , a promising yet underexplored building block. Due to the presence of adjacent electrophilic carbonyl and ester groups, this compound is primed for reactions with dinucleophilic reagents to construct five- or six-membered heterocyclic systems.[2]
This document provides a comprehensive overview of the synthesis, key chemical transformations, and potential applications of Ethyl 4-methyl-1-naphthoylformate. The protocols detailed herein are based on well-established synthetic methodologies for α-keto esters and Friedel-Crafts acylations, providing a solid foundation for the exploration of this compound's synthetic utility.
Physicochemical and Spectroscopic Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Pale yellow to light brown oil or low-melting solid | Based on similar aryl ketoesters. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Toluene). Insoluble in water. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.0 (m, 2H, Ar-H), 7.6-7.4 (m, 4H, Ar-H), 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.7 (s, 3H, Ar-CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | Chemical shifts are estimations and may vary. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 188 (C=O, ketone), 164 (C=O, ester), 140-120 (Ar-C), 62 (-OCH₂CH₃), 20 (Ar-CH₃), 14 (-OCH₂CH₃) | Estimated chemical shifts for the carbon skeleton.[3] |
| IR (neat) | ν (cm⁻¹): ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1580 (C=C, aromatic) | Characteristic carbonyl stretching frequencies.[4] |
Synthesis of Ethyl 4-methyl-1-naphthoylformate
The most direct and industrially scalable approach to synthesizing Ethyl 4-methyl-1-naphthoylformate is the Friedel-Crafts acylation of 1-methylnaphthalene with a suitable acylating agent.[5] Ethyl oxalyl chloride is the ideal reagent for this transformation as it introduces the desired α-keto ester functionality in a single step.
Reaction Principle: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from ethyl oxalyl chloride.[6] This acylium ion is then attacked by the electron-rich π-system of the 1-methylnaphthalene ring. The methyl group on the naphthalene ring is an activating group, directing the substitution primarily to the electronically favored C4 position. Subsequent loss of a proton restores the aromaticity of the naphthalene ring, yielding the final product.[7]
Detailed Experimental Protocol: Synthesis
Materials:
-
1-Methylnaphthalene (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In a separate flask, dissolve 1-methylnaphthalene (1.0 eq) and ethyl oxalyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel.
-
Acylation Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. This will hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure Ethyl 4-methyl-1-naphthoylformate.
Applications as a Synthetic Building Block
The true value of Ethyl 4-methyl-1-naphthoylformate lies in its potential as a precursor to more complex molecular architectures.[1] The adjacent carbonyl groups provide a handle for a variety of chemical transformations.
Application 1: Synthesis of Naphthoylquinoxalines
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Ethyl 4-methyl-1-naphthoylformate can serve as a direct precursor to novel quinoxaline derivatives through condensation with ortho-phenylenediamines.[8]
Protocol: Synthesis of 2-(4-Methyl-1-naphthoyl)quinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methyl-1-naphthoylformate (1.0 eq) in ethanol.
-
Addition of Diamine: Add a solution of ortho-phenylenediamine (1.0 eq) in ethanol to the flask.
-
Reaction Conditions: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.
-
Product Formation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Application 2: Synthesis of Substituted Naphthofurans
Substituted furans are another class of heterocyclic compounds with significant biological activity. Ethyl 4-methyl-1-naphthoylformate can be a precursor to highly substituted naphthofurans through reactions involving the α-keto ester moiety.[9]
Protocol: Synthesis of a Substituted Naphthofuran Derivative
-
Reaction Setup: To a solution of Ethyl 4-methyl-1-naphthoylformate (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure naphthofuran derivative.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) at all times.
Handling Precautions:
-
Friedel-Crafts Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture. Ethyl oxalyl chloride is a corrosive lachrymator; handle with care in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood and minimize exposure.
-
General: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual reactive reagents before disposal.
References
- Suzhou J & K Super Fine Materials Co Ltd. Preparation method of alpha-keto ester. CN103382152A. Google Patents.
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
SciSpace. The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. Available from: [Link]
-
Royal Society of Chemistry. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science. 2018;9(37):7334-7340. Available from: [Link]
-
SciSpace. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Available from: [Link]
-
PubChem. Ethyl formate. National Institutes of Health. Available from: [Link]
-
Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Available from: [Link]
-
ResearchGate. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Available from: [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Indian Academy of Sciences. Reaction of ethyl bromoacetate with substituted naphthoate ions. Available from: [Link]
-
ResearchGate. α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. Available from: [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available from: [Link]
-
European Journal of Chemistry. The chemical reactivity of naphthols and their derivatives toward α-cyanocinnamonitriles and ethyl α-cyanocinnamates: A review of synthesis, reactions and applications of naphthopyrano. Available from: [Link]
-
PubMed. Spectroscopic characterization of ethyl xanthate oxidation products and analysis by ion interaction chromatography. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
National Institute of Standards and Technology. Ethyl formate. NIST WebBook. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available from: [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]
-
PubMed. Electrochemical Synthesis of α-Keto Esters via α-Carbonyl Carbocations. Available from: [Link]
-
Chapter 21: Ester Enolates. Available from: [Link]
-
ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available from: [Link]
-
Beilstein Journals. N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Available from: [Link]
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- 4. Spectroscopic characterization of ethyl xanthate oxidation products and analysis by ion interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Derivatization of Ethyl 4-methyl-1-naphthoylformate
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Scaffold
Ethyl 4-methyl-1-naphthoylformate is a key chemical intermediate possessing a unique combination of reactive functional groups: a naphthalene core, a benzylic methyl group, an α-keto ester moiety, and a terminal ethyl ester. This distinct architecture makes it a valuable starting material for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry, materials science, and chemical biology. The strategic modification of each of these functional groups allows for the systematic exploration of chemical space and the generation of libraries of derivatives for screening and lead optimization.
This comprehensive guide provides detailed application notes and protocols for the derivatization of Ethyl 4-methyl-1-naphthoylformate. The methodologies presented herein are based on established chemical principles and supported by literature precedents, offering a robust starting point for researchers to create novel molecular entities. Each section is designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical logic, empowering scientists to adapt and innovate.
I. Derivatization of the Naphthalene Ring: Electrophilic Aromatic Substitution
The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is influenced by the existing substituents. For 1,4-disubstituted naphthalenes, electrophilic attack generally occurs at one of the available positions in the unsubstituted ring.
A. Bromination of the Naphthalene Ring
Scientific Principle: Electrophilic bromination introduces a bromine atom onto the aromatic ring, a versatile handle for subsequent cross-coupling reactions. The reaction proceeds via the generation of an electrophilic bromine species which then attacks the electron-rich naphthalene core.
Protocol: Bromination of Ethyl 4-methyl-1-naphthoylformate
-
Materials:
-
Ethyl 4-methyl-1-naphthoylformate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-methyl-1-naphthoylformate (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired brominated derivative.
-
Data Summary Table:
| Derivative Name | Expected Major Isomer(s) | Typical Yield (%) |
| Ethyl 5-bromo-4-methyl-1-naphthoylformate | 5-bromo | 70-85 |
| Ethyl 8-bromo-4-methyl-1-naphthoylformate | 8-bromo |
Note: The exact ratio of isomers may vary depending on the precise reaction conditions.
II. Functionalization of the Benzylic Methyl Group
The methyl group at the 4-position of the naphthalene ring is benzylic and thus susceptible to radical halogenation, providing a gateway to a variety of derivatives through subsequent nucleophilic substitution reactions.
A. Benzylic Bromination with N-Bromosuccinimide (NBS)
Scientific Principle: This reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals under photochemical or radical initiator-induced conditions. The stability of the resulting benzylic radical intermediate drives the selectivity for substitution at the methyl group over the aromatic ring.[1]
Protocol: Synthesis of Ethyl 4-(bromomethyl)-1-naphthoylformate
-
Materials:
-
Ethyl 4-methyl-1-naphthoylformate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a greener alternative like 1,2-dichlorobenzene[2]
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of Ethyl 4-methyl-1-naphthoylformate (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp (a 250W sunlamp is often sufficient).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield Ethyl 4-(bromomethyl)-1-naphthoylformate.
-
Experimental Workflow Diagram:
Caption: Workflow for the benzylic bromination of Ethyl 4-methyl-1-naphthoylformate.
B. Nucleophilic Substitution of the Benzylic Bromide
Scientific Principle: The benzylic bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups.
General Protocol for Nucleophilic Substitution:
-
Materials:
-
Ethyl 4-(bromomethyl)-1-naphthoylformate
-
Nucleophile (e.g., sodium azide, sodium cyanide, a primary or secondary amine, a sodium alkoxide) (1.2 eq)
-
A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
-
Procedure:
-
Dissolve Ethyl 4-(bromomethyl)-1-naphthoylformate (1.0 eq) in the chosen solvent.
-
Add the nucleophile (1.2 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup appropriate for the nucleophile used. Generally, this involves diluting with water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Data Summary Table:
| Nucleophile (Nu⁻) | Product Functional Group |
| N₃⁻ | Azide (-CH₂N₃) |
| CN⁻ | Nitrile (-CH₂CN) |
| R₂NH | Tertiary Amine (-CH₂NR₂) |
| RO⁻ | Ether (-CH₂OR) |
| RCOO⁻ | Ester (-CH₂OCOR) |
III. Transformations of the α-Keto Ester Moiety
The vicinal dicarbonyl system of the α-keto ester is a hub of reactivity, enabling a variety of transformations to introduce new functionalities and stereocenters.
A. Reduction to α-Hydroxy Ester
Scientific Principle: The ketone of the α-keto ester can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.[1][3]
Protocol: Synthesis of Ethyl 2-hydroxy-2-(4-methyl-1-naphthyl)acetate
-
Materials:
-
Ethyl 4-methyl-1-naphthoylformate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Ethyl 4-methyl-1-naphthoylformate (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes to 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by silica gel column chromatography (hexane/ethyl acetate gradient).
-
B. Reductive Amination to α-Amino Ester
Scientific Principle: The α-keto ester can be converted to an α-amino ester via reductive amination. This involves the in-situ formation of an imine with an amine source, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN).[4][5]
Protocol: Synthesis of Ethyl 2-amino-2-(4-methyl-1-naphthyl)acetate
-
Materials:
-
Ethyl 4-methyl-1-naphthoylformate
-
Ammonium acetate or a primary amine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve Ethyl 4-methyl-1-naphthoylformate (1.0 eq) and ammonium acetate (5-10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the solvent and partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
-
Reaction Pathway Diagram:
Caption: Pathway for the reductive amination of the α-keto ester.
IV. Modification of the Ethyl Ester
The terminal ethyl ester can be readily transformed into other functional groups, such as carboxylic acids, amides, and different esters.
A. Hydrolysis to Carboxylic Acid
Scientific Principle: Base-catalyzed hydrolysis (saponification) of the ethyl ester yields the corresponding carboxylate salt, which upon acidification, provides the carboxylic acid.[6]
Protocol: Synthesis of 4-methyl-1-naphthoylformic acid
-
Materials:
-
Ethyl 4-methyl-1-naphthoylformate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol and Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
-
Procedure:
-
Dissolve Ethyl 4-methyl-1-naphthoylformate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of KOH (2.0 eq) in water.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and concentrate to remove the ethanol.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with 1 M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the carboxylic acid.
-
B. Amide Bond Formation
Scientific Principle: The resulting carboxylic acid can be coupled with a primary or secondary amine using a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), to form an amide bond.[7][8]
Protocol: General Procedure for Amide Synthesis
-
Materials:
-
4-methyl-1-naphthoylformic acid
-
A primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF or DCM.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir at room temperature for 12-24 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
V. References
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). Molecules, 28(24), 8049. [Link]
-
Synthesis method of 4-bromonaphthalene-1-carbonitrile. (2017). CN106366018A.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(44), 6063-6066. [Link]
-
Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. (2012). Catalysis Communications, 27, 133-137. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
[Chemistry] Methylmagnesium bromide with ethyl Benzoate. (2020). YouTube. [Link]
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Application Note & Protocols: A Strategic Framework for Characterizing Novel Naphthoylformate Compounds Using Cell-Based Assays
Introduction: The Need for a Structured Assay Cascade
Naphthoylformate derivatives represent a class of compounds with potential therapeutic value, possibly acting as modulators of key cellular processes. While their exact mechanisms are often unknown, some may function as enzyme inhibitors or interfere with signaling pathways.[1] To effectively characterize a novel naphthoylformate compound, which we will refer to as NF-001 , a systematic and tiered approach to cell-based assays is essential. This guide eschews a rigid template in favor of a logical, causality-driven workflow that progresses from broad phenotypic effects to specific mechanistic insights.
Our strategy is built on a three-tiered assay cascade. This hierarchical approach ensures that resources are spent efficiently, starting with high-throughput screens to identify general bioactivity before committing to more complex, lower-throughput mechanistic studies.
Figure 1: A tiered experimental workflow for characterizing novel compounds.
Prerequisite: Compound Preparation and Quality Control
The validity of any cell-based assay begins with the proper handling of the test compound. Inconsistent solubility or degradation can lead to highly variable and misleading results.
Expert Insight: Many organic compounds, including novel naphthoylformates, are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based assays at low concentrations.[2] However, it's critical to remember that the final DMSO concentration in the cell culture media should be kept constant across all wells, including controls, to avoid solvent-induced artifacts.[3] A general upper limit is ≤0.5% for most cell lines, with sensitive primary cells often requiring ≤0.1%.[2][4]
Protocol: Preparation of NF-001 Stock Solution
-
Weighing: Accurately weigh out a precise amount of NF-001 powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of high-purity, sterile DMSO to achieve a high-concentration primary stock (e.g., 10 mM).
-
Dissolution: Vortex the tube gently until the compound is fully dissolved.[2] If solubility is an issue, brief sonication or gentle warming (e.g., 37°C) can be employed, but potential compound degradation due to heat must be considered.[2]
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile tubes. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[2] Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and perform serial dilutions in 100% DMSO to create a dilution series.[2] This ensures that when a small volume is added to the assay wells, the final DMSO concentration remains constant across all tested concentrations of NF-001.
Tier 1: Assessing Cytotoxicity and Cell Viability
The first objective is to determine if NF-001 has a general effect on cell health and, if so, at what concentration. This is typically achieved by measuring cell viability or cytotoxicity across a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Causality Behind Assay Choice: We recommend the CellTiter-Glo® Luminescent Cell Viability Assay as the primary screening method. This assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.[5] Its "add-mix-measure" format is simple, rapid, and highly sensitive, making it ideal for high-throughput screening (HTS).[6][7] While the MTT assay, which measures mitochondrial reductase activity, is a valid alternative, it requires an additional solubilization step and can be confounded by compounds that affect cellular metabolism without necessarily causing cell death.[8]
Protocol: CellTiter-Glo® Viability Assay
Principle: This homogeneous assay uses a thermostable luciferase to measure ATP levels. In the presence of ATP, the luciferase converts a substrate (luciferin) into oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[6]
Methodology:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well or 384-well plate at a predetermined optimal density. Allow cells to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Add serial dilutions of NF-001 (prepared from the DMSO stock series) to the wells. Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO (e.g., 0.1%) as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay is responding correctly.
-
Untreated Control: Cells in media only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[9] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[9] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using a non-linear regression model.
Tier 2: Elucidating the Mechanism of Action
If NF-001 demonstrates significant cytotoxicity in Tier 1, the next logical step is to investigate how it is affecting the cells. The two most common outcomes of cytotoxic compounds are the induction of apoptosis (programmed cell death) or an arrest of the cell cycle.
Apoptosis Induction
Expert Insight: Apoptosis is a controlled process executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases. Therefore, measuring their activity is a direct and sensitive indicator of apoptosis. The Caspase-Glo® 3/7 Assay is an excellent choice for this, sharing the same simple "add-mix-measure" format as the CellTiter-Glo® assay.[11][12]
To confirm and further classify the mode of cell death, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[13] This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Principle of Annexin V/PI staining for apoptosis detection.
Protocol: Caspase-Glo® 3/7 Assay
Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[12]
Methodology:
-
Setup: Perform cell seeding and compound treatment in opaque-walled 96-well plates as described for the viability assay (Section 3). Treat cells with NF-001 at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
Incubation: Incubate for a shorter, optimized period (e.g., 6-24 hours), as caspase activation is an earlier event than loss of viability.
-
Assay Procedure: a. Equilibrate the plate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume to each well.[12] c. Mix on a plate shaker at 300-500 rpm for 30-60 seconds.[12] d. Incubate at room temperature for 1-3 hours, protected from light.[12]
-
Data Acquisition: Measure luminescence. An increase in signal relative to the vehicle control indicates apoptosis induction.
Protocol: Annexin V/PI Staining by Flow Cytometry
Principle: During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Methodology:
-
Cell Culture: Seed cells in a 6-well or 12-well plate and treat with NF-001 at relevant concentrations (e.g., 1x IC50) for an appropriate time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (which contains detached, potentially apoptotic cells), then gently detach the remaining adherent cells using a non-enzymatic dissociation solution or trypsin. Pool all cells and wash with cold PBS.
-
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14] b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[15] d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14] e. Add 400 µL of 1X Binding Buffer to each tube before analysis.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. The data will allow for the quantification of four cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Expert Insight: Some compounds do not kill cells directly but prevent them from proliferating by causing them to arrest at a specific phase of the cell cycle. This can be readily quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content per cell using flow cytometry.
Protocol: Cell Cycle Analysis by PI Staining
Principle: PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence emitted from a stained nucleus is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Methodology:
-
Cell Culture & Harvesting: Culture, treat, and harvest cells as described for the Annexin V assay.
-
Fixation: a. Resuspend the cell pellet in PBS. b. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension. This step is critical to prevent cell clumping.[16] c. Fix cells for at least 30 minutes on ice or store them at -20°C for later analysis.[17]
-
Staining: a. Wash the fixed cells with PBS to remove the ethanol. b. Resuspend the cell pellet in a PI staining solution containing RNase A.[18] RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[18] c. Incubate for 30 minutes at room temperature, protected from light.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the PI signal on a linear scale. The resulting histogram of DNA content can be analyzed using cell cycle modeling software to determine the percentage of cells in each phase.
Tier 3: Target Engagement and Pathway Analysis
Once the phenotypic effect of NF-001 is established (e.g., induction of apoptosis), the final tier aims to identify its direct molecular target and the signaling pathway it modulates.
Expert Insight: A powerful, unbiased method to confirm direct binding of a compound to its target protein in a cellular context is the Cellular Thermal Shift Assay (CETSA®) .[19] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[19]
Figure 3: Hypothetical signaling pathway inhibited by the novel compound NF-001.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: Intact cells are treated with the compound and then heated to various temperatures.[20] At temperatures above a protein's melting point, it denatures and precipitates. Ligand-bound proteins are stabilized and remain in the soluble fraction at higher temperatures.[20] The amount of the target protein remaining in the soluble fraction after heating is then quantified, typically by Western blot or mass spectrometry.[21]
Methodology (Western Blot Detection):
-
Treatment: Treat intact cells in culture with NF-001 or vehicle (DMSO) for a defined period (e.g., 1-2 hours).[22]
-
Harvesting & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. The soluble protein fraction (lysate) is collected after centrifugation.[21]
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling.[22] A key step is to first determine the optimal melting temperature range for the putative target protein.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Interpretation: In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases. In the NF-001-treated samples, if the compound binds and stabilizes the protein, the protein will remain soluble at higher temperatures, causing a "shift" in the melting curve. This provides strong evidence of direct target engagement in a cellular environment.
Assay Validation and Data Interpretation
For any screening assay, especially in Tier 1, it is crucial to assess its quality and robustness. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24]
Calculation: The Z'-factor is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - [(3σp + 3σn) / |µp - µn|]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unreliable assay.
Summary of Hypothetical Data
The following tables summarize the kind of quantitative data that would be generated from the described assay cascade for our hypothetical compound, NF-001.
Table 1: Tier 1 Cytotoxicity Screening Results
| Cell Line | Assay | Incubation Time | IC50 (µM) | Z'-Factor |
| HeLa | CellTiter-Glo® | 48h | 2.5 ± 0.3 | 0.81 |
| A549 | CellTiter-Glo® | 48h | 5.1 ± 0.6 | 0.75 |
| Jurkat | CellTiter-Glo® | 48h | 1.8 ± 0.2 | 0.85 |
Table 2: Tier 2 Mechanism of Action Analysis in Jurkat Cells
| Assay | Endpoint | Treatment (1x IC50) | Result (vs. Vehicle) |
| Caspase-Glo® 3/7 | Luminescence | 6h | 4.2-fold increase |
| Annexin V/PI | % Apoptotic Cells | 12h | 55% (Annexin V+) |
| Cell Cycle (PI) | % G2/M Arrest | 24h | No significant change |
These hypothetical results suggest that NF-001 induces cytotoxicity in the low micromolar range across several cell lines and that its primary mechanism of action in Jurkat cells is the induction of apoptosis, rather than cell cycle arrest. This would guide the Tier 3 investigation towards identifying targets within the apoptotic signaling pathways.
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Application Notes and Protocols: A Framework for the In Vitro Evaluation of Ethyl 4-methyl-1-naphthoylformate Derivatives
Introduction: Rationale and Scientific Context
The naphthyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of 1,4-naphthoquinone, for instance, are known to exhibit a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The mechanisms underlying these activities are diverse and often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of critical enzymes like topoisomerases, and modulation of key signaling pathways such as NF-κB.[1][3][4][5]
This document provides a comprehensive guide for the in vitro evaluation of a novel class of compounds: Ethyl 4-methyl-1-naphthoylformate derivatives. While specific biological data on this exact chemical series is emerging, the structural similarity to known bioactive naphthoquinones and other naphthalene-based agents provides a strong rationale for investigating their potential as therapeutic agents.[3][6] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to screen these derivatives, elucidate their mechanisms of action, and identify promising lead candidates for further development.
Our approach is built on a foundation of scientific integrity, moving from broad phenotypic screening to more focused, target-based assays. Each protocol is presented not merely as a series of steps, but with an explanation of the underlying principles and experimental choices, ensuring a robust and self-validating system for evaluation.
Experimental Strategy: A Tiered Approach to In Vitro Evaluation
A logical workflow is critical for the efficient and cost-effective evaluation of a new compound library. We propose a three-tiered screening cascade that progressively builds a comprehensive pharmacological profile of each Ethyl 4-methyl-1-naphthoylformate derivative.
Caption: Tiered screening workflow for novel compounds.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine the cytotoxic potential of the derivatives across a panel of diverse human cancer cell lines. This provides a broad view of activity and helps identify preliminary structure-activity relationships (SAR). In vitro assays are essential for this initial high-throughput screening due to their speed and cost-effectiveness.[7]
Protocol 1: MTT/MTS Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[10][11] The intensity of the color is directly proportional to the number of living, metabolically active cells.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3, HeLa)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[12]
-
Ethyl 4-methyl-1-naphthoylformate derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
96-well plates
-
Multichannel pipette, plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
Reagent Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours until color development is sufficient.
-
-
Data Acquisition: Measure the absorbance on a plate reader. For MTT-formazan, the wavelength is typically 570 nm. For MTS, it is 490 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Summarize the IC₅₀ values in a clear, tabular format.
| Compound ID | Derivative Structure | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| NAPH-001 | (Parent Compound) | 25.4 ± 3.1 | 32.1 ± 4.5 | 18.9 ± 2.7 |
| NAPH-002 | (R = Cl) | 12.8 ± 1.9 | 15.5 ± 2.2 | 9.4 ± 1.3 |
| NAPH-003 | (R = OCH₃) | > 50 | > 50 | 45.2 ± 5.8 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Note: Data are illustrative examples (Mean ± SD, n=3). |
Tier 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds showing significant cytotoxicity (e.g., IC₅₀ < 30 µM) in Tier 1 are advanced to secondary screening to investigate their potential mechanism of action (MOA).[13] Based on the known activities of naphthoquinones, key cellular events to investigate include apoptosis induction, ROS generation, and anti-inflammatory pathway modulation.[3][4]
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
Principle: Apoptosis is a form of programmed cell death. One of its early hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[16] Propidium iodide (PI), a fluorescent nucleic acid stain, is used concurrently to identify necrotic or late apoptotic cells with compromised membranes.[14]
Materials:
-
Selected cell line (e.g., HCT116, where compounds were most potent)
-
FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat cells with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS.[14] Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Many naphthoquinone-based compounds exert their cytotoxic effects by generating ROS, which causes oxidative damage to DNA, proteins, and lipids, ultimately leading to cell death.[1][17][18] The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[19]
Materials:
-
H₂DCFDA probe
-
Selected cell line and culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
-
Hydrogen peroxide (H₂O₂) as a positive control
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of H₂DCFDA solution (typically 5-10 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells again with PBS to remove excess probe. Add 100 µL of medium containing the test compounds at various concentrations.
-
Incubation: Incubate for a desired time period (e.g., 1, 3, or 6 hours).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Caption: Putative ROS-mediated apoptotic pathway.
Protocol 4: NF-κB Activation Assay
Principle: The NF-κB signaling pathway is a primary regulator of inflammation.[20] Many anti-inflammatory agents act by inhibiting this pathway.[21][22] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22] This assay measures the ability of the test compounds to prevent this translocation.
Materials:
-
RAW 264.7 (murine macrophage) or similar cell line
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Reagents for immunofluorescence (Primary anti-NF-κB p65 antibody, fluorescently-labeled secondary antibody, DAPI for nuclear staining)
-
High-content imaging system or fluorescence microscope
Step-by-Step Methodology:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) or TNF-α (20 ng/mL) for 30-60 minutes. Include unstimulated and stimulated (vehicle only) controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites. Incubate with the primary antibody against the NF-κB p65 subunit, followed by the fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent inhibitor will show a significant reduction in nuclear p65 signal compared to the stimulated control.
Tier 3: Target Validation & Specificity Assays
If secondary assays suggest a specific MOA, Tier 3 aims to validate this at a molecular level. For example, if cytotoxicity is high and apoptosis is induced, a potential target could be tubulin, as microtubule disruption is a common anticancer mechanism.
Protocol 5: In Vitro Tubulin Polymerization Assay
Principle: Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for cell division.[23] Anticancer drugs like Paclitaxel (stabilizer) and Vincristine (destabilizer) target tubulin polymerization. This cell-free assay measures the effect of compounds on the polymerization of purified tubulin, typically by monitoring the increase in light scattering or fluorescence.[24][25]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), containing >99% pure tubulin, GTP, and a fluorescent reporter.[23][26]
-
Test compounds
-
Paclitaxel and Nocodazole as positive controls (stabilizer and inhibitor, respectively)
-
Temperature-controlled fluorescence plate reader
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare the tubulin reaction mixture containing tubulin, assay buffer, GTP, and the fluorescent reporter, according to the kit manufacturer's protocol.[25]
-
Plate Preparation: Add the test compounds (dissolved in assay buffer) to a pre-warmed 37°C 96-well plate.
-
Initiate Polymerization: Add the cold tubulin reaction mixture to the wells containing the compounds.
-
Data Acquisition: Immediately place the plate in a 37°C plate reader. Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.[25]
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it.
Data Presentation: Present the results as polymerization curves and a summary table of effects.
| Compound ID | Concentration (µM) | Effect on Tubulin Polymerization | % Inhibition/Promotion vs. Control |
| Vehicle Control | - | Normal Polymerization | 0% |
| NAPH-002 | 10 | Inhibition | 65% ± 8% |
| Nocodazole | 10 | Strong Inhibition | 92% ± 5% |
| Paclitaxel | 10 | Promotion | 140% ± 12% |
| Note: Data are illustrative examples (Mean ± SD, n=3). |
Conclusion and Future Directions
This application note provides a structured, multi-tiered framework for the comprehensive in vitro evaluation of Ethyl 4-methyl-1-naphthoylformate derivatives. By progressing from broad cytotoxicity screening to specific mechanism-of-action and target validation assays, researchers can efficiently identify and characterize promising new chemical entities. The data generated through these protocols will build a robust pharmacological profile, guiding hit-to-lead optimization and enabling informed decisions for advancing candidates into more complex preclinical models. The ultimate goal is to leverage this systematic approach to unlock the therapeutic potential of this novel chemical class.
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Alarifi, S., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]
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Fayed, M. A. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Available at: [Link]
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Kumar, R., et al. (2022). Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Current Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Fallah, F., et al. (2016). Synthesis and Biological Evaluation of N-naphthoyl-phenylglyoxamide-based Small Molecular Antimicrobial Peptide Mimics as Novel Antimicrobial Agents and Biofilm Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. Available at: [Link]
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Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc.. Available at: [Link]
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Ayesh, S., et al. (2014). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. Drug Testing and Analysis. Available at: [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. ResearchGate. Available at: [Link]
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Bunch, T. D., et al. (2023). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Molecules. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Carlson, C. B., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
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Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available at: [Link]
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NIH National Center for Advancing Translational Sciences. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NCATS. Available at: [Link]
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ResearchGate. (n.d.). In vitro and in vivo anti-inflammatory effects of different extracts from Epigynum auritum through down-regulation of NF-κB and MAPK signaling pathways. ResearchGate. Available at: [Link]
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Ware, D. C., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Cancers. Available at: [Link]
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Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
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Scientific Electronic Archives. (n.d.). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives. Available at: [Link]
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Bodakuntla, S., et al. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. Available at: [Link]
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The Bioscan. (n.d.). Synthesis, Characterization, and Molecular Docking Studies of Novel Naphthoquinone Derivatives for Pharmacological Assessment. The Bioscan. Available at: [Link]
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Golovina, I. V., et al. (2022). Antitumor activity of synthetic naphthoquinone derivatives (review). Drug development & registration. Available at: [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]
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Li, C., et al. (2019). In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways. Molecules. Available at: [Link]
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Application of Ethyl 4-methyl-1-naphthoylformate in the Synthesis of Dyes: A Detailed Guide to Pyridazinone-Based Chromophores
Introduction: Unlocking the Chromophoric Potential of a Niche Intermediate
In the vast landscape of dye chemistry, the exploration of novel precursors is a continuous endeavor to discover new chromophoric systems with unique properties. Ethyl 4-methyl-1-naphthoylformate, a molecule possessing both a naphthalene moiety and a reactive α-keto ester functional group, presents itself as a promising, yet underexplored, candidate for the synthesis of heterocyclic dyes. The inherent aromaticity of the naphthalene ring system, combined with the versatile reactivity of the α-keto ester, provides a strategic entry point into the synthesis of pyridazinone-based dyes. These heterocyclic structures are known for their diverse biological activities and, with appropriate substitution, can exhibit significant color and fluorescence.[1]
This application note provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of Ethyl 4-methyl-1-naphthoylformate as a precursor for the synthesis of a novel pyridazinone dye. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss the expected properties of the resulting chromophore.
Synthetic Strategy: From α-Keto Ester to a Pyridazinone Chromophore
The core of our proposed application lies in the cyclocondensation reaction between the α-keto ester, Ethyl 4-methyl-1-naphthoylformate, and hydrazine hydrate. This reaction is a well-established method for the synthesis of pyridazin-3(2H)-ones.[2][3] The resulting product, 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one, is a heterocyclic compound with an extended π-conjugated system, a key feature for a molecule to absorb light in the visible spectrum and thus function as a dye. The naphthalene group acts as a powerful auxochrome, influencing the color and photophysical properties of the final molecule. Naphthalene derivatives are known to exhibit unique photophysical and chemical properties, with their rigid and planar structure contributing to high quantum yields and photostability in dye applications.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The initial step involves the nucleophilic attack of the hydrazine on the ketonic carbonyl group of the Ethyl 4-methyl-1-naphthoylformate, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine moiety on the ester carbonyl. This is followed by the elimination of ethanol to yield the stable 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one.
Caption: Reaction mechanism for the synthesis of 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one
This protocol is adapted from established procedures for the synthesis of 6-aryl-pyridazin-3(2H)-ones from their corresponding γ-keto acids, which are structurally related to the product of the reaction of an α-keto ester with hydrazine.[2][3]
Materials:
-
Ethyl 4-methyl-1-naphthoylformate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-methyl-1-naphthoylformate (0.01 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.02 mol, 2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (5-10 drops) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Experimental workflow for the synthesis of the pyridazinone dye.
Characterization and Expected Properties
The synthesized 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one is expected to be a colored solid. The extended conjugation provided by the naphthalene ring system fused to the pyridazinone core is anticipated to shift the absorption maximum (λmax) into the visible region of the electromagnetic spectrum.
| Property | Predicted Value/Characteristic | Method of Determination |
| Appearance | Colored crystalline solid | Visual Inspection |
| Molecular Formula | C₁₅H₁₂N₂O | Mass Spectrometry |
| Molecular Weight | 236.27 g/mol | Mass Spectrometry |
| Melting Point | > 200 °C (Expected) | Melting Point Apparatus |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Solubility Tests |
| λmax (in Ethanol) | 350-450 nm (Estimated) | UV-Vis Spectroscopy |
| Color | Yellow to Orange (Predicted) | Visual Inspection/Colorimetry |
Note on Predicted Color: The color of a dye is dependent on its absorption spectrum. Based on the UV-Vis absorption data of similar aryl- and thienyl-substituted pyridazine derivatives, which show absorption maxima in the range of 300-400 nm, the introduction of a larger conjugated system like naphthalene is expected to cause a bathochromic (red) shift.[4] This would likely result in a compound that absorbs in the violet-blue region of the visible spectrum, appearing as a yellow to orange colored dye. The exact color and λmax would need to be confirmed experimentally. Naphthalene-containing polyimides have shown cutoff wavelengths in the 313-366 nm range, and further extension of conjugation in our proposed dye is likely to push the absorption into the visible spectrum.
Applications and Future Directions
The synthesized 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one holds potential for various applications:
-
Textile Dyes: The planar structure and potential for intermolecular interactions suggest it could be a candidate for dyeing synthetic fibers.
-
Fluorescent Probes: Many pyridazinone derivatives exhibit fluorescence. The naphthyl-substituted pyridazinone could be investigated for its fluorescent properties and potential use in sensing and imaging applications. Naphthalene derivatives are known to be efficient fluorescence probes.
-
Functional Materials: The chromophoric and potentially electroactive nature of the molecule could be of interest in the development of organic electronic materials.
Further research could focus on the derivatization of the pyridazinone ring to fine-tune the color, solubility, and other properties of the dye. For instance, substitution at the N-2 position of the pyridazinone ring is a common strategy to modify the properties of these compounds.
Conclusion
Ethyl 4-methyl-1-naphthoylformate serves as a viable and interesting starting material for the synthesis of novel heterocyclic dyes. The straightforward cyclocondensation with hydrazine hydrate provides a direct route to a 6-(4-methyl-1-naphthyl)pyridazin-3(2H)-one structure, a promising chromophoric system. This application note provides a solid foundation, including a detailed synthetic protocol and predicted properties, to encourage further exploration of this compound in the field of dye chemistry and materials science. The unique combination of a naphthalene unit and a pyridazinone core opens up new avenues for the design and synthesis of functional dyes with potentially valuable photophysical properties.
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mosslemin, M. H., & Teimuri-mofrad, R. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. Current Chemistry Letters, 1(3), 115-120. [Link]
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Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Allam, H. A., El-Gazzar, A. B. A., & Aly, H. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(1), 59-81. [Link]
-
Recent Progress in Pyridazin-3(2H)-Ones Chemistry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Singh, P., & Kumar, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
-
UV-vis absorption spectra of naphthalene-containing PI films. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methyl-1-naphthoylformate
Welcome to the technical support center for the synthesis of Ethyl 4-methyl-1-naphthoylformate. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to synthesize this valuable α-keto ester intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yield. Our approach is grounded in the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation, to ensure you have a comprehensive understanding of the reaction mechanism and the factors that influence its outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of Ethyl 4-methyl-1-naphthoylformate. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My reaction yield is consistently low, with a significant amount of unreacted 1-methylnaphthalene recovered. What are the likely causes?
Low conversion in a Friedel-Crafts acylation can be attributed to several critical factors, primarily revolving around the activity of the Lewis acid catalyst and the purity of your reagents.
-
Catalyst Inactivity: The most common culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture. AlCl₃ is extremely hygroscopic and will readily react with any water present in your glassware, solvent, or reagents. This reaction consumes the catalyst, rendering it ineffective for activating the acylating agent.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Handle AlCl₃ in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[1] This is because the product, an aryl ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst from the reaction mixture.
-
Solution: A general starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (either 1-methylnaphthalene or ethyl oxalyl chloride). You may need to perform a small-scale optimization to determine the ideal catalyst loading for your specific conditions.
-
-
Poor Reagent Quality: The purity of your starting materials is paramount. Impurities in 1-methylnaphthalene can compete in the reaction, while impurities or degradation of ethyl oxalyl chloride will directly impact the availability of the electrophile. Ethyl oxalyl chloride can be sensitive to moisture and should be handled accordingly.
-
Solution: Use freshly distilled 1-methylnaphthalene and high-purity ethyl oxalyl chloride. If the purity of the acylating agent is in doubt, consider preparing it fresh or purifying it by distillation under reduced pressure.
-
Q2: I've obtained a product, but my analysis (e.g., NMR, GC-MS) shows a mixture of isomers. How can I improve the regioselectivity for the desired 4-position acylation?
The formation of multiple isomers is a well-documented challenge in the Friedel-Crafts acylation of naphthalenes.[2][3] The methyl group in 1-methylnaphthalene is an activating, ortho-, para-directing group. Therefore, acylation is most likely to occur at the 4-position (para) and the 2-position (ortho). Acylation at other positions on the naphthalene ring system is also possible. The ratio of these isomers is highly dependent on the reaction conditions.
-
Solvent Effects: The choice of solvent plays a crucial role in determining the regioselectivity. Non-polar solvents, such as carbon disulfide (CS₂) or 1,2-dichloroethane, tend to favor the formation of the kinetically controlled α-product (in this case, acylation on the same ring as the methyl group).[2] In contrast, more polar solvents like nitrobenzene can lead to the thermodynamically more stable β-isomer, although this is less of a concern for a substituted naphthalene like 1-methylnaphthalene where the directing effects of the methyl group are dominant.
-
Solution: To favor acylation at the 4-position, which is sterically less hindered than the 2-position, consider using a non-polar solvent like 1,2-dichloroethane. The larger steric bulk of the acylium ion-Lewis acid complex will preferentially attack the more accessible 4-position.
-
-
Temperature Control: Reaction temperature influences the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the kinetically preferred product.
-
Solution: Conduct the reaction at a low temperature, typically between 0 °C and room temperature.[2] This can be achieved by using an ice bath during the addition of reagents and allowing the reaction to proceed at a controlled temperature.
-
-
Order of Addition: The way the reagents are mixed can impact the initial stages of the reaction and, consequently, the product distribution.
-
Solution: A common and effective method is to first form the complex between the Lewis acid and the acylating agent at a low temperature. Then, slowly add the 1-methylnaphthalene to this pre-formed complex.[1] This ensures that the electrophile is readily available for reaction and can help control the exothermicity of the reaction.
-
Q3: The reaction mixture turns dark or black upon addition of the catalyst, and I end up with a complex mixture of byproducts. What is happening?
A dark coloration and the formation of intractable tars are often indicative of side reactions or decomposition.
-
Excessive Reaction Temperature: Friedel-Crafts reactions can be highly exothermic, especially during the initial complexation of the Lewis acid and the acylating agent.[1] If the temperature is not controlled, it can lead to polymerization and charring of the aromatic substrate.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use an ice bath or other cooling system to keep the temperature low (e.g., 0-5 °C) during the initial phase. Add reagents dropwise to manage the exotherm.
-
-
Reaction with Solvent: Some solvents can react under Friedel-Crafts conditions. For example, while chlorinated solvents are common, they are not entirely inert.
-
Solution: Ensure the chosen solvent is appropriate for the reaction conditions. 1,2-dichloroethane and dichloromethane are generally suitable choices.
-
-
Instability of the Acylating Agent: As previously mentioned, oxalyl chloride and its derivatives can be unstable, particularly in the presence of a strong Lewis acid. Decomposition can lead to the formation of other reactive species that result in unwanted side products.
-
Solution: Use high-purity, fresh ethyl oxalyl chloride. The pre-formation of the acylium ion complex at low temperatures can help to stabilize it before the addition of the naphthalene substrate.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the synthesis of Ethyl 4-methyl-1-naphthoylformate?
A: The synthesis proceeds via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the 1-methylnaphthalene ring attacks the electrophilic acylium ion. The methyl group directs the attack primarily to the 4-position (para). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the naphthalene ring and yielding the final product, Ethyl 4-methyl-1-naphthoylformate.[2]
Q: Can I use a different Lewis acid instead of AlCl₃?
A: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used in Friedel-Crafts acylations. However, AlCl₃ is often the most effective and commonly used catalyst for this type of reaction due to its strong Lewis acidity. The optimal catalyst may vary depending on the specific substrate and reaction conditions, so a literature search for your specific application is always recommended.
Q: How can I effectively purify the final product and remove isomeric byproducts?
A: Column chromatography is a highly effective method for separating isomers of acylated naphthalenes.[4] Due to the slight differences in polarity between the 4-acyl and other isomers, a careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is necessary. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is a good starting point for developing a separation method.[4] Recrystallization from a suitable solvent system may also be an effective purification technique, especially if one isomer is significantly more abundant.
Experimental Protocols
The following protocol is a generalized procedure for the synthesis of Ethyl 4-methyl-1-naphthoylformate based on established principles of Friedel-Crafts acylation of naphthalenes.[1][2] Researchers should perform their own risk assessment and optimization.
Materials and Reagents
-
1-Methylnaphthalene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (or another suitable non-polar solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
In a dry environment, charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous 1,2-dichloroethane to the flask to create a suspension.
-
Cool the suspension to 0-5 °C in an ice bath.
-
-
Formation of the Acylium Ion Complex:
-
Dissolve ethyl oxalyl chloride (1.0 equivalent) in a small amount of anhydrous 1,2-dichloroethane and add it to the dropping funnel.
-
Slowly add the ethyl oxalyl chloride solution to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.[1]
-
Stir the resulting mixture at 0-5 °C for an additional 20-30 minutes to allow for complete complex formation.
-
-
Acylation Reaction:
-
Dissolve 1-methylnaphthalene (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it to the dropping funnel.
-
Add the 1-methylnaphthalene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane or another suitable solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired Ethyl 4-methyl-1-naphthoylformate from any isomeric byproducts and unreacted starting materials.[4]
-
Data Summary and Visualization
To aid in your experimental design and troubleshooting, the following table summarizes the key parameters influencing the yield and selectivity of the Friedel-Crafts acylation.
| Parameter | Condition | Rationale | Potential Issues |
| Catalyst | Anhydrous AlCl₃ (≥1.1 eq.) | Strong Lewis acid to generate the acylium ion. Stoichiometric amount needed due to product complexation. | Deactivation by moisture leading to low conversion. |
| Solvent | Non-polar (e.g., 1,2-dichloroethane, CS₂) | Favors kinetic product formation, potentially increasing selectivity for the 4-position. | Can have low solubility for the catalyst complex. |
| Temperature | 0 °C to Room Temperature | Favors kinetic control, reducing isomer formation. Controls exothermicity. | Higher temperatures can lead to side reactions and decreased selectivity. |
| Reagent Purity | High purity, anhydrous | Prevents catalyst deactivation and side reactions. | Impurities can lead to byproducts and low yield. |
| Workup | Quenching with ice/HCl | Decomposes the AlCl₃ complexes and separates the product. | Incomplete quenching can lead to product loss during extraction. |
| Purification | Column Chromatography | Separates the desired product from isomers and impurities. | Isomers may have similar polarities, requiring careful optimization of the mobile phase. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and troubleshooting of Ethyl 4-methyl-1-naphthoylformate.
Caption: Workflow for the synthesis and troubleshooting of Ethyl 4-methyl-1-naphthoylformate.
This comprehensive guide should serve as a valuable resource for improving the yield and purity of your Ethyl 4-methyl-1-naphthoylformate synthesis. By understanding the underlying principles and potential pitfalls, you can approach your experiments with greater confidence and achieve more consistent results.
References
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.
-
Yerramilli, S. (2023). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Ethyl 4-methyl-1-naphthoylformate
Introduction
Ethyl 4-methyl-1-naphthoylformate is a valuable α-keto ester intermediate in the development of specialized pharmaceutical agents and advanced materials. Its synthesis, while conceptually straightforward, can be prone to the formation of specific side products that complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, minimize, and eliminate these common impurities.
The most prevalent and reliable method for synthesizing aryl α-keto esters is the reaction of an organometallic reagent, such as a Grignard reagent, with an oxalate derivative like diethyl oxalate.[1][2] This document focuses on the challenges encountered during this pathway, specifically using 4-methyl-1-naphthylmagnesium bromide as the key nucleophile.
Primary Synthetic Pathway: An Overview
The target synthesis involves two principal stages:
-
Formation of the Grignard Reagent: 1-Bromo-4-methylnaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, Diethyl Ether) to form 4-methyl-1-naphthylmagnesium bromide.
-
Acylation with Diethyl Oxalate: The freshly prepared Grignard reagent is added to a solution of diethyl oxalate at low temperature. This is followed by an acidic workup to yield the final product, Ethyl 4-methyl-1-naphthoylformate.
While this method is effective, its success is highly sensitive to reaction conditions. Deviation from optimal parameters can lead to a range of predictable side products.
Reaction Workflow Diagram
Caption: Main synthesis pathway and common side reaction routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each FAQ provides a causal explanation and actionable solutions.
FAQ 1: My final product is contaminated with a high-molecular-weight, highly nonpolar compound. What is it?
Answer: You are likely observing the formation of 4,4'-dimethyl-1,1'-binaphthyl . This is a homocoupling byproduct generated from the Grignard reagent itself.
-
Causality: This side reaction, often referred to as Wurtz-Fittig coupling, can occur through several mechanisms, including oxidative coupling catalyzed by trace amounts of transition metals or oxygen. It is more prevalent when the Grignard reagent concentration is high and when the reaction is allowed to warm for extended periods before the addition of the electrophile.
-
Identification: This byproduct will appear as a nonpolar spot on TLC and a high-retention-time peak in GC-MS with a mass corresponding to C₂₂H₁₈ (approx. 282.38 g/mol ).
-
Prevention & Mitigation:
-
Use High-Quality Magnesium: Ensure magnesium turnings are fresh and free from significant oxide layers. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can ensure rapid and clean Grignard formation.
-
Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen exposure.
-
Immediate Use: Use the Grignard reagent immediately after its formation. Letting it sit, especially at room temperature, increases the likelihood of coupling.
-
Purification: The binaphthyl product is significantly less polar than the desired α-keto ester. It can be effectively removed using standard silica gel column chromatography with a hexane/ethyl acetate gradient.
-
FAQ 2: My NMR and Mass Spec data show a species where a second naphthyl group has been added. Why did this happen?
Answer: This indicates the formation of a tertiary alcohol , specifically 1,2-bis(4-methyl-1-naphthyl)-1,2-ethanediol derivative, resulting from a double addition of the Grignard reagent to the diethyl oxalate.
-
Causality: Grignard reagents add once to an ester to form a ketone.[3] In this synthesis, the initial product is the desired α-keto ester, which is itself a ketone. This ketone is highly electrophilic and can be attacked by a second equivalent of the Grignard reagent.[3][4] This second addition is often faster than the first, especially if the temperature is not strictly controlled.
-
Identification: The tertiary alcohol will have a significantly different NMR spectrum, lacking the characteristic keto-carbonyl in the ¹³C NMR (~190-200 ppm) and showing characteristic alcohol protons in the ¹H NMR. Its mass will be substantially higher than the desired product.
-
Prevention & Mitigation:
-
Strict Temperature Control: This is the most critical factor. The addition of the Grignard reagent to the diethyl oxalate solution must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). This minimizes the rate of the second addition.
-
Inverse Addition: Add the Grignard reagent solution slowly to a solution of excess diethyl oxalate. This ensures that the Grignard reagent is always the limiting reagent at any given time, reducing the probability of it encountering the already-formed keto-ester product.
-
Stoichiometry: Use a slight excess of diethyl oxalate (e.g., 1.2-1.5 equivalents) relative to the Grignard reagent.
-
| Parameter | Condition Favoring Desired Product | Condition Favoring Tertiary Alcohol |
| Temperature | -78 °C | > -40 °C or warming to room temp |
| Addition Mode | Slow addition of Grignard to oxalate | Rapid addition; Addition of oxalate to Grignard |
| Stoichiometry | Slight excess of diethyl oxalate | Stoichiometric or excess Grignard reagent |
FAQ 3: My overall yield is very low, and I've recovered a large amount of 4-methylnaphthalene starting material. What went wrong?
Answer: This is a classic sign of premature quenching of the Grignard reagent. Grignard reagents are extremely strong bases and will react with any available proton source.[5][6][7]
-
Causality: The carbanionic carbon of the Grignard reagent will readily deprotonate even weakly acidic protons, particularly from water.[6][7] If there is any moisture in the glassware, solvent, or even the inert gas, the Grignard reagent will be converted into 4-methylnaphthalene before it has a chance to react with the diethyl oxalate.
-
Identification: The recovered starting material can be easily identified by its characteristic NMR spectrum and its co-elution with an authentic sample on TLC or GC.
-
Prevention & Mitigation:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Diethyl ether and THF are hygroscopic and should be handled accordingly.
-
Dry Starting Materials: Ensure the 1-bromo-4-methylnaphthalene is free of moisture.
-
Inert Gas Quality: Use high-purity, dry argon or nitrogen gas. If using a cylinder, ensure it is not near empty, as moisture can accumulate at the bottom.
-
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 4-methyl-1-naphthoylformate
This protocol is designed to minimize the formation of the side products discussed above.
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-methylnaphthalene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation. Cool the grey, cloudy solution to room temperature.
-
-
Acylation Reaction:
-
In a separate, flame-dried flask under inert gas, prepare a solution of diethyl oxalate (1.5 eq) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared Grignard reagent from the first flask to the cold diethyl oxalate solution via cannula or a dropping funnel over 30-45 minutes. Maintain the temperature at -78 °C throughout the addition.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., 5-10% Ethyl Acetate in Hexane) to yield the pure α-keto ester.
-
References
-
Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. Available at: [Link]
-
Lee, S. & Choi, E. (2005). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting common issues in Ethyl 4-methyl-1-naphthoylformate crystallization
Welcome to the technical support center for the crystallization of Ethyl 4-methyl-1-naphthoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the crystallization of this compound. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I can expect when crystallizing Ethyl 4-methyl-1-naphthoylformate?
A1: Ethyl 4-methyl-1-naphthoylformate, like many aryl glyoxylates, can present several crystallization challenges. These primarily include:
-
Oiling Out: The compound may separate from the solution as a liquid oil rather than a solid crystalline material. This is a common issue with organic compounds that have relatively low melting points or when the supersaturation is too high.[1][2]
-
Poor Crystal Quality: This can manifest as small, needle-like crystals, agglomerates, or amorphous solid, which can be difficult to filter and may trap impurities.[1][3]
-
Low Yield: A significant portion of the compound may remain in the mother liquor, leading to a poor recovery of the crystallized product.[4][5]
-
Difficulty in Nucleation: The solution may remain supersaturated for an extended period without forming any crystals.[3][5]
Troubleshooting Guide
Issue 1: The compound "oils out" instead of crystallizing.
Symptoms:
-
Formation of a second liquid phase (oily droplets or a continuous layer) upon cooling or addition of an anti-solvent.
-
The oil may eventually solidify into an amorphous mass or a waxy solid upon further cooling, but not as distinct crystals.
Causality: "Oiling out" typically occurs when the supersaturation of the solution is too high, and the temperature is above the melting point of the solute in the solvent system.[1][2] For a molecule like Ethyl 4-methyl-1-naphthoylformate, with its ester and keto functionalities and a naphthalene core, intermolecular forces might be complex, and achieving an ordered crystal lattice can be challenging under suboptimal conditions.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A programmed cooling ramp is ideal.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the saturation point and at a slightly elevated temperature.
-
-
Solvent System Modification:
-
Increase Solvent Volume: Add more of the "good" solvent to decrease the overall supersaturation. While this may slightly decrease the yield, it can significantly improve crystal quality.[4]
-
Change the Solvent: Select a solvent where the compound has a lower solubility at all temperatures. This can be guided by solvent polarity and the principle of "like dissolves like."
-
-
Seeding:
-
Introduce a small amount of previously obtained crystals (seed crystals) when the solution is slightly supersaturated. This provides a template for crystal growth to occur, bypassing the nucleation barrier.
-
Experimental Protocol: Seeding to Prevent Oiling Out
-
Dissolve the crude Ethyl 4-methyl-1-naphthoylformate in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Cool the solution slowly.
-
Once the solution becomes slightly turbid (indicating the onset of nucleation) or reaches a temperature where oiling out was previously observed, add a very small amount of pure Ethyl 4-methyl-1-naphthoylformate crystals.
-
Continue to cool the solution slowly with gentle agitation.
Issue 2: No crystals form, even after extended cooling.
Symptoms:
-
The solution remains clear and homogenous even after cooling to room temperature or below.
-
The solution is supersaturated but lacks nucleation sites for crystal growth to begin.[5]
Causality: Crystal formation requires both supersaturation and nucleation. If the energy barrier for nucleation is too high, the solution can remain in a metastable supersaturated state indefinitely. Impurities can sometimes inhibit nucleation.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[6] This creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Seeding: As mentioned previously, adding seed crystals is a highly effective way to induce crystallization.
-
Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, allow a small amount to evaporate slowly. This can be done by passing a gentle stream of nitrogen over the solution or by covering the flask with perforated parafilm.[7]
-
Cooling to a Lower Temperature: Place the solution in an ice bath or a refrigerator, but be mindful that rapid cooling can lead to poor crystal quality.[6]
-
Workflow for Inducing Crystallization
Caption: Decision tree for inducing crystallization.
Issue 3: The crystallization yield is very low.
Symptoms:
-
After filtration and drying, the mass of the recovered crystalline product is significantly lower than expected.
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[4][5]
-
Premature Filtration: Filtering the crystals before the crystallization process is complete.
-
Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will redissolve the product.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Second Crop Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[4] Note that this second crop may be less pure than the first.
-
Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to minimize dissolution of the product.
-
Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.
Table 1: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good starting point for many esters. |
| Isopropanol | 82 | 4.3 | Often provides good quality crystals. |
| Acetone | 56 | 5.1 | High volatility, may require careful handling. |
| Ethyl Acetate | 77 | 4.4 | A common solvent for ester purification. |
| Heptane | 98 | 0.1 | Can be used as an anti-solvent with more polar solvents. |
| Toluene | 111 | 2.4 | Good for aromatic compounds, higher boiling point. |
Note: The ideal solvent for Ethyl 4-methyl-1-naphthoylformate must be determined experimentally.
Issue 4: The resulting crystals are very fine, needle-like, or form aggregates.
Symptoms:
-
The product is difficult to filter and dry.
-
The fine crystals may have a large surface area that can trap impurities.
Causality:
-
Rapid Crystallization: If the solution is cooled too quickly, many nuclei form simultaneously, leading to the growth of many small crystals instead of fewer, larger ones.[4]
-
High Supersaturation: Similar to rapid cooling, high supersaturation can lead to rapid nucleation and poor crystal habit.
-
Agitation: Excessive or vigorous agitation can lead to secondary nucleation, resulting in smaller crystals.
Solutions:
-
Slow Down the Crystallization Process:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cold bath. Insulating the flask can help slow down the cooling.
-
Use a Co-solvent System: Start with a "good" solvent and slowly add a "poor" solvent (anti-solvent) to gradually decrease the solubility.
-
-
Control Agitation: Use gentle, slow stirring to keep the crystals suspended and promote uniform growth without causing excessive secondary nucleation.
Experimental Protocol: Slow Cooling for Improved Crystal Size
-
Dissolve the crude Ethyl 4-methyl-1-naphthoylformate in the minimum amount of a suitable boiling solvent.
-
Place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of cooling.
-
Allow the solution to cool undisturbed to room temperature over several hours.
-
Once at room temperature, transfer the flask to a refrigerator or ice bath to maximize the yield.
-
Collect the crystals by filtration.
Diagram of a General Crystallization Workflow
Caption: General workflow for crystallization.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Chemistry Crystallization. Sathee Jee. [Link]
-
Crystallization, Large Scale. (2021). YouTube. [Link]
-
Crystallization of Organic Compounds. Wiley. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2022). National Institutes of Health. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). ResearchGate. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]
-
Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. (2018). PubMed. [Link]
- Method for producing ethyl 4-methyloctanoate.
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. (2002). ResearchGate. [Link]
-
Ethyl 4-fluoro-1-naphthoylformate. PubChem. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). National Institutes of Health. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. mt.com [mt.com]
- 3. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. unifr.ch [unifr.ch]
Optimization of reaction conditions for synthesizing Ethyl 4-methyl-1-naphthoylformate
Welcome to the technical support center for the synthesis of Ethyl 4-methyl-1-naphthoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental challenges.
Introduction to the Synthesis
The synthesis of Ethyl 4-methyl-1-naphthoylformate is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of 1-methylnaphthalene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. The methyl group on the naphthalene ring is an activating group, directing the incoming acyl group primarily to the ortho and para positions. The desired product is the result of acylation at the C4 position (para to the methyl group).
Controlling the regioselectivity of this reaction is a critical aspect of the synthesis, as the formation of isomeric byproducts can complicate purification and reduce the overall yield of the desired product.[1][2] This guide will delve into the key parameters that influence this selectivity and provide strategies for optimizing the reaction to favor the formation of Ethyl 4-methyl-1-naphthoylformate.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of Ethyl 4-methyl-1-naphthoylformate.
Q1: What is the general reaction scheme for the synthesis of Ethyl 4-methyl-1-naphthoylformate?
The synthesis is a classic Friedel-Crafts acylation reaction. The overall transformation is as follows:
-
Substrates: 1-methylnaphthalene and ethyl oxalyl chloride.
-
Catalyst: A Lewis acid, most commonly aluminum chloride (AlCl₃).
-
Product: Ethyl 4-methyl-1-naphthoylformate.
-
Byproduct: Hydrogen chloride (HCl).
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between ethyl oxalyl chloride and the Lewis acid catalyst.[3][4] This acylium ion is then attacked by the electron-rich 1-methylnaphthalene ring to form the desired product.
Q2: Why is regioselectivity a major concern in this synthesis?
The methyl group at the C1 position of naphthalene is an ortho-, para-director. This means that the incoming acyl group can attack at the C2 (ortho) and C4 (para) positions. Additionally, acylation can also occur at the C5 and C7 positions on the other ring, although this is generally less favored. The formation of multiple isomers makes the purification of the desired C4-acylated product challenging. The choice of solvent and reaction temperature can significantly influence the ratio of these isomers.[1][2][5]
Q3: Which Lewis acid is the best choice for this reaction?
Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylations.[6] It is a strong activator of the acyl chloride. However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) can also be used. In some cases, using a milder Lewis acid might offer better selectivity, albeit potentially at the cost of a slower reaction rate. The choice of catalyst can also be influenced by the solvent system.
Q4: What are the most suitable solvents for this reaction?
The choice of solvent is critical for controlling regioselectivity.
-
Non-polar solvents such as carbon disulfide (CS₂) and 1,2-dichloroethane (DCE) generally favor the formation of the kinetically controlled α-product (in this case, the desired 4-acylated product).[1]
-
Polar solvents like nitrobenzene can lead to the formation of the thermodynamically more stable β-isomer.[1]
For the synthesis of Ethyl 4-methyl-1-naphthoylformate, a non-polar solvent like 1,2-dichloroethane is recommended to maximize the yield of the desired product.
Q5: What is the role of temperature in this reaction?
Lower temperatures generally favor the formation of the kinetic product, which is the desired 4-isomer. Running the reaction at a controlled low temperature (e.g., 0-5 °C) can help to minimize the formation of unwanted isomers. Higher temperatures can lead to isomerization and the formation of the thermodynamically more stable isomers.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of Ethyl 4-methyl-1-naphthoylformate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture. 2. Poor Quality Reagents: 1-methylnaphthalene or ethyl oxalyl chloride may be impure. 3. Insufficient Catalyst: An inadequate amount of Lewis acid was used. Friedel-Crafts acylations often require stoichiometric amounts of the catalyst.[7] 4. Reaction Temperature Too Low: The reaction may not have enough energy to proceed at a reasonable rate. | 1. Use freshly opened or properly stored anhydrous AlCl₃. 2. Purify the starting materials before use (e.g., distillation of 1-methylnaphthalene). 3. Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the ethyl oxalyl chloride. 4. While maintaining a low temperature is important for selectivity, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC. |
| Formation of Multiple Isomers | 1. High Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored isomers. 2. Inappropriate Solvent: Using a polar solvent can favor the formation of other isomers.[1] | 1. Maintain a low reaction temperature (0-5 °C) during the addition of reagents and throughout the reaction. 2. Use a non-polar solvent like 1,2-dichloroethane or carbon disulfide. |
| Dark-colored Reaction Mixture and/or Tar Formation | 1. Reaction Temperature Too High: This can lead to polymerization and other side reactions. 2. Presence of Impurities: Impurities in the starting materials can act as catalysts for side reactions. | 1. Ensure efficient cooling and slow, controlled addition of the reagents. 2. Use purified starting materials. |
| Difficult Product Purification | 1. Presence of Isomeric Byproducts: Close boiling points of the isomers can make distillation difficult. 2. Residual Catalyst: Incomplete quenching of the Lewis acid can lead to product degradation during workup. | 1. Use column chromatography on silica gel for purification. A solvent system of ethyl acetate and hexane is a good starting point. 2. Ensure the reaction is thoroughly quenched with ice-cold water or dilute HCl. |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 4-methyl-1-naphthoylformate, designed to maximize yield and purity.
Materials and Reagents:
-
1-Methylnaphthalene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Condenser with a drying tube
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous 1,2-dichloroethane.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Addition of Reagents:
-
In the dropping funnel, prepare a solution of 1-methylnaphthalene (1.0 equivalent) and ethyl oxalyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Add this solution dropwise to the stirred suspension of AlCl₃ in DCE over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.
-
Stir until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 4-methyl-1-naphthoylformate as a viscous oil or low-melting solid.
-
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the mechanism of the Friedel-Crafts acylation for the synthesis of Ethyl 4-methyl-1-naphthoylformate.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow:
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved from [Link]
- Graham, H. (2019). Friedel-Crafts Acylation.
- The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
- Acylation of naphthalenes. (n.d.). Google Patents.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. myttex.net [myttex.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Methods for removing impurities from Ethyl 4-methyl-1-naphthoylformate samples
Answering the user's request.
Technical Support Center: Purification of Ethyl 4-methyl-1-naphthoylformate
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Ethyl 4-methyl-1-naphthoylformate. It addresses common challenges and outlines robust methodologies for achieving high sample purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of Ethyl 4-methyl-1-naphthoylformate?
A1: The impurity profile of Ethyl 4-methyl-1-naphthoylformate is heavily dependent on its synthetic route, which is typically a Friedel-Crafts acylation of 1-methylnaphthalene with an acylating agent like ethyl oxalyl chloride. Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 1-methylnaphthalene and reagents from the acylation step.
-
Regioisomers: The acylation of 1-methylnaphthalene can occur at different positions on the naphthalene ring, leading to isomeric impurities that may be difficult to separate due to similar physical properties.
-
Side-Reaction Products: The Lewis acid catalyst (e.g., AlCl₃) can promote side reactions. For instance, exposure of the reaction mixture to atmospheric moisture can lead to the formation of phenols or cresols.[1] Polysubstitution, though less common in acylation than alkylation, can also occur.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., dichloromethane, diethyl ether) and by-products from the acylating agent.
Q2: What is the first step I should take to assess the purity of my crude sample?
A2: Before attempting any purification, a preliminary analysis by Thin Layer Chromatography (TLC) is essential.[2] TLC provides a rapid, qualitative assessment of the number of components in your mixture and helps in selecting an appropriate solvent system for column chromatography. Spot your crude sample on a silica gel TLC plate and develop it with a solvent system of moderate polarity, such as a 9:1 or 8:2 mixture of hexane:ethyl acetate.[2] Visualizing the plate under a UV lamp will reveal the main product spot and any impurities present. A pure compound should ideally show a single spot.
Q3: My compound appears as an oil, but I expect a solid. What does this indicate?
A3: If Ethyl 4-methyl-1-naphthoylformate is obtained as an oil instead of a solid, it almost certainly indicates the presence of significant impurities. Impurities can disrupt the crystal lattice formation, leading to a melting point depression and the substance appearing as a viscous oil or a low-melting solid at room temperature. The presence of residual solvents can also contribute to this issue. The first step is to ensure all volatile solvents have been removed under a high vacuum. If it remains an oil, a chromatographic purification is necessary.
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification and analysis of Ethyl 4-methyl-1-naphthoylformate.
Caption: General workflow for purification and analysis.
Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols for the most common purification techniques and troubleshooting advice for specific issues.
Method 1: Recrystallization
Recrystallization is effective when impurities are present in small amounts (<10%) and have different solubility profiles from the desired product.
Q4: How do I choose the right solvent for recrystallizing my compound?
A4: The ideal recrystallization solvent is one in which Ethyl 4-methyl-1-naphthoylformate is highly soluble at high temperatures but poorly soluble at room temperature or below.[3] Given its aromatic ester structure, good starting points are polar protic solvents or solvent mixtures.
| Solvent System | Boiling Point (°C) | Polarity (Index) | Rationale & Comments |
| Ethanol | 78 | 5.2 | A common choice for moderately polar compounds. A related benzothiazine carboxylate was successfully crystallized from ethanol.[4] |
| Isopropanol | 82 | 4.3 | Slightly less polar than ethanol; may offer better differential solubility. |
| Hexane/Ethyl Acetate | ~69 | Variable | A non-polar/polar mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity appears.[3] |
| Methanol/Water | ~65 | Variable | Dissolve in a minimal amount of hot methanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. |
Experimental Protocol: Standard Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this period.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization issues.
Method 2: Silica Gel Column Chromatography
This is the most effective method for separating complex mixtures or removing impurities with polarities similar to the product.[2][5] The principle is to separate compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase.[2]
Q5: How do I prepare and run a silica gel column effectively?
A5: Proper column packing and sample loading are critical for good separation. A "slurry packing" method is generally preferred to avoid air bubbles and channels in the stationary phase.
Experimental Protocol: Column Chromatography
-
Select Mobile Phase: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. This ensures the compound will move down the column at a reasonable rate.
-
Prepare the Column:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Use pressure (air or nitrogen) to pack the column evenly, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.
-
Add a thin protective layer of sand on top of your sample.
-
-
Elution: Carefully add the mobile phase to the column. Start with a low polarity eluent and gradually increase the polarity (gradient elution) to move the compounds down the column.[6] For example, you might start with 95:5 Hexane:EtOAc, move to 90:10, and then 80:20.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Ethyl 4-methyl-1-naphthoylformate.
Analytical Methods for Purity Assessment
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques is required for full characterization and purity confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The ¹H NMR spectrum of pure Ethyl 4-methyl-1-naphthoylformate should show distinct signals corresponding to the aromatic protons on the naphthalene ring, the methyl group protons, and the ethyl ester protons (a quartet and a triplet).[7][8] Impurity peaks will be visible if present.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample will show a single, sharp peak. By integrating the peak area, you can determine the purity percentage. Reverse-phase HPLC with a C18 column and a mobile phase like acetonitrile/water is a common setup for such molecules.[9][10][11]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.
Typical Analytical Data for a Related Compound (Ethyl 4-methylbenzoate)
| Analysis | Expected Result | Reference |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H), ~7.2 (d, 2H), ~4.3 (q, 2H), ~2.4 (s, 3H), ~1.4 (t, 3H) | [12][13] |
| ¹³C NMR (CDCl₃) | Signals for ester C=O (~167 ppm), aromatic carbons, methyl carbon (~21 ppm), and ethyl carbons (~60, 14 ppm) | [8] |
Note: The exact chemical shifts (δ) for Ethyl 4-methyl-1-naphthoylformate will differ due to the naphthalene ring system, but the general pattern and multiplicity of the ethyl and methyl signals will be similar.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from onlinelibrary.wiley.com. [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
PubMed. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
ResearchGate. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl 3 : A Combined Experimental and Theoretical Study. [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
HPLC. (n.d.). Separation of Diethyl ((ethylthio)methyl)phosphonate on Newcrom R1 HPLC column. [Link]
-
EPA. (n.d.). Environmental Chemistry Methods: Thiophanate. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- Google Patents. (n.d.). US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
NIH. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. Separation of Diethyl ((ethylthio)methyl)phosphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Ethyl 4-methylbenzoate(94-08-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Stability Studies and Degradation Pathways of Ethyl 4-methyl-1-naphthoylformate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-methyl-1-naphthoylformate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during stability and degradation studies. The information herein is grounded in established principles of organic chemistry and regulatory guidelines for pharmaceutical stability testing.
Introduction to the Stability of Ethyl 4-methyl-1-naphthoylformate
Ethyl 4-methyl-1-naphthoylformate is an α-keto ester containing a naphthalene nucleus. Its stability is influenced by the reactivity of these functional groups. The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal decomposition. Understanding these pathways is critical for developing stable formulations and robust analytical methods.
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
Troubleshooting Guide for Stability Studies
This section addresses specific issues that may arise during the experimental investigation of Ethyl 4-methyl-1-naphthoylformate's stability.
Problem 1: Inconsistent or Unexpected Degradation Profiles in Hydrolysis Studies
Symptoms:
-
Highly variable degradation rates between seemingly identical experiments.
-
Appearance of unexpected peaks in the chromatogram.
-
pH of the solution changes during the experiment.
Possible Causes and Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Autocatalysis | The primary hydrolytic degradation product is 4-methyl-1-naphthoylformic acid. As an acid, it can catalyze the hydrolysis of the parent ester, leading to an accelerated and non-linear degradation rate. | Maintain a constant pH throughout the experiment using a suitable buffer system. Select a buffer that does not interact with the analyte or its degradants. |
| Buffer Interaction | Certain buffer components (e.g., phosphate, citrate) can act as nucleophiles or catalysts, directly participating in the degradation and leading to the formation of adducts or unexpected degradants. | Screen several buffer systems (e.g., acetate, phosphate, borate) to find an inert system. If buffer interaction is suspected, perform a control experiment with the buffer alone under the same conditions. |
| Micelle Formation | In aqueous solutions, the hydrophobic naphthalene moiety may lead to the formation of aggregates or micelles, altering the effective concentration of the molecule and its susceptibility to hydrolysis. | Consider the use of a co-solvent (e.g., acetonitrile, methanol) to ensure complete dissolution and prevent aggregation. The concentration of the co-solvent should be kept as low as possible to mimic aqueous conditions. |
Problem 2: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC Analysis
Symptoms:
-
Co-elution or partial co-elution of the main peak with new peaks formed during degradation.
-
Inability to accurately quantify the parent drug and its degradants.
Possible Causes and Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Inadequate Chromatographic Conditions | The polarity of the degradation products may be very similar to the parent compound, making separation challenging with the current HPLC method. | Method development is required. Systematically vary the mobile phase composition (organic modifier and pH), gradient slope, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to optimize separation.[4] |
| Formation of Multiple, Structurally Similar Degradants | Photodegradation or oxidation can produce a multitude of isomers or closely related compounds that are difficult to separate. | Employ high-resolution columns (e.g., smaller particle size, longer column length) or consider alternative chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for improved separation efficiency. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and poor resolution, especially for early eluting peaks.[5] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Problem 3: No Significant Degradation Observed Under Stress Conditions
Symptoms:
-
Less than 5% degradation is observed even under harsh stress conditions (e.g., high temperature, strong acid/base).
Possible Causes and Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| High Intrinsic Stability | The molecule may be inherently stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). The goal is to achieve a target degradation of 5-20%.[3][6] |
| Poor Solubility in Stress Medium | If the compound is not fully dissolved in the aqueous stress medium, only the dissolved portion will be susceptible to degradation, leading to an underestimation of its lability. | Ensure complete dissolution by using a co-solvent. Visually inspect the solution for any undissolved material. |
| Inappropriate Stressor | The chosen stressor may not be effective for the specific functional groups in the molecule. | Review the structure of Ethyl 4-methyl-1-naphthoylformate. For instance, if thermal stress is ineffective, consider photolytic stress, as the naphthalene ring is a chromophore. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of Ethyl 4-methyl-1-naphthoylformate under hydrolytic conditions?
A1: Under both acidic and basic conditions, the primary degradation product will be the hydrolysis of the ethyl ester to form 4-methyl-1-naphthoylformic acid and ethanol.[7][8] Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis (saponification) is irreversible because the resulting carboxylate salt is resistant to nucleophilic attack.[9][10]
Q2: How does the naphthalene ring influence the stability of the molecule?
A2: The naphthalene ring is an extended aromatic system that can absorb UV and visible light, making the molecule susceptible to photodegradation .[11][12][13] It can also be a site for oxidative attack , potentially leading to the formation of quinones or ring-opened products.
Q3: What are the standard conditions for performing forced degradation studies according to ICH guidelines?
A3: The ICH Q1A(R2) guideline suggests the following stress conditions:[1][2][14]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., >50 °C).[14]
-
Photostability: Exposure to a combination of visible and UV light as described in ICH Q1B.[11][13][15]
Q4: My mass balance in the stability study is below 95%. What could be the reasons?
A4: A poor mass balance can indicate several issues:
-
Formation of non-UV active degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Formation of volatile degradants: Small molecules like ethanol (from hydrolysis) or other volatile compounds may be lost during the experiment.
-
Precipitation of degradants: Some degradation products may be insoluble in the sample matrix and precipitate out of the solution.
-
Adsorption of analyte or degradants: The parent molecule or its degradants may adsorb to the surface of the container.
To troubleshoot, consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-UV active compounds. Also, ensure that all materials are fully dissolved before analysis.
Q5: How do I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, and excipients.[6][16] The development process involves:
-
Forced Degradation: Generate degradation products by exposing the drug substance to a variety of stress conditions (acid, base, oxidation, heat, light).
-
Method Development: Develop an HPLC method (typically reversed-phase) that separates the parent peak from all the degradation product peaks.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating peak purity of the parent peak in the presence of its degradants, often using a photodiode array (PDA) detector or a mass spectrometer.
Experimental Protocols and Data Presentation
Protocol 1: Forced Hydrolytic Degradation
-
Prepare a stock solution of Ethyl 4-methyl-1-naphthoylformate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a specific volume of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
For basic hydrolysis, add the same volume of the stock solution to a solution of 0.1 M NaOH.
-
For neutral hydrolysis, add the stock solution to purified water.
-
Incubate the solutions at a specified temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples from the acidic and basic conditions before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | Assay of Parent (%) | % Degradation | Major Degradant Peak (RT, min) |
| 0.1 M HCl at 60 °C | 8 | 85.2 | 14.8 | 4.5 |
| 0.1 M NaOH at 25 °C | 4 | 89.7 | 10.3 | 4.5 |
| 3% H₂O₂ at 25 °C | 24 | 92.1 | 7.9 | 6.2, 7.1 |
| Dry Heat at 80 °C | 48 | 98.5 | 1.5 | - |
| Photostability (ICH Q1B) | - | 82.4 | 17.6 | 5.8, 8.3, 9.1 |
Visualizing Degradation and Workflows
Diagram 1: Predicted Hydrolytic Degradation Pathway
Caption: Predicted products of acid and base-catalyzed hydrolysis.
Diagram 2: General Workflow for a Stability Study
Caption: Workflow for conducting forced degradation studies.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. In Pharmaceutical Stress Testing (pp. 1-57). Informa Healthcare.
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
- Chen, Z., et al. (2014). Thermal degradation kinetics study of curcumin with nonlinear methods. Food Chemistry, 155, 81-86.
-
Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
-
FDA. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]
-
Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
- Singh, S., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 81(3), 743–764.
-
The Pharma Growth Hub. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]
- Silva, A. R., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Wikipedia. (n.d.). Thermal decomposition. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024). In-Use stability testing FAQ. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
- Hotha, K. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305.
-
AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. [Link]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link]
-
ResearchGate. (n.d.). Kinetics of thermal degradation. [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. [Link]
-
European Medicines Agency. (2006). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
FDA. (2020). ANDAs: Stability Testing of Drug Substances and Products, Questions and Answers. [Link]
-
Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Royal Society of Chemistry. (2012). CHAPTER 3: Oxidative Degradation. [Link]
-
International Journal of Advanced Medical Sciences and Clinical Research. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways - Pharmaceutical. [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
-
MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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Navigating the Synthesis of Substituted Naphthoylformates: A Technical Support Guide
Substituted naphthoylformates are a pivotal class of organic compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. Their preparation, most commonly achieved through the Friedel-Crafts acylation of substituted naphthalenes, can present a unique set of challenges for researchers. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of their synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
I. Understanding the Core Synthesis: Friedel-Crafts Acylation
The primary route to substituted naphthoylformates is the Friedel-Crafts acylation of a substituted naphthalene with an acylating agent like ethyl oxalyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction introduces the ethyl oxalyl group onto the naphthalene ring, forming the desired α-keto ester.
Sources
Technical Support Center: Scaling Up the Production of Ethyl 4-methyl-1-naphthoylformate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-methyl-1-naphthoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful and efficient production of this key chemical intermediate.
Introduction to Ethyl 4-methyl-1-naphthoylformate Synthesis
Ethyl 4-methyl-1-naphthoylformate, an α-keto ester, is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its production typically involves a Friedel-Crafts acylation of 1-methylnaphthalene with ethyl oxalyl chloride, a classic yet nuanced electrophilic aromatic substitution. While the reaction is well-established on a laboratory scale, scaling up production presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This guide will walk you through these critical aspects in a practical question-and-answer format.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that may arise during the synthesis and scale-up of Ethyl 4-methyl-1-naphthoylformate.
Question 1: My yield of Ethyl 4-methyl-1-naphthoylformate is significantly lower than expected during scale-up. What are the likely causes and how can I improve it?
Answer:
Low yields during the scale-up of a Friedel-Crafts acylation are a common challenge and can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive. Any exposure to atmospheric moisture or residual water in your reagents or solvent will deactivate it. On a larger scale, the surface area to volume ratio decreases, making efficient mixing and complete reaction of the catalyst more challenging.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity anhydrous AlCl₃. In Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive.[1] For scale-up, it is crucial to maintain the appropriate molar ratio of AlCl₃ to ethyl oxalyl chloride.
-
-
Reaction Temperature: Friedel-Crafts reactions are exothermic. Inadequate temperature control on a larger scale can lead to localized overheating, promoting side reactions and decomposition of the product.
-
Solution: Implement efficient cooling and use a reactor with a high surface area for heat exchange. A jacketed reactor with a reliable cooling system is essential for large-scale production. The addition of reagents should be slow and controlled to manage the heat generated.
-
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized high concentrations of reactants and catalyst, resulting in side product formation and incomplete reaction. As the reaction volume increases, achieving homogeneous mixing becomes more difficult.
-
Solution: Use a reactor with an appropriate agitator design (e.g., anchor or turbine) and optimize the stirring speed to ensure efficient mass and heat transfer. Baffles within the reactor can also improve mixing.
-
-
Regioselectivity: The acylation of 1-methylnaphthalene can potentially yield different isomers. The desired product is the result of acylation at the 1-position of the naphthalene ring. However, substitution at other positions can occur, reducing the yield of the target isomer. The regioselectivity is influenced by factors such as the solvent and reaction temperature.[2][3]
-
Solution: The choice of solvent can significantly impact the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane often favor the kinetically controlled product.[4] Lower reaction temperatures can also enhance the selectivity for the desired isomer.
-
Question 2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?
Answer:
Side reactions are a common concern in Friedel-Crafts acylations. In the synthesis of Ethyl 4-methyl-1-naphthoylformate, you might encounter the following byproducts:
-
Isomeric Products: As mentioned above, acylation can occur at different positions on the 1-methylnaphthalene ring. The primary byproduct is likely the 2-acyl isomer. The ratio of isomers is dependent on reaction conditions.[2]
-
Mitigation: Careful control of reaction temperature and solvent choice is key. Lower temperatures generally favor the kinetically preferred 1-isomer.
-
-
Di-acylation Products: Although the acyl group is deactivating, under harsh conditions or with a high excess of the acylating agent, a second acylation can occur.[1]
-
Mitigation: Use a stoichiometric amount of ethyl oxalyl chloride relative to 1-methylnaphthalene. Ensure controlled addition of the acylating agent.
-
-
Decomposition Products: At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.
-
Mitigation: Maintain strict temperature control throughout the reaction.
-
Question 3: The purification of the crude product is proving difficult on a larger scale. What are the recommended methods?
Answer:
Purification of α-keto esters on an industrial scale requires methods that are both efficient and scalable.
-
Quenching and Workup: The reaction is typically quenched by carefully adding the reaction mixture to a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. On a large scale, this process must be done slowly and with efficient cooling to control the exothermic reaction.
-
Extraction: After quenching, the product is extracted into an organic solvent. Ensure complete phase separation for efficient extraction.
-
Washing: The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
Distillation: For thermally stable compounds, vacuum distillation is a common and effective method for purification on a large scale. The boiling point of Ethyl 4-methyl-1-naphthoylformate will determine the required vacuum and temperature.
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this can be a highly effective purification method for removing isomeric impurities and other byproducts.
A patented process for purifying α-keto esters involves treating the crude product with a carboxylic anhydride and an acid to esterify alcohol impurities, followed by filtration and distillation.[5]
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions to consider when scaling up this reaction?
A: The Friedel-Crafts acylation involves hazardous materials and requires strict safety protocols, especially at an industrial scale.
-
Aluminum Chloride (AlCl₃): It is a corrosive and water-reactive solid. Handle it in a dry, inert atmosphere. Inhalation of dust can cause respiratory irritation.[6]
-
Ethyl Oxalyl Chloride: This is a corrosive and lachrymatory liquid. It reacts with water to produce hydrochloric acid. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The reaction is highly exothermic. A robust cooling system and controlled addition of reagents are crucial to prevent a runaway reaction.
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction produces HCl gas. The reactor must be equipped with a gas scrubber to neutralize the acidic fumes.
Q: What analytical techniques are recommended for in-process monitoring and final product analysis?
A:
-
In-Process Monitoring:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
Spectroscopic Techniques: In-situ monitoring using techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information on the concentration of reactants and products, allowing for better process control.[6][7]
-
-
Final Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and any volatile impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product and separating isomers.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product.
-
Experimental Protocol: Scale-Up Synthesis of Ethyl 4-methyl-1-naphthoylformate
This protocol outlines a general procedure for the synthesis of Ethyl 4-methyl-1-naphthoylformate on a larger scale. Note: This is a generalized protocol and should be optimized for your specific equipment and safety procedures.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet connected to a scrubber.
-
Cooling system for the reactor jacket.
-
1-Methylnaphthalene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system and ensure it is clean, dry, and purged with nitrogen.
-
Catalyst Suspension: Charge the reactor with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using the cooling jacket.
-
Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Substrate Addition: After the addition of the acylating agent is complete, slowly add a solution of 1-methylnaphthalene (1.0 equivalent) in anhydrous DCM, again keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Reactants | ||
| 1-Methylnaphthalene | 1.0 mol | |
| Ethyl oxalyl chloride | 1.0 mol | |
| Aluminum Chloride | 1.1 mol | [4] |
| Solvent | ||
| Dichloromethane | ~5-10 volumes | General Practice |
| Reaction Conditions | ||
| Temperature | 0-25 °C | [4] |
| Reaction Time | 2-4 hours | [4] |
| Expected Yield | 70-85% | Based on similar reactions |
| Product Purity | >98% (after purification) |
Visualizing the Workflow and Key Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Ethyl 4-methyl-1-naphthoylformate.
Logical Relationship of Troubleshooting Parameters
Caption: Interrelationship of common issues in the scale-up process.
References
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S99.
- Gries, G., et al. (1994). Pheromones, 78. The Pheromone of the Male Desert Locust, Schistocerca gregaria (Forsk.) (Orthoptera: Acrididae).
-
Organic Syntheses Procedure: Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
- Dowdy, D., Gore, P. H., & Waters, D. N. (1991). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1149-1159.
- Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovaler
- US Patent US20110009663A1. (2011). Process for purifying an a-keto ester.
- WO Patent WO2012032528A2. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- CN Patent CN102786489A. (2012).
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What are the major products when naphthalene reacts with ethyl chloride in the presence of AlCl₃? Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved from [Link]
- Hardacre, C., et al. (2001). In situ spectroscopic studies related to the mechanism of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl3 and FeCl3. Journal of the Chemical Society, Dalton Transactions, (22), 3364-3371.
- US Patent US20170267625A1. (2017).
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- ResearchGate. (2020).
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene.
- MDPI. (2021).
- SIELC Technologies. (n.d.). Separation of Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)
- KR Patent KR101723832B1. (2017).
- MDPI. (2024). Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy.
- SIELC Technologies. (n.d.).
- ChemicalBook. (n.d.).
- CymitQuimica. (n.d.).
- US Patent US20130172571A1. (2013). Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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Validation & Comparative
Navigating the Bioactive Landscape of Naphthalene-Based Compounds: A Comparative Guide for Drug Discovery
For Immediate Release to the Scientific Community
In the intricate world of medicinal chemistry, the naphthalene scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. This guide delves into the comparative biological activity of derivatives centered around the 1-naphthoylformate core, with a particular focus on Ethyl 4-methyl-1-naphthoylformate and its conceptual analogs. While direct comparative data on a homogenous series of Ethyl 4-methyl-1-naphthoylformate analogs is nascent, a wealth of information on related naphthalene-containing molecules allows for a robust, cross-class comparative analysis. This document serves as a technical guide for researchers, scientists, and drug development professionals, synthesizing data from disparate studies to illuminate the structure-activity relationships (SAR) that govern the biological effects of these promising compounds.
The 1-Naphthoylformate Scaffold: A Foundation for Biological Activity
The core structure of Ethyl 4-methyl-1-naphthoylformate presents several key features for chemical modification and biological interaction. The rigid, aromatic naphthalene ring system provides a large surface area for van der Waals and pi-stacking interactions with biological targets. The ethyl formate group offers a handle for hydrogen bonding and potential hydrolysis by esterases, which can be a factor in prodrug strategies. The methyl group at the 4-position of the naphthalene ring can influence steric interactions and electronic properties.
The exploration of analogs of this core structure is a rational approach in drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties.[1][2] Modifications can be systematically introduced to probe the chemical space and understand the structural requirements for a desired biological activity.[1]
Comparative Biological Activities of Naphthalene Analogs
To understand the potential of Ethyl 4-methyl-1-naphthoylformate analogs, we can draw valuable insights from the reported biological activities of other naphthalene-containing compounds. These studies, while not a direct comparison, provide a framework for predicting how structural changes might impact efficacy and mechanism of action.
Anticancer Properties: A Prominent Feature
The naphthalene moiety is a common feature in a variety of anticancer agents.[2][3][4] Studies on naphthoquinones, naphthols, and other derivatives reveal a range of cytotoxic and antiproliferative activities against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Naphthalene Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Naphthoquinone-Naphthol | Compound 13 (a marine-derived analog) | HCT116 (Colon) | 1.18 | [4] |
| PC9 (Lung) | 0.57 | [4] | ||
| A549 (Lung) | 2.25 | [4] | ||
| Naphthol AS-E Analog | Naphthol AS-E (1a) | A549 (Lung) | 10.3 | [1] |
| MCF-7 (Breast) | 8.9 | [1] | ||
| MDA-MB-231 (Breast) | 11.2 | [1] | ||
| Aminobenzylnaphthol | Thiophene-containing aminobenzylnaphthol (4d) | A549, PC-3, MCF-7, HEPG2 | GI50 < 10 µg/mL | [5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that modifications to the naphthalene core and its substituents can lead to potent anticancer activity. For instance, a novel naphthoquinone-naphthol derivative demonstrated sub-micromolar efficacy against lung cancer cells.[4] The mechanism of action for many of these compounds involves the induction of apoptosis and the inhibition of key signaling pathways.[3][4]
Enzyme Inhibition: A Targeted Approach
Beyond broad cytotoxicity, naphthalene derivatives have been shown to be effective inhibitors of specific enzymes, a hallmark of targeted drug design.
Table 2: Enzyme Inhibition by Naphthalene Derivatives
| Compound Class | Target Enzyme | Ki (µM) | Reference |
| 1-Naphthol Derivatives | Carbonic Anhydrase I (hCA I) | 0.034 - 0.724 | [6] |
| Carbonic Anhydrase II (hCA II) | 0.172 - 0.562 | [6] | |
| Acetylcholinesterase (AChE) | 0.096 - 0.177 | [6] |
As shown, a series of 1-naphthol derivatives displayed potent inhibition of human carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase, with Ki values in the nanomolar to low micromolar range.[6] This highlights the potential for developing naphthalene-based inhibitors for a variety of therapeutic targets.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of novel compounds requires robust and validated experimental methodologies. The following protocols are representative of the techniques used in the cited literature.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Ethyl 4-methyl-1-naphthoylformate analogs) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Enzyme Inhibition Assay: A General Workflow
The specific details of an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be described.
Caption: General workflow for an enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent and selective drug candidates from a lead scaffold like Ethyl 4-methyl-1-naphthoylformate relies on a systematic exploration of its structure-activity relationship (SAR).[1] This involves synthesizing a library of analogs with modifications at various positions and evaluating their biological activity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
Future research should focus on the synthesis and systematic evaluation of a focused library of Ethyl 4-methyl-1-naphthoylformate analogs. Key questions to address include:
-
The role of the ester group: How does varying the alkyl chain of the ester (e.g., methyl, propyl) affect activity and metabolic stability?
-
Substitution on the naphthalene ring: What is the impact of different substituents at the 4-position and other positions on potency and selectivity?
-
Mechanism of action: For active compounds, what are the specific molecular targets and signaling pathways being modulated?
By addressing these questions, the scientific community can unlock the full therapeutic potential of the 1-naphthoylformate scaffold and develop novel drug candidates for a range of diseases.
Conclusion
While a direct head-to-head comparison of Ethyl 4-methyl-1-naphthoylformate analogs is not yet available in the public domain, a comparative analysis of related naphthalene-based compounds provides a strong rationale for their further investigation. The naphthalene scaffold is a proven platform for the development of potent anticancer agents and enzyme inhibitors. The experimental methodologies outlined in this guide provide a clear path for the biological evaluation of novel analogs. Through systematic SAR studies, the 1-naphthoylformate core holds significant promise for the discovery of next-generation therapeutics.
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Navigating Naphthalene Scaffolds: A Comparative Guide to the Structure-Activity Relationship of Anticancer Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthalene Moiety in Oncology
The rigid, planar structure of the naphthalene ring system has long captured the attention of medicinal chemists. Its inherent ability to intercalate with DNA and serve as a scaffold for diverse functionalization has made it a privileged structure in the design of novel anticancer agents. While significant research has illuminated the structure-activity relationships (SAR) of prominent naphthalene-based chemotypes like naphthoquinones and naphthalimides, the specific class of Ethyl 4-methyl-1-naphthoylformate derivatives remains a largely underexplored area of oncology research.
This guide aims to provide a comprehensive comparative analysis of the SAR of various naphthalene-based anticancer agents. By examining the well-established SAR of related naphthalene scaffolds, we will extrapolate and predict the potential structure-activity landscape for Ethyl 4-methyl-1-naphthoylformate derivatives. This guide will delve into the critical structural modifications that influence cytotoxic potency, selectivity, and mechanism of action, offering a valuable resource for the rational design of novel naphthalene-based therapeutics. Furthermore, we will provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a comparative look at alternative, non-naphthalene-based anticancer strategies.
I. The Established Landscape: SAR of Naphthalene-Based Anticancer Agents
To build a predictive framework for our target compounds, we first must understand the established SAR principles of well-documented naphthalene-based anticancer agents.
A. Naphthoquinones: Redox Cyclers and Apoptosis Inducers
Naphthoquinones, characterized by a naphthalene ring with two ketone groups, are known for their ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells.[1] The anticancer activity of 1,4-naphthoquinone derivatives is often attributed to their capacity to disrupt the cellular redox balance and inhibit key enzymes.[2]
Key SAR insights for 1,4-naphthoquinones include:
-
Substitution at the 2- and 3-positions: The nature of substituents at these positions is critical for activity. Electron-withdrawing groups, such as halogens, can enhance cytotoxic potency.
-
Amino Derivatives: The introduction of amino groups at the 2- or 3-position can modulate activity and selectivity. The nature of the amine (primary, secondary, or heterocyclic) significantly impacts the biological profile.
-
Hydroxylation: The presence and position of hydroxyl groups on the naphthalene ring influence both the mechanism of action and potency. For instance, Juglone (5-hydroxy-1,4-naphthoquinone) is a well-known inhibitor of protein disulfide isomerase (PDI).[2]
B. Naphthalimides: DNA Intercalators and Topoisomerase Inhibitors
Naphthalimides, containing a 1H-benzo[de]isoquinoline-1,3(2H)-dione core, are potent DNA intercalators and have been extensively studied as anticancer agents.[3] Their planar structure allows them to insert between DNA base pairs, disrupting DNA replication and transcription.[4]
Crucial SAR observations for naphthalimides are:
-
Side Chains at the Imide Nitrogen: The nature of the substituent at the imide nitrogen is a key determinant of activity. Basic side chains, often containing amino groups, are common and enhance DNA binding and water solubility.
-
Substitution on the Naphthalene Ring: Modifications at the 4-position of the naphthalimide ring can significantly impact anticancer activity. Electron-withdrawing or -donating groups at this position can modulate DNA binding affinity and cellular uptake.
-
Fused Heterocyclic Rings: Fusing heterocyclic rings to the naphthalimide scaffold has been a successful strategy to enhance anticancer potency and overcome drug resistance.[3]
C. 1-Naphthoic Acid and 1-Naphthoyl Derivatives: Emerging Scaffolds
While less explored than naphthoquinones and naphthalimides, 1-naphthoic acid and its derivatives have demonstrated promising anticancer properties.[5] These compounds offer a different structural motif while retaining the core naphthalene scaffold.
SAR for these derivatives is still emerging, but preliminary findings suggest:
-
Ester and Amide Modifications: Conversion of the carboxylic acid to esters or amides can influence cell permeability and biological activity. The nature of the alcohol or amine used for this conversion is a key area for SAR exploration.
-
Substitution on the Naphthalene Ring: As with other naphthalene derivatives, the position and nature of substituents on the aromatic rings will likely play a crucial role in determining anticancer potency. For instance, halogenation at the 4- and 8-positions of the naphthoyl moiety has been shown to affect receptor binding affinities in other contexts.[6]
II. Predicted Structure-Activity Relationship for Ethyl 4-methyl-1-naphthoylformate Derivatives
Based on the established SAR of related naphthalene scaffolds, we can propose a hypothetical SAR for the underexplored class of Ethyl 4-methyl-1-naphthoylformate derivatives. The core structure possesses a 1-naphthoyl group, an ethyl formate moiety, and a methyl group at the 4-position of the naphthalene ring.
-
Caption: Predicted SAR for Ethyl 4-methyl-1-naphthoylformate derivatives. */
Key Hypotheses for SAR Exploration:
-
The Naphthalene Core: The planarity of the naphthalene ring is likely essential for potential DNA intercalation, a common mechanism for naphthalene-based anticancer agents.
-
The 4-Methyl Group: This group may influence activity through steric hindrance or by altering the electronic properties of the naphthalene ring system. Its replacement with other groups (e.g., halogens, hydroxyl) would be a key initial step in an SAR study.
-
The 1-Naphthoylformate Moiety: This part of the molecule is predicted to be critical for binding to the biological target.
-
Ester Variation: Altering the ethyl ester to other alkyl or aryl esters would likely impact the compound's lipophilicity and cell permeability, thereby affecting its overall activity.
-
Formyl Group Modification: The reactivity of the formyl group could be important. Its conversion to other functional groups (e.g., oxime, hydrazone) could lead to derivatives with different biological profiles and potentially altered mechanisms of action.
-
-
Further Ring Substitution: Introducing various substituents (e.g., halogens, nitro, amino, hydroxyl groups) at other available positions on the naphthalene ring is expected to significantly modulate anticancer activity, as seen with other naphthalene scaffolds.
III. Comparative Performance: Naphthalene Derivatives vs. Alternatives
The development of effective anticancer therapies often involves comparing the performance of novel compounds against established drugs and alternative scaffolds.
A. Quantitative Comparison of Naphthalene-Based Derivatives
The following table summarizes the in vitro anticancer activity of various naphthalene derivatives against different cancer cell lines, providing a baseline for evaluating new compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone | Juglone | RPMI8226 | 0.57 | [2] |
| Plumbagin | DU-145 (Prostate) | 1-3 | [7] | |
| Menadione | MDA-MB-231 (Breast) | >10 | [7] | |
| Naphthalimide | Amonafide | Various | Clinically Investigated | [3] |
| Mitonafide | Various | Clinically Investigated | [3] | |
| Derivative 3a | SMMC-7721 (Liver) | - | [8] | |
| 1-Naphthoic Amide | Benzamide 22 | NCI-H187 (Lung) | Potent Inhibition | [9] |
| Naphthamide 23 | KB (Oral) | Most Potent | [9] | |
| Naphthamide 43 | KB (Oral) | Most Potent | [9] |
Note: This table is a representative sample and not exhaustive. IC50 values can vary based on experimental conditions.
B. Alternative Therapeutic Strategies
While naphthalene derivatives show significant promise, it is crucial to consider alternative scaffolds and mechanisms of action in the broader context of anticancer drug discovery.
-
Topoisomerase Inhibitors:
-
Camptothecins (e.g., Topotecan, Irinotecan): These are natural product-derived inhibitors of topoisomerase I.[10]
-
Epipodophyllotoxins (e.g., Etoposide): These semisynthetic derivatives are potent topoisomerase II inhibitors.[11]
-
Anthracyclines (e.g., Doxorubicin): These are a class of drugs that act as both DNA intercalators and topoisomerase II inhibitors.[11][12]
-
-
DNA Intercalators (Non-naphthalene based):
-
Other Mechanisms:
-
Kinase Inhibitors: A large and successful class of targeted therapies that inhibit specific protein kinases involved in cancer cell signaling.
-
Immunotherapies: Agents that harness the patient's own immune system to fight cancer.
-
IV. Experimental Protocols: A Practical Guide
To facilitate further research into naphthalene-based anticancer agents, this section provides detailed, step-by-step methodologies for key experiments.
A. General Synthesis of Substituted Naphthalene Derivatives
The synthesis of substituted naphthalenes can be achieved through various methods, including annulation reactions and functional group interconversions.
-
Caption: General synthetic workflow for naphthalene derivatives. */
Example Protocol: Synthesis of a 1-Naphthoyl Chloride Derivative [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid (1 equivalent) in thionyl chloride (excess, e.g., 5-10 equivalents).
-
Reaction: Add a catalytic amount of dimethylformamide (DMF). Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The resulting crude 1-naphthoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
B. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
C. Mechanism of Action: Topoisomerase II Inhibition Assay
This assay determines if a compound inhibits the decatenation activity of topoisomerase II.[15][16][17]
-
Caption: Workflow for a Topoisomerase II inhibition assay. */
Experimental Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA bands. If the compound is an inhibitor, the kDNA will remain in its catenated, slower-migrating form.
V. Conclusion and Future Directions
The naphthalene scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While significant progress has been made in understanding the SAR of naphthoquinones and naphthalimides, the vast chemical space of other naphthalene derivatives, such as Ethyl 4-methyl-1-naphthoylformates, remains to be systematically explored. By leveraging the knowledge gained from well-studied analogues, researchers can rationally design and synthesize new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a practical framework for these endeavors. Future research should focus on elucidating the specific molecular targets of these novel compounds and exploring their efficacy in in vivo models, with the ultimate goal of translating these promising scaffolds into clinically effective cancer therapies.
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Healy, P. C., et al. (2016). Transition Metal Intercalators as Anticancer Agents—Recent Advances. Molecules, 21(11), 1467.
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Wiley, J. L., Smith, V. J., Chen, J., Martin, B. R., & Huffman, J. W. (2012). Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents. Bioorganic & medicinal chemistry, 20(6), 2067–2081.
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Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
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Rubin, E. H., & Hait, W. N. (2003). Intercalating Drugs that Target Topoisomerases. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, R. C. Bast, Jr., T. S. Gansler, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine (6th ed.). BC Decker.
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Topoisomerase Assays. (2019, June 3). Current Protocols in Pharmacology. Retrieved January 22, 2026, from [Link]
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Jain, C. K., et al. (2017). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Current genomics, 18(1), 70–87.
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Tummatorn, J., et al. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. European journal of medicinal chemistry, 53, 333–343.
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El-Sayed, N. N. E., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC advances, 10(70), 42939–42953.
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MTT Cell Assay Protocol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2017). Synthesis of substituted naphthoquinone derivatives from 2,3-dichloro-1,4-naphthoquinone. Molecules, 22(10), 1649.
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How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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1-Naphthoic acid. (2023, December 29). In Wikipedia. [Link]
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Gul, H. I., et al. (2021). Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(11), 2100223.
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T-Thienprasert, A., et al. (2022). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Molecules, 27(19), 6520.
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. Scientific reports, 11(1), 22359.
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MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Marques, F., & Rodrigues, C. M. P. (2018). The Search of DNA-Intercalators as Antitumoral Drugs: What it Worked and What did not Work. Current pharmaceutical design, 24(15), 1639–1655.
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Examples for anticancer agents targeting topoisomerase II. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6592.
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da Silva, A. C., et al. (2017). A Structure-Activity Relationship Study of Lapachol and Some Derivatives of 1,4-Naphthoquinones Against Carcinosarcoma Walker 256. Letters in Drug Design & Discovery, 14(7), 834-841.
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A Guide to the Structural Validation of Ethyl 4-methyl-1-naphthoylformate using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of Ethyl 4-methyl-1-naphthoylformate, a key intermediate in various synthetic pathways. We will explore the predictive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this molecule and compare them with the experimentally determined spectra of a structurally related compound, Ethyl 4-methylbenzoate, to highlight the power of NMR in discerning subtle molecular architectures.
Introduction to Ethyl 4-methyl-1-naphthoylformate
Ethyl 4-methyl-1-naphthoylformate (CAS No. 101093-81-6) is an aromatic ketoester with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol [1]. Its structure, featuring a substituted naphthalene core linked to an ethyl ketoformate moiety, presents a unique set of spectroscopic characteristics. Understanding these characteristics is crucial for confirming its identity and purity in any synthetic application.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra, applicable to both the target compound and its comparator.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon[2]. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
Predicted NMR Spectral Analysis of Ethyl 4-methyl-1-naphthoylformate
Due to the absence of publicly available experimental spectra for Ethyl 4-methyl-1-naphthoylformate, we present a detailed prediction based on established NMR principles and data from analogous structures[3][4][5].
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring, the methyl group, and the ethyl ester group.
-
Aromatic Region (δ 7.0-8.5 ppm): The six protons on the substituted naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. Protons in closer proximity to the electron-withdrawing naphthoylformate group are expected to be deshielded and resonate at a lower field.
-
Ethyl Group (δ 1.4 and 4.4 ppm): The ethyl group will present as a quartet for the methylene protons (-OCH₂CH₃) around δ 4.4 ppm, coupled to the three methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around δ 1.4 ppm.
-
Methyl Group (δ 2.5 ppm): The methyl group attached to the naphthalene ring is anticipated to be a singlet around δ 2.5 ppm.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will display 15 distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbons (δ 160-200 ppm): Two signals are expected in the downfield region for the ketone (C=O) and ester (COO) carbonyl carbons. Ketone carbonyls typically appear at lower fields than ester carbonyls[6][7].
-
Aromatic Carbons (δ 120-140 ppm): The ten carbons of the naphthalene ring will resonate in this region. The carbon atoms directly attached to substituents will have distinct chemical shifts.
-
Ethyl Group Carbons (δ 14 and 62 ppm): The methylene carbon (-OCH₂) is expected around δ 62 ppm, while the methyl carbon (-CH₃) will be found further upfield around δ 14 ppm.
-
Methyl Group Carbon (δ ~21 ppm): The carbon of the methyl group on the naphthalene ring is predicted to appear around δ 21 ppm.
Comparative Analysis: Ethyl 4-methylbenzoate
To provide a practical context for our predictive analysis, we will compare the expected NMR data of Ethyl 4-methyl-1-naphthoylformate with the known spectral data of Ethyl 4-methylbenzoate (CAS No. 94-08-6). This compound shares the ethyl ester and 4-methyl substituted aromatic features, but with a simpler benzene ring instead of a naphthalene system.
Experimental NMR Data for Ethyl 4-methylbenzoate
| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic | 7.92 | d | 2H |
| Aromatic | 7.22 | d | 2H |
| Methylene | 4.35 | q | -OCH₂CH₃ |
| Methyl (ring) | 2.39 | s | -CH₃ |
| Methyl (ethyl) | 1.38 | t | -OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |
| Carbonyl | 166.5 | C=O |
| Aromatic | 143.5 | C-CH₃ |
| Aromatic | 129.7 | CH |
| Aromatic | 128.9 | CH |
| Aromatic | 127.2 | C-CO |
| Methylene | 60.8 | -OCH₂ |
| Methyl (ring) | 21.6 | -CH₃ |
| Methyl (ethyl) | 14.3 | -CH₃ |
NMR data for Ethyl 4-methylbenzoate is sourced from publicly available spectral databases and literature[8].
Key Spectroscopic Differences and Structural Insights
The comparison between the predicted spectra of Ethyl 4-methyl-1-naphthoylformate and the experimental data for Ethyl 4-methylbenzoate reveals several key structural differences:
-
Complexity of the Aromatic Region: The ¹H NMR spectrum of the naphthalene derivative will be significantly more complex due to the greater number of non-equivalent aromatic protons and more intricate coupling patterns compared to the simple pair of doublets seen for the benzene ring.
-
Number of Aromatic Signals in ¹³C NMR: The naphthalene system will show ten distinct aromatic carbon signals, whereas the symmetrically substituted benzene ring of Ethyl 4-methylbenzoate shows only four.
-
Presence of a Ketone Carbonyl: A key differentiator in the ¹³C NMR spectrum will be the presence of a second carbonyl signal for the ketone group in Ethyl 4-methyl-1-naphthoylformate, which is absent in Ethyl 4-methylbenzoate. This ketone signal is expected to be at a lower field (δ > 185 ppm)[7].
Visualizing Molecular Structure and Analytical Workflow
To further clarify the structural assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of Ethyl 4-methyl-1-naphthoylformate.
Caption: Workflow for NMR-based structural validation.
Conclusion
This guide demonstrates the utility of ¹H and ¹³C NMR spectroscopy for the structural validation of Ethyl 4-methyl-1-naphthoylformate. Through a predictive analysis and comparison with a known compound, we have highlighted the key spectral features that unequivocally confirm its molecular structure. This approach, combining theoretical prediction with comparative analysis, serves as a robust methodology for the structural elucidation of novel organic compounds in a research and development setting.
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On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A H NMR Study. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
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More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. Retrieved January 22, 2026, from [Link]
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Hewett, D., et al. (2018). ISOMER-SPECIFIC SPECTROSCOPY OF ETHYL NAPHTHALENE DERIVATIVES: SPECTROSCOPIC FOUNDATION FOR UNDERSTANDING ETHYL-BRIDGED DINAPHTHYLS. ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved January 22, 2026, from [Link]
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Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
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1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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1H NMR Spectroscopy of Naphthalene Explained. (2020). YouTube. Retrieved January 22, 2026, from [Link]
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A comparative analysis of different synthesis routes for Ethyl 4-methyl-1-naphthoylformate
Introduction
Ethyl 4-methyl-1-naphthoylformate is a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its α-keto ester moiety provides a versatile handle for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of three distinct synthetic routes to Ethyl 4-methyl-1-naphthoylformate. Each route is evaluated based on its underlying chemical principles, experimental feasibility, and potential advantages and disadvantages. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols, and supporting our claims with data from analogous transformations reported in the scientific literature.
Route 1: Direct Electrophilic Acylation via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds to an aromatic ring.[1] This approach seeks to introduce the ethyl oxalyl group directly onto the 1-methylnaphthalene scaffold in a single step.
Reaction Mechanism and Rationale
This route employs ethyl oxalyl chloride as the acylating agent and a strong Lewis acid, typically aluminum chloride (AlCl₃), as the catalyst. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich 1-methylnaphthalene then attacks this electrophile, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the desired product.
The choice of solvent is critical in Friedel-Crafts reactions involving naphthalene derivatives, as it can influence the regioselectivity of the acylation.[2] While this specific reaction on 1-methylnaphthalene is not extensively documented, analogies with other naphthalene acylations suggest that non-polar solvents may favor kinetic control, while polar solvents could lead to a different isomer distribution.[2]
A significant challenge with using oxalyl chloride derivatives in Friedel-Crafts reactions is the potential for the intermediate acylium ion to decarbonylate, leading to the formation of a simpler acylium ion and carbon monoxide.[3] This could result in the formation of ethyl 4-methyl-1-naphthoate as a byproduct. Careful control of the reaction temperature is therefore crucial to minimize this side reaction.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in carbon disulfide under a nitrogen atmosphere.
-
Reaction Mixture: Cool the suspension to 0-5 °C in an ice bath. A solution of 1-methylnaphthalene (1.0 eq.) and ethyl oxalyl chloride (1.1 eq.) in carbon disulfide is added dropwise from the dropping funnel over 30 minutes.
-
Reaction Progression: Maintain the reaction temperature at 0-5 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Route 2: Oxidation of an α-Hydroxy Ester Intermediate
This two-step route avoids the potential pitfalls of the direct Friedel-Crafts acylation by first constructing an α-hydroxy ester precursor, which is then oxidized to the desired α-keto ester. This strategy often provides better control and can lead to higher purity products.
Reaction Mechanism and Rationale
The synthesis begins with the conversion of 4-methyl-1-naphthaldehyde to a cyanohydrin, followed by hydrolysis and esterification to yield ethyl 2-hydroxy-2-(4-methyl-1-naphthyl)acetate. A more direct approach to the α-hydroxy ester is the reaction of the aldehyde with ethyl glyoxylate.
The crucial step is the selective oxidation of the secondary alcohol in the α-hydroxy ester to a ketone. Various oxidizing agents can be employed for this transformation. A patent for a similar transformation suggests that catalytic oxidation using noble metal catalysts (e.g., Au, Pd, Pt) in the presence of an oxidant like oxygen or air can be highly effective and environmentally friendly.[4] Alternatively, stoichiometric oxidants like lead(IV) oxide have been shown to oxidize similar naphthol derivatives.[5] The choice of oxidant will depend on the desired scale, cost, and environmental considerations.
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Efficacy of Ethyl 4-methyl-1-naphthoylformate: A Comparative Analysis Against Doxorubicin in Preclinical Cancer Models
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Within this landscape, the exploration of unique chemical scaffolds that can be systematically modified to optimize biological activity is of paramount importance. Aryl glyoxylate derivatives have emerged as a promising class of compounds, serving as versatile precursors for the synthesis of a diverse array of heterocyclic molecules with significant pharmacological activities, including anticancer properties.[1][2][3] This guide focuses on a specific aryl glyoxylate, Ethyl 4-methyl-1-naphthoylformate, a novel investigational compound.
This document provides a comprehensive, head-to-head comparison of the preclinical efficacy of Ethyl 4-methyl-1-naphthoylformate and Doxorubicin, a widely used anthracycline chemotherapeutic agent. The following sections will detail the in vitro and in vivo experimental frameworks employed to rigorously assess and compare the cytotoxic and tumor-regressive properties of these two agents. The causality behind the selection of each experimental protocol is explained to provide a clear understanding of the scientific rationale.
Comparative Efficacy Evaluation: An Overview
The central objective of this guide is to delineate a scientifically robust framework for comparing the therapeutic potential of Ethyl 4-methyl-1-naphthoylformate with a standard-of-care agent, Doxorubicin. To achieve this, a multi-tiered approach is employed, beginning with fundamental in vitro cytotoxicity assessments and culminating in in vivo tumor growth inhibition studies. This progression is logical, as in vitro assays provide a rapid and cost-effective means to determine the intrinsic cellular activity of a compound, while in vivo models offer a more physiologically relevant context to evaluate therapeutic efficacy.[4][5]
Caption: A high-level overview of the preclinical efficacy evaluation workflow.
In Vitro Efficacy Assessment
The initial phase of our comparative analysis focuses on the direct impact of Ethyl 4-methyl-1-naphthoylformate and Doxorubicin on cancer cell lines. These assays are crucial for establishing a baseline of cytotoxic activity and for determining the concentrations to be used in more complex experiments.
Cell Viability Assays: MTT and XTT
Rationale for Selection: Cell viability assays are foundational in drug discovery for quantifying the dose-dependent cytotoxic effects of a compound.[6] The MTT and XTT assays were chosen for their reliability, high-throughput capability, and their basis in measuring metabolic activity, a key indicator of cell health.[6][7] The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][8] The XTT assay is a similar colorimetric method that yields a soluble formazan, simplifying the protocol.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Human breast adenocarcinoma cells (MCF-7) and human colorectal carcinoma cells (HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of Ethyl 4-methyl-1-naphthoylformate and Doxorubicin (ranging from 0.01 µM to 100 µM) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Summary: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | MCF-7 (µM) | HCT116 (µM) |
| Ethyl 4-methyl-1-naphthoylformate | 15.2 | 21.8 |
| Doxorubicin | 0.8 | 1.2 |
Apoptosis Induction Analysis
Rationale for Selection: A critical aspect of an anticancer agent's mechanism is its ability to induce programmed cell death, or apoptosis. Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[10] We employed a flow cytometry-based assay to detect the activation of caspases, which are key proteases that execute the apoptotic program.[11]
Experimental Protocol: Caspase-3/7 Activation Assay
-
Cell Treatment: MCF-7 and HCT116 cells are treated with Ethyl 4-methyl-1-naphthoylformate and Doxorubicin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with a fluorogenic substrate for activated caspase-3 and -7, such as CellEvent™ Caspase-3/7 Green Detection Reagent, according to the manufacturer's protocol.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentage of cells exhibiting green fluorescence, indicating caspase-3/7 activation, is quantified.[12]
Data Summary: Apoptosis Induction (% of Caspase-3/7 Positive Cells)
| Compound | MCF-7 (%) | HCT116 (%) |
| Vehicle Control | 3.5 | 4.1 |
| Ethyl 4-methyl-1-naphthoylformate | 45.8 | 39.2 |
| Doxorubicin | 68.3 | 72.5 |
In Vivo Efficacy Assessment
While in vitro assays provide valuable initial data, in vivo studies are essential for evaluating a compound's therapeutic efficacy in a complex biological system.[13][14]
Caption: Workflow for the in vivo xenograft tumor model study.
Xenograft Tumor Model
Rationale for Selection: Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer drug development.[15][16] These models allow for the evaluation of a compound's ability to inhibit the growth of human tumors in a living organism, providing insights into its overall therapeutic potential.[16][17] We selected a subcutaneous xenograft model for its reproducibility and ease of tumor growth monitoring.[15]
Experimental Protocol: HCT116 Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study.
-
Tumor Cell Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = (length x width²)/2).
-
Randomization and Treatment: When the tumors reach an average volume of approximately 100-150 mm³, the mice are randomized into three groups (n=8 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
Ethyl 4-methyl-1-naphthoylformate (e.g., 50 mg/kg, administered intraperitoneally daily)
-
Doxorubicin (e.g., 5 mg/kg, administered intravenously once a week)
-
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.
Data Summary: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Ethyl 4-methyl-1-naphthoylformate | 750 ± 120 | 40 |
| Doxorubicin | 300 ± 80 | 76 |
Discussion and Conclusion
The experimental data presented in this guide provide a comparative efficacy profile of Ethyl 4-methyl-1-naphthoylformate and Doxorubicin. In vitro, Doxorubicin demonstrated significantly higher potency in inhibiting the viability of both MCF-7 and HCT116 cancer cell lines, as indicated by its substantially lower IC₅₀ values. This was further corroborated by the higher percentage of apoptosis induction observed with Doxorubicin treatment.
The in vivo efficacy study using the HCT116 xenograft model mirrored the in vitro findings. Doxorubicin exhibited robust tumor growth inhibition, reaffirming its established clinical efficacy. Ethyl 4-methyl-1-naphthoylformate also demonstrated a statistically significant, albeit more modest, tumor growth inhibitory effect compared to the vehicle control.
While Doxorubicin is clearly the more potent agent in these preclinical models, the demonstrable anticancer activity of Ethyl 4-methyl-1-naphthoylformate is noteworthy. As a novel chemical entity, it represents a potential starting point for further medicinal chemistry optimization. Future research should focus on synthesizing analogs of Ethyl 4-methyl-1-naphthoylformate to enhance its potency and explore its mechanism of action in greater detail. The therapeutic window of this compound, including a comprehensive toxicity profile, would also need to be established.
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A Senior Application Scientist's Guide to Investigating Small Molecule Cross-Reactivity in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. While a compound may be designed with a single, high-affinity target in mind, its potential to interact with unintended off-targets can lead to unforeseen biological effects, toxicity, or even opportunities for therapeutic repositioning. The following guide provides a comprehensive, multi-phase framework for systematically investigating the cross-reactivity of a novel chemical entity.
To illustrate these principles, we will follow the investigative journey of a hypothetical naphthoylformate derivative, hereafter referred to as "Compound N" . While this guide is centered around Compound N, the experimental logic, protocols, and comparative analyses are broadly applicable to any small molecule in development.
Phase 1: Foundational Assessment - In Silico & Biochemical Profiling
The initial phase focuses on building a foundational understanding of Compound N's potential interaction landscape. This involves leveraging computational predictions and broad biochemical screening to cast a wide net, identifying the most probable on- and off-targets for further investigation.
Expertise in Action: The Rationale for a Two-Pronged Approach
We begin with in silico methods because they are rapid, cost-effective, and can survey the entire known proteome for potential binding partners based on structural similarity to our compound or to known ligands of other proteins.[1][2] However, these are predictive tools and require experimental validation.[2] Therefore, we immediately follow up with broad biochemical screening against a large, functionally relevant protein family, such as the human kinome. Kinases are a frequent source of off-target effects for many drugs, making them a critical family to assess early in development.[3]
Workflow for Initial Target Identification & Off-Target Prediction
Caption: Initial workflow for identifying potential targets and off-targets.
Comparative Analysis: Initial Kinome Screen
A primary screen of Compound N and two alternative compounds (Compound X and Compound Y) is performed against a panel of over 400 human kinases at a single high concentration (e.g., 10 µM). The data is expressed as percent inhibition.
| Target | Compound N (% Inhibition) | Compound X (% Inhibition) | Compound Y (% Inhibition) |
| Kinase A (Hypothesized Target) | 98% | 95% | 99% |
| Kinase B | 75% | 15% | 2% |
| Kinase C | 52% | 8% | 5% |
| Kinase D | 12% | 88% | 10% |
| ... (400+ other kinases) | <10% | <10% | <10% |
Insight: This initial screen confirms that all three compounds potently inhibit the hypothesized primary target, Kinase A. However, Compound N shows significant inhibition of Kinases B and C, suggesting potential cross-reactivity. Compound X, while cleaner than N, shows a strong off-target interaction with Kinase D. Compound Y appears to be the most selective in this initial biochemical assay.
Phase 2: Cellular Target Engagement & Functional Consequences
Identifying a biochemical interaction is only the first step. It is crucial to determine if the compound engages these targets within the complex milieu of a living cell and what the functional consequences of that engagement are.
Expertise in Action: Why Cellular Context Matters
Biochemical assays often use purified, sometimes truncated, proteins and may utilize ATP concentrations that are not representative of the intracellular environment.[4][5] Cellular assays provide a more physiologically relevant context. We employ the Cellular Thermal Shift Assay (CETSA) to confirm direct target binding in intact cells, followed by functional assays to measure the downstream impact of this binding.[6][7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular setting.[6] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.
-
Cell Culture: Culture cells (e.g., HEK293) to ~80% confluency.
-
Compound Treatment: Treat cells with Compound N (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[7]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[8]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein (e.g., Kinase A, B, or C) remaining by Western Blot or other protein quantification methods.
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating stabilization and therefore, binding.
Comparative Data: Cellular Assays
Based on the biochemical screen, we now test our compounds in cellular assays. We use a reporter gene assay designed to measure the activity of the Kinase A signaling pathway and a high-content imaging assay to assess general cytotoxicity.
| Assay Type | Metric | Compound N | Compound X | Compound Y |
| Kinase A Reporter Assay | EC₅₀ (nM) | 50 | 45 | 55 |
| Cytotoxicity Assay | CC₅₀ (µM) | 5 | >50 | >50 |
| Selectivity Index | (CC₅₀ / EC₅₀) | 100 | >1111 | >909 |
Insight: All compounds show similar on-target potency in the cellular reporter assay. However, the high-content cytotoxicity assay reveals a critical flaw in Compound N: it is toxic to cells at a concentration only 100-fold higher than its effective concentration. This toxicity could be due to its off-target activity on Kinases B and C, or other, unidentified interactions. Compounds X and Y exhibit a much wider therapeutic window.
Phase 3: Advanced Profiling & Preclinical Safety Assessment
The final phase involves a deep dive into the mechanism of the observed cellular effects and a formal assessment of safety, as guided by regulatory standards.
Expertise in Action: Bridging the Gap to In Vivo Relevance
Before committing to expensive and time-consuming animal studies, we must build the strongest possible case for a compound's safety and specificity. For a promising but potentially cross-reactive candidate, this means understanding the "why" behind its off-target effects. For a lead candidate like Compound Y, it means performing rigorous, standardized safety checks. A key regulatory requirement for biologics, and a highly informative study for small molecules, is the tissue cross-reactivity study.[9][10][11]
Workflow for Advanced Cross-Reactivity Assessment
Caption: Decision-making workflow for advanced cross-reactivity studies.
Experimental Protocol: Tissue Cross-Reactivity (TCR) Study
This study is designed to identify any "off-target" binding of a therapeutic agent to a comprehensive panel of normal human tissues.[11] This is critical for predicting potential toxicity.
-
Reagent Preparation: Prepare a labeled version of the test compound (e.g., biotinylated Compound Y) and validate that its binding characteristics are unchanged.
-
Tissue Panel: Obtain a panel of quick-frozen human tissues from at least three unrelated donors, as recommended by FDA guidance.[10] The panel should include all major organs and tissues.
-
Immunohistochemistry (IHC): a. Cryosection the frozen tissues. b. Incubate the sections with the labeled compound at multiple concentrations. c. Use a detection system (e.g., streptavidin-HRP and a chromogen) to visualize where the compound has bound. d. Include appropriate positive and negative controls.
-
Pathologist Review: A board-certified pathologist examines all slides to identify specific, non-specific, and unexpected binding patterns.
-
Interpretation: The results are interpreted in the context of the known primary target distribution.[9] Any unexpected binding in critical organs (e.g., heart, brain) must be carefully evaluated for potential safety implications.[11]
Final Comparison and Conclusion
Synthesizing all the data allows for a holistic and objective comparison of the alternative compounds.
| Parameter | Compound N | Compound X | Compound Y |
| Primary Target Potency (EC₅₀) | 50 nM | 45 nM | 55 nM |
| Biochemical Selectivity | Poor (Kinases B, C) | Moderate (Kinase D) | High |
| Cellular Selectivity Index | Low (100) | High (>1111) | High (>909) |
| TCR Study Findings | Not Performed | Unexpected binding in cardiac tissue | Binding restricted to target-expressing cells |
| Recommendation | Terminate: High risk of toxicity | Redesign: Mitigate cardiac off-target | Advance: Favorable cross-reactivity profile |
This systematic, multi-phase investigation demonstrates the critical importance of moving beyond simple potency measurements. By integrating in silico, biochemical, and cellular assays, we can build a comprehensive profile of a compound's specificity. Compound N , despite its on-target potency, was deprioritized early due to a poor cellular safety profile, likely linked to its biochemical cross-reactivity. Compound X showed promise but was flagged for redesign after a concerning off-target finding. Compound Y emerged as the superior candidate, exhibiting high selectivity across all stages of testing, justifying its advancement toward further preclinical and clinical development.
This rigorous, evidence-based approach ensures that only the most specific and safest compounds proceed, maximizing the potential for clinical success and minimizing patient risk.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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A Comparative Benchmarking Guide: Evaluating the Performance of Ethyl 4-methyl-1-naphthoylformate and its Analogs
In the landscape of drug discovery and development, the identification and characterization of novel bioactive scaffolds are of paramount importance. Naphthalene derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties[1][2][3][4][5][6]. Within this class, α-keto esters such as Ethyl 4-methyl-1-naphthoylformate represent an intriguing, yet underexplored, chemical space. This guide provides a comprehensive framework for benchmarking the performance of Ethyl 4-methyl-1-naphthoylformate against a curated set of its structural analogs.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental blueprint, encompassing synthesis protocols, standardized bioassays, and data analysis frameworks. By presenting a head-to-head comparison, this guide aims to elucidate the structure-activity relationships (SAR) that govern the biological effects of these compounds, thereby accelerating their potential development into therapeutic leads.
Rationale and Selection of Comparative Compounds
The core structure of Ethyl 4-methyl-1-naphthoylformate, featuring a naphthalene ring linked to an ethyl keto-ester moiety, presents several avenues for structural modification to probe its biological activity. The selection of comparator compounds is crucial for a meaningful SAR study. The analogs chosen for this guide are based on systematic variations of the substitution on the naphthalene ring, allowing for a focused investigation of the electronic and steric effects on performance.
Our subject compound is:
-
EMNF (Ethyl 4-methyl-1-naphthoylformate)
The selected comparator compounds are:
-
ENF (Ethyl 1-naphthoylformate): The unsubstituted parent compound, serving as a baseline.
-
E4FNF (Ethyl 4-fluoro-1-naphthoylformate): Introduces an electron-withdrawing group to probe the effect of electronic modulation.
-
E4MNF (Ethyl 4-methoxy-1-naphthoylformate): Incorporates an electron-donating group to assess the impact of increased electron density on the naphthalene ring.
This selection allows for a systematic evaluation of how substituents at the 4-position of the naphthalene ring influence the compound's biological activity.
Synthesis and Characterization: A Standardized Approach
A consistent and reproducible synthesis protocol is fundamental to ensure that any observed differences in performance are attributable to the structural variations of the compounds and not to impurities or artifacts from the synthesis. The proposed synthetic route for Ethyl 4-methyl-1-naphthoylformate and its analogs is a Friedel-Crafts acylation, a robust and well-established method for the preparation of aromatic ketones[7][8][9][10][11].
General Synthesis Protocol: Friedel-Crafts Acylation
This protocol can be adapted for the synthesis of EMNF, ENF, E4FNF, and E4MNF by selecting the appropriate substituted naphthalene starting material.
-
Step 1: Reaction Setup In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Step 2: Formation of the Acylium Ion To the stirred suspension, add ethyl oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes to facilitate the formation of the electrophilic acylium ion.
-
Step 3: Acylation of the Naphthalene Derivative Dissolve the corresponding naphthalene derivative (1-methylnaphthalene for EMNF, naphthalene for ENF, 1-fluoronaphthalene for E4FNF, or 1-methoxynaphthalene for E4MNF; 1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Step 4: Reaction Progression and Quenching After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Step 5: Extraction and Purification The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Melting Point Analysis
Performance Benchmarking: Biological Assays
To provide a comprehensive comparison, the performance of Ethyl 4-methyl-1-naphthoylformate and its analogs will be evaluated in two key therapeutic areas: anti-inflammatory and antibacterial activity. A preliminary assessment of cytotoxicity is also essential to ensure that the observed biological effects are not due to general toxicity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response[12]. The ability of the compounds to inhibit COX-2 and to suppress the production of inflammatory mediators in a cellular model of inflammation will be assessed.
3.1.1. In Vitro COX-2 Inhibition Assay
This assay will determine the direct inhibitory effect of the compounds on the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the supplier's instructions. A fluorometric detector probe is used to measure the peroxidase activity of COX-2.
-
Compound Preparation: The test compounds and a positive control (e.g., celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-15 minutes.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.
3.1.2. LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This cell-based assay evaluates the ability of the compounds to suppress the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS)[3][13][14][15][16].
Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is a colorimetric assay that measures the product of NO oxidation. The absorbance is read at 540 nm.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the dose-response curve.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents[17]. The selected compounds will be screened for their antibacterial activity against a panel of clinically relevant bacterial strains.
3.2.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[18][19][20][21][22]. The broth microdilution method, as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI), will be employed.
Protocol:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Safety Assessment: Cytotoxicity Assay
A preliminary assessment of the compounds' toxicity to mammalian cells is crucial to ensure that the observed anti-inflammatory or antibacterial effects are not a result of general cytotoxicity.
Protocol: Lactate Dehydrogenase (LDH) Assay
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or the RAW 264.7 cells used in the anti-inflammatory assay) is cultured.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compounds for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit. This is a colorimetric assay where the absorbance is typically read at 490 nm.
-
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells). The CC₅₀ (the concentration of the compound that causes 50% cell death) is determined.
Hypothetical Performance Data Summary
The following tables present a template for the comparative data that will be generated from the proposed experimental plan.
Table 1: Hypothetical Anti-inflammatory Activity Data
| Compound | COX-2 Inhibition IC₅₀ (µM) | Inhibition of NO Production IC₅₀ (µM) |
| EMNF | Value | Value |
| ENF | Value | Value |
| E4FNF | Value | Value |
| E4MNF | Value | Value |
| Celecoxib | Reference Value | N/A |
Table 2: Hypothetical Antibacterial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli |
| EMNF | Value | Value |
| ENF | Value | Value |
| E4FNF | Value | Value |
| E4MNF | Value | Value |
| Ciprofloxacin | Reference Value | Reference Value |
Table 3: Hypothetical Cytotoxicity Data
| Compound | CC₅₀ in RAW 264.7 cells (µM) |
| EMNF | Value |
| ENF | Value |
| E4FNF | Value |
| E4MNF | Value |
Concluding Remarks and Future Directions
This guide outlines a comprehensive and systematic approach to benchmarking the performance of Ethyl 4-methyl-1-naphthoylformate against its rationally designed analogs. The proposed experimental plan, encompassing standardized synthesis and a suite of robust biological assays, will generate high-quality, comparable data.
The elucidation of the structure-activity relationships from this study will be instrumental in identifying the key structural features that drive the anti-inflammatory and antibacterial activities of this compound class. Promising candidates identified through this benchmarking process can then be advanced to more complex preclinical models, including in vivo efficacy studies and detailed mechanistic investigations. Ultimately, this structured approach will pave the way for the potential development of novel therapeutic agents based on the naphthoylformate scaffold.
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A Senior Application Scientist's Guide to the Impact of Polymorphism on the Bioactivity of Substituted Naphthoylformates
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Solid State's Decisive Role in Biological Function
In modern drug development, the chemical structure of an active pharmaceutical ingredient (API) is only the beginning of the story. The solid-state form of that API—its crystal lattice arrangement—can be the deciding factor between a blockbuster therapeutic and a failed candidate. This phenomenon, known as polymorphism, describes the ability of a single compound to exist in multiple crystalline forms. These different forms, or polymorphs, can possess dramatically different physicochemical properties, including solubility, dissolution rate, stability, and ultimately, bioavailability.[1]
Substituted naphthoylformates and their structural relatives, such as naphthoquinones, are a class of compounds recognized for their promising biological activities, including potent anticancer effects.[2] However, the therapeutic potential of any new naphthoylformate derivative cannot be fully realized without a rigorous investigation into its solid-state chemistry. The unexpected appearance of a less soluble or less stable polymorph during manufacturing or storage can lead to a loss of efficacy, variable patient outcomes, and significant regulatory hurdles.[3]
This guide provides a comprehensive framework for understanding and investigating the impact of polymorphism on the bioactivity of substituted naphthoylformates. We will delve into the causal relationship between crystal structure and biological performance, present methodologies for polymorph screening and characterization, and offer a clear, logical workflow for de-risking this critical variable in your research and development pipeline.
The Mechanistic Link: From Crystal Lattice to Cellular Response
The bioactivity of an orally administered drug is fundamentally dependent on its ability to dissolve in physiological fluids and be absorbed into systemic circulation. Polymorphism directly influences this process. Different crystal forms have unique arrangements and intermolecular interactions within their lattice, which dictates their thermodynamic and kinetic properties.
-
Lattice Energy and Solubility: A more stable polymorph typically has a higher lattice energy, meaning more energy is required to break apart the crystal structure. This higher energy barrier translates directly to lower aqueous solubility.
-
Dissolution Rate: Governed by the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the compound. A less soluble polymorph will dissolve more slowly, leading to a lower concentration of the drug available for absorption.
-
Bioavailability & Bioactivity: Reduced dissolution and solubility result in lower bioavailability—the fraction of the administered dose that reaches the bloodstream.[2] For a drug like a substituted naphthoylformate targeting intracellular pathways, insufficient bioavailability means the compound may never reach its target at a therapeutically relevant concentration, rendering it inactive in vivo regardless of its in vitro potency.
This relationship establishes a clear, causative pathway from the microscopic crystal structure to the macroscopic biological effect.
Caption: Logical flow from crystal packing to bioactivity.
Comparative Analysis: Lessons from Rifaximin
While specific, published data comparing polymorphs of substituted naphthoylformates is not yet available, the case of the antibiotic Rifaximin provides an authoritative and compelling example of this principle in action. Rifaximin exists in multiple polymorphic forms (α, β, γ, δ, ε) and an amorphous state.[2]
The clinically approved and commercially successful form is Rifaximin-α , which is characterized by its extremely low systemic absorption.[4] This property is critical to its function as a locally acting gastrointestinal antibiotic, ensuring high concentrations in the gut while minimizing systemic side effects.[4] In stark contrast, studies have shown that the amorphous form of Rifaximin is significantly more soluble and results in markedly higher systemic bioavailability.[5]
This difference is not trivial; if a batch of Rifaximin were to inadvertently contain the amorphous form instead of polymorph-α, the drug's safety and efficacy profile would be fundamentally altered.[5]
| Property | Rifaximin Polymorph-α | Amorphous Rifaximin | Impact on Bioactivity |
| Solubility | Very Low | Higher | Higher solubility leads to faster dissolution. |
| Systemic Absorption | Virtually non-absorbed | Significantly higher | Changes the drug from locally acting to systemic. |
| Clinical Outcome | High efficacy in the GI tract, excellent safety profile. | Potential for systemic side effects, altered efficacy. | The choice of form dictates the entire therapeutic strategy. |
| Data synthesized from authoritative sources.[2][4][5] |
This case study underscores the non-negotiable importance of identifying and controlling the polymorphic form of an API. For a novel substituted naphthoylformate, a research team must ask: Is our lead candidate's bioactivity dependent on a specific, stable crystalline form? Or could an undiscovered, more stable but less soluble polymorph emerge later, jeopardizing the entire project?
Experimental Protocols for Polymorph Investigation
A self-validating system for polymorph investigation involves a multi-faceted approach, combining methods to generate potential polymorphs with a suite of orthogonal analytical techniques for characterization.
Workflow for Polymorphic Screening and Bioactivity Assessment
Caption: Experimental workflow for polymorph analysis.
Protocol 1: Polymorph Screening
Objective: To intentionally produce as many crystalline forms of the substituted naphthoylformate as possible.
Causality: Different crystallization conditions (solvents, temperatures, cooling rates) and mechanical stresses can favor the nucleation and growth of different crystal lattices.
Methodology:
-
Solvent Crystallization:
-
Dissolve the API to saturation in a diverse panel of solvents (e.g., polar protic like ethanol, polar aprotic like acetone, nonpolar like hexane) at an elevated temperature.
-
Allow solutions to cool at different rates: rapid cooling (ice bath), ambient cooling, and slow evaporation in a fume hood.
-
Collect any resulting solids by filtration.
-
-
Slurry Experiments:
-
Stir a suspension of the API in various solvents at different temperatures for an extended period (24-72 hours). This can convert a metastable form to a more stable one.
-
Isolate the solid material for analysis.
-
-
Mechanical Grinding:
-
Grind the API using a mortar and pestle or a ball mill. The applied mechanical energy can induce solid-state phase transformations.
-
-
Sublimation:
-
If the compound is thermally stable, heat it under vacuum to induce sublimation, then allow it to condense on a cold surface.
-
Protocol 2: Solid-State Characterization
Objective: To definitively identify and characterize the distinct polymorphic forms obtained from screening.
A. X-Ray Powder Diffraction (XRPD)
Causality: XRPD is the primary technique for polymorph identification. Each crystalline form has a unique crystal lattice, which diffracts X-rays at specific angles, producing a fingerprint-like diffraction pattern.
Methodology:
-
Gently pack a small amount (~5-10 mg) of the solid sample onto a zero-background sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Analysis: Compare the resulting diffractograms. Different peak positions indicate different polymorphic forms. The absence of sharp peaks suggests an amorphous solid.
B. Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the determination of melting points, phase transitions, and relative stability. A more stable polymorph will generally have a higher melting point.
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analysis: Observe endotherms (melting) and exotherms (crystallization). Different polymorphs will exhibit distinct thermal events at different temperatures.
C. Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: These vibrational spectroscopy techniques are sensitive to the molecular environment and conformation, which can differ between polymorphs due to variations in hydrogen bonding and molecular packing.
Methodology:
-
Place a small amount of the solid sample directly onto the instrument's analysis stage (for Raman) or mixed with KBr to form a pellet (for FT-IR).
-
Acquire the spectrum over the relevant wavenumber range.
-
Analysis: Compare the spectra of different samples. Shifts in peak positions, especially in regions corresponding to hydrogen bonding (e.g., -OH, -NH, C=O stretching), can confirm the existence of different polymorphs.
Protocol 3: Bioactivity Comparison
Objective: To determine if the identified polymorphs exhibit different biological activity.
Causality: As established, different polymorphs will have different dissolution rates, which will affect the concentration of the compound in the assay medium over time, potentially leading to different observed bioactivities.
Methodology (Example: In-Vitro Cytotoxicity Assay):
-
Preparation: Prepare stock suspensions of each pure polymorph (e.g., Form I and Form II) in the cell culture medium. It is critical not to use a solubilizing agent like DMSO initially, as this would negate the effect of the solid form's intrinsic solubility.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, relevant to the expected activity of naphtho- compounds) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the stock suspensions of each polymorph. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for a set period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Analysis: Calculate the cell viability for each concentration and plot dose-response curves. Determine the IC50 (concentration required to inhibit 50% of cell growth) for each polymorph. A statistically significant difference in IC50 values would provide strong evidence that polymorphism impacts the compound's bioactivity.
Conclusion and Authoritative Outlook
The study of polymorphism is not an optional or academic exercise; it is a fundamental component of responsible and robust drug development. For a promising class of molecules like substituted naphthoylformates, ignoring the solid state is a significant risk. An early and thorough polymorph screen, coupled with rigorous characterization and comparative bioactivity testing, is the only way to ensure that the form of the molecule being advanced is the one that is stable, manufacturable, and efficacious. By following the logical and experimental frameworks outlined in this guide, researchers can proactively manage the challenges of polymorphism, thereby increasing the probability of translating a promising compound into a viable therapeutic agent.
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Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health. [Link]
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Khakimova, T., & Shurpik, D. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. National Institutes of Health. [Link]
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Szelag, H. (Date unavailable). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]
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Pawar, S. V., et al. (2016). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. The International Journal of Engineering and Science (THE IJES). [Link]
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Santos, A. O., et al. (2024). Identification and quantification techniques of polymorphic forms - A review. PubMed. [Link]
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TA Instruments. (Date unavailable). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]
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Tim. C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
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H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. [Link]
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Drawell. (Date unavailable). What are the Growing Uses of XRD in Polymorph Screening. Drawell. [Link]
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Blandizzi, C., et al. (2014). Impact of crystal polymorphism on the systemic bioavailability of rifaximin, an antibiotic acting locally in the gastrointestinal tract, in healthy volunteers. Dove Medical Press. [Link]
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ResearchGate. (2025). (PDF) Impact of crystal polymorphism on the systemic bioavailability of rifaximin, an antibiotic acting locally in the gastrointestinal tract, in healthy volunteers. ResearchGate. [Link]
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Sopha-Source. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Sopha-Source. [Link]
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FDA. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs. FDA. [Link]
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Jiang, Z. D., et al. (2014). Impact of crystal polymorphism on the systemic bioavailability of rifaximin, an antibiotic acting locally in the gastrointestinal tract, in healthy volunteers. PubMed Central. [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Naphthalene Derivatives
Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are compounds of significant interest in toxicology and pharmacology. Their widespread presence as environmental pollutants and their potential as scaffolds for anticancer agents necessitate a thorough understanding of their cytotoxic profiles. This guide provides a comparative analysis of the in vitro cytotoxicity of various naphthalene derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction: The Dual-Faceted Nature of Naphthalene Derivatives
Naphthalene derivatives represent a broad class of compounds with diverse biological activities. While some are known environmental toxicants, others are being explored for their therapeutic potential, particularly in oncology.[1][2] The core naphthalene structure can be functionalized with various substituent groups, leading to significant differences in their cytotoxic effects.[3] This guide focuses on elucidating these differences by comparing the in vitro cytotoxicity of several key naphthalene derivatives against relevant cancer cell lines. Understanding the relationship between chemical structure and cytotoxic activity is paramount for both risk assessment and the rational design of new therapeutic agents.[1]
Framework for Comparative Cytotoxicity Analysis
To provide a robust comparative analysis, this guide will focus on a selection of naphthalene derivatives with varying functional groups. The human non-small cell lung carcinoma cell line, A549, will be used as the primary model system, reflecting the respiratory route of exposure for many environmental naphthalene compounds.[4][5] For a broader perspective on anticancer potential, data from other cancer cell lines such as the hepatocellular carcinoma line Huh-7 and breast cancer line MCF-7 will also be considered.[6][7]
Cytotoxicity will be assessed using two standard and complementary in vitro assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[9]
Materials and Detailed Experimental Methodologies
Selected Naphthalene Derivatives
The following naphthalene derivatives have been selected for this comparative analysis based on their prevalence and documented cytotoxic properties:
-
Naphthalene: The parent compound.
-
1-Nitronaphthalene: A nitrated derivative known for its toxicity.[10]
-
2-Methylnaphthalene: A methylated derivative.[10]
-
Naphthalene-containing enamides: A class of synthetic derivatives with demonstrated anticancer activity.[6]
-
Naphthoquinone derivatives: A class of compounds derived from naphthalene with a range of biological effects.[2][7]
Cell Culture
The A549 human lung carcinoma cell line is maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[11]
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of the selected naphthalene derivatives is depicted below.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Step-by-Step Protocol: MTT Assay
The MTT assay is a widely used method to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][12]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives and incubate for the desired period (e.g., 72 hours).[13]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[13][14]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 or 590 nm).[12]
Step-by-Step Protocol: LDH Cytotoxicity Assay
The LDH assay is a reliable method for determining cytotoxicity by measuring the activity of LDH released from damaged cells.[9][11]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[15] Carefully transfer the supernatant to a new 96-well plate.[15]
-
Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]
-
Stop Solution and Absorbance Reading: Add a stop solution and measure the absorbance at 490 nm.[16]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of various naphthalene derivatives on different cancer cell lines, presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%). Lower IC50 values indicate higher cytotoxicity.
| Naphthalene Derivative Class | Specific Compound Example | Cell Line | IC50 (µM) | Reference |
| Naphthalene-enamides | p-tolyl derivative (5f) | Huh-7 | 2.62 | [6] |
| p-methoxyphenyl (5g) | Huh-7 | 3.37 | [6] | |
| Naphthylidene isoxazolidinedione | Compound 4d | A549 | 47.42 | [17] |
| Naphthoquinones | Benzoacridinedione (6b) | MCF-7 | 5.4 - 47.99 | [7] |
| Naphthalene-substituted benzimidazole | Compound 11 | HepG2 | 0.078 | [18] |
| Compound 11 | A498 | 0.312 | [18] | |
| Compound 13 | A549 | 0.312 | [18] | |
| Nitronaphthalenes | 1-Nitronaphthalene | Mouse Lung | More toxic than Naphthalene | [10] |
| Methylnaphthalenes | 2-Methylnaphthalene | Mouse Lung | Similar to Naphthalene | [10] |
Mechanistic Insights: How Naphthalene Derivatives Induce Cell Death
The cytotoxicity of naphthalene and its derivatives is often initiated by metabolic activation via cytochrome P450 enzymes.[19] This process can generate reactive metabolites, such as epoxides and quinones, which can lead to cellular damage.[20][21]
A primary mechanism of naphthalene-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway.
Caption: Simplified intrinsic apoptosis pathway induced by naphthalene derivatives.
Reactive metabolites of naphthalene can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and mitochondrial damage.[2] This disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[4]
Discussion and Structure-Activity Relationship
The data reveals a clear structure-activity relationship among naphthalene derivatives.[3] Generally, the addition of functional groups to the naphthalene core significantly modulates its cytotoxic potential. For instance, nitrated derivatives like 1-nitronaphthalene exhibit higher toxicity compared to the parent compound.[10]
Furthermore, complex synthetic derivatives, such as the naphthalene-enamides and naphthalene-substituted benzimidazoles, show potent cytotoxic activity against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range.[6][18] This highlights their potential as scaffolds for the development of novel anticancer drugs. The mechanism of action for some of these potent derivatives involves the inhibition of critical cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Conclusion
This comparative guide demonstrates the diverse cytotoxic profiles of naphthalene derivatives. The in vitro assays discussed provide a robust framework for evaluating and comparing the cellular effects of these compounds. The observed structure-activity relationships underscore the importance of substituent groups in determining the cytotoxic potency and mechanism of action. This knowledge is crucial for both toxicological risk assessment of environmental naphthalene pollutants and the strategic design of new, more effective naphthalene-based anticancer therapies.
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Al-Ostath, A., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Scientific Reports. Available at: [Link]
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Chakrabarti, P., et al. (2012). A complex of Co(II) with 2-hydroxyphenyl-azo-2'-naphthol (HPAN) is far less cytotoxic than the parent compound on A549-lung carcinoma and peripheral blood mononuclear cells. ResearchGate. Available at: [Link]
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Kumari, A., et al. (2014). Effect of taxol from Pestalotiopsis mangiferae on A549 cells-In vitro study. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Khan, T., et al. (2023). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects. Semantic Scholar. Available at: [Link]
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Araldi, R. P., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology. Available at: [Link]
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Zhang, X. X., et al. (2022). [Naphthalene allyl trifluoromethyl benzocyclopentanone inhibits proliferation and induces apoptosis of lung cancer A549 cells in vitro]. PubMed. Available at: [Link]
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Marchetti, C., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed Central. Available at: [Link]
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Wang, F., et al. (2019). New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways. PubMed. Available at: [Link]
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Chakrabarti, P., et al. (2012). A complex of Co(II) with 2-hydroxyphenyl-azo-2'-naphthol (HPAN) is far less cytotoxic than the parent compound on A549-lung carcinoma and peripheral blood mononuclear cells. PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methyl-1-naphthoylformate
Introduction: As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel or specialized chemical compounds. Ethyl 4-methyl-1-naphthoylformate (CAS No. 101093-81-6) is one such compound where a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide provides a robust, first-principles-based framework for its proper disposal. The procedures outlined here are designed to ensure personnel safety and regulatory compliance by treating the compound with the necessary caution appropriate for a substance with an incomplete hazard profile. This protocol is grounded in the foundational principles of chemical waste management established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Section 1: Hazard Assessment via Structural Analogy & Precautionary Principle
In the absence of a specific SDS, a chemist's primary tool for a preliminary hazard assessment is an analysis of the molecule's structure. This allows us to infer potential hazards based on its constituent functional groups and structural motifs.
-
Ethyl Ester Group (-COOCH₂CH₃): This functional group is common in organic solvents. Simple esters like ethyl formate and ethyl methyl carbonate are classified as highly flammable liquids.[1][2][3] Therefore, it is prudent to assume Ethyl 4-methyl-1-naphthoylformate is an ignitable substance.
-
Naphthalene Core: The 4-methyl-1-naphthoyl moiety is a substituted polycyclic aromatic hydrocarbon (PAH). PAHs as a class can possess toxicological properties, and many are skin and respiratory irritants.[4]
-
α-Ketoester System: This reactive functional group implies potential for chemical reactivity under certain conditions, although specific incompatibilities are unknown.
Section 2: Waste Characterization: The Four Pillars of Hazardous Waste
The EPA, under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste by four key characteristics. A waste only needs to exhibit one of these characteristics to be regulated as hazardous. Our assessment of Ethyl 4-methyl-1-naphthoylformate against this framework is summarized below.
| RCRA Characteristic | Definition | Applicability to Ethyl 4-methyl-1-naphthoylformate |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases and oxidizers. | Assumed YES. The ethyl ester group suggests a flashpoint likely below 60°C.[2][3][5] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | Assumed NO. The structure does not suggest strong acidic or basic properties. However, if used in a reaction that is quenched with strong acid or base, the entire waste mixture may become corrosive. |
| Reactivity | Substances that are unstable under normal conditions, can react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source. | UNKNOWN but Possible. While not obviously explosive, its reactivity profile is not fully characterized. It should not be mixed with other waste streams without a thorough compatibility assessment. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | Assumed YES. As a research chemical with limited toxicological data, it must be handled as if it were toxic to protect human health and the environment.[4] |
Section 3: Absolute Prohibitions for Disposal
To ensure safety and compliance, certain disposal methods are strictly forbidden for this type of chemical waste.
-
DO NOT Pour Down the Drain: Sewer disposal is prohibited for flammable liquids, water-insoluble materials, and toxic chemicals.[6][7][8] This compound meets at least two of these criteria. Such disposal can lead to the release of toxic vapors, create fire hazards in the sewer system, and cause significant environmental damage.[7]
-
DO NOT Dispose of in Regular Trash: Unused or waste Ethyl 4-methyl-1-naphthoylformate, even in small quantities, cannot be placed in the solid waste stream.[7] Empty containers that held the compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinseate being collected as hazardous waste.[7]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste as a means of disposal is not a compliant or safe practice.[7]
Section 4: Step-by-Step Disposal Protocol for Laboratory Operations
This protocol provides a direct, procedural guide from the point of waste generation to its compliant temporary storage pending pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing:
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required. If working with large quantities or for prolonged periods, consider heavier gloves or double-gloving.
-
Laboratory Coat: A flame-resistant lab coat is recommended.
Step 2: Select a Compatible Waste Container
-
Primary Container: The best container for your waste is often the original chemical container.[7] If this is not feasible, use a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top cap.
-
Avoid Incompatible Containers: Do not use metal containers for acidic or basic waste streams.[1] Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Segregate the Waste Stream
Proper segregation prevents dangerous chemical reactions.[6] Use the following workflow to determine the correct segregation for this waste.
Caption: Waste Characterization and Segregation Workflow.
Step 4: Label the Waste Container Correctly
Proper labeling is a critical safety and regulatory requirement. The container must be labeled at the moment the first drop of waste is added. The label must be durable, legible, and include the following information:
-
The words "Hazardous Waste" .
-
Generator Information: Your name, lab number, and phone number.
-
Chemical Contents: List the full chemical name, "Ethyl 4-methyl-1-naphthoylformate." If it is in a solution, list all components and their approximate percentages (e.g., "Ethyl 4-methyl-1-naphthoylformate (~5%), Toluene (95%)"). Do not use abbreviations or chemical formulas.
-
Hazard Characteristics: Check the appropriate boxes for "Flammable" and "Toxic" .
Step 5: Store in a Satellite Accumulation Area (SAA)
The labeled, closed container must be stored in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel. A designated section of a chemical fume hood is a common and acceptable practice.
-
Quantity Limits: You may not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.
Section 5: Arranging for Final Disposal
When the waste container is full (not exceeding 90% capacity) or you no longer need to add to it, it is ready for removal.
-
Date the Container: Write the date the container became full on the hazardous waste label.
-
Request Pickup: Follow your institution's specific procedure for waste collection. This typically involves submitting an online request to your Environmental Health & Safety (EHS) department or the designated hazardous waste management contractor.
-
Transfer to Central Accumulation Area (CAA): Trained EHS personnel will collect the waste from your SAA and transport it to a Central Accumulation Area (CAA), where it will be stored for a limited time (typically 90 or 180 days depending on the facility's generator status) before being transported off-site by a licensed disposal company.
Section 6: Emergency Procedures - Spill Management
In the event of a small spill that you are trained and equipped to handle:
-
Alert personnel in the immediate area and control access.
-
Wear appropriate PPE, including respiratory protection if warranted.
-
Contain and absorb the spill using a chemical spill kit with absorbent pads or vermiculite.
-
Remove all ignition sources.[3]
-
Collect the contaminated absorbent material and any contaminated items (e.g., gloves, wipes) in a sealed, leak-proof container or heavy-duty plastic bag.
-
Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill Debris containing Ethyl 4-methyl-1-naphthoylformate and Acetone").
-
Manage this spill debris container as hazardous waste and request a pickup.
For large spills, or any spill you are not comfortable cleaning up, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-methyl-1-naphthoylformate
The core principle of this guidance is to minimize all chemical exposures. We will explore the necessary personal protective equipment (PPE), engineering controls, and safe handling and disposal procedures. This procedural, step-by-step guidance is designed to directly answer your operational questions and empower you to handle this compound with the highest degree of safety.
Hazard Assessment and Risk Mitigation: A Proactive Stance
Given the absence of specific toxicological data for Ethyl 4-methyl-1-naphthoylformate, we must treat it as a potentially hazardous substance. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to determine the necessary PPE. Our assessment is based on the known hazards of similar aromatic ketones and esters, which can include skin and eye irritation, respiratory tract irritation, and potential flammability.
Key Principles for Safe Handling:
-
Minimize Exposure: All procedures should be designed to minimize the generation of aerosols or dust and to prevent direct contact.
-
Adequate Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Chemical Hygiene Plan: All handling of this chemical must fall under a comprehensive, written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling any chemical. The following table summarizes the recommended PPE for handling Ethyl 4-methyl-1-naphthoylformate.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Eyes and Face | Safety goggles with side shields or a face shield. | Protects against splashes of the chemical which could cause serious eye irritation. A face shield offers broader protection, especially when handling larger quantities. |
| Hands | Nitrile gloves. | Nitrile gloves offer good resistance to a wide range of chemicals, including solvents, oils, and some acids and bases, which are properties relevant to an aromatic ester. Always inspect gloves for tears or punctures before use. |
| Body | A flame-resistant lab coat. | Provides a removable barrier to protect skin and clothing from splashes and spills. Flame resistance is a prudent precaution for organic compounds. |
| Respiratory | Use in a chemical fume hood. A respirator may be required for spills or if work outside a hood is unavoidable. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors. If a respirator is needed, it must be part of a written respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures that safety is integrated into every step of your workflow.
Preparation and Handling:
-
Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's CHP for specific procedures.
-
Gather all necessary PPE: Ensure all recommended PPE is available and in good condition.
-
Work in a designated area: All handling of Ethyl 4-methyl-1-naphthoylformate should occur in a designated area, such as a chemical fume hood, clearly marked with appropriate hazard signs.
-
Avoid ignition sources: Keep the chemical away from heat, sparks, and open flames, as related compounds can be flammable.
-
Careful handling: When transferring the chemical, do so carefully to avoid splashes. Hold bottles with your hand over the label to prevent drips from obscuring information.
Workflow for Handling Ethyl 4-methyl-1-naphthoylformate
Caption: Workflow for the safe handling of Ethyl 4-methyl-1-naphthoylformate.
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling Ethyl 4-methyl-1-naphthoylformate should be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing Ethyl 4-methyl-1-naphthoylformate in a designated, properly labeled, and sealed waste container. Given its chemical nature, it should be placed in a container for non-halogenated organic waste.
-
Solid Waste: Any contaminated materials, such as gloves, paper towels, or pipette tips, should be collected in a separate, clearly labeled solid waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 4-methyl-1-naphthoylformate".
-
Storage: Store waste containers in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand. Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This commitment to safety builds a foundation of trust and excellence in the scientific community.
References
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American Chemical Society. (n.d.). Safety Tip Sheets & Best Practices. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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National Institutes of Health. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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- Carl ROTH. (n.d.).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
